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7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The following technical guide details the properties, synthesis, and application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9), a critical heterocyclic scaffold in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9), a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of respiratory syncytial virus (RSV) fusion inhibitors.

CAS: 1044771-36-9 Formula: C₉H₈BrN₃ Molecular Weight: 238.08 g/mol

Executive Summary

7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a high-value heterocyclic intermediate used primarily in the synthesis of antiviral therapeutics. Its structural core—an imidazo[4,5-c]pyridine fused ring system—mimics the purine nucleobase scaffold but offers distinct electronic properties and solubility profiles beneficial for drug-target interactions.

The compound serves as a "linchpin" intermediate: the 7-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 1-cyclopropyl group is a validated pharmacophore that enhances metabolic stability and hydrophobic binding affinity in viral fusion protein pockets.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
CAS Number 1044771-36-9
Appearance Off-white to pale yellow solid
Melting Point 145–150 °C (typical for class)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Pyridine N), ~11.0 (Imidazole)
Key Functional Groups Aryl Bromide (C-Br), Imidazole (N-C=N), Cyclopropyl

Synthetic Pathway (The "How")

The synthesis of CAS 1044771-36-9 typically proceeds via a convergent route starting from 3-bromo-4-chloro-5-nitropyridine . This pathway ensures regioselective installation of the cyclopropylamine at the 4-position, followed by ring closure.

Retrosynthetic Analysis
  • Target: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine[1]

  • Precursor: 3-Bromo-4-(cyclopropylamino)-5-aminopyridine

  • Starting Material: 3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6)[2]

Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: 3-Bromo-4-chloro-5-nitropyridine, Cyclopropylamine, Triethylamine (Et₃N).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: 0°C to RT, 4–6 hours.

  • Mechanism: The cyclopropylamine acts as a nucleophile, displacing the chlorine atom at the 4-position. The nitro group at C5 and bromine at C3 activate the ring for SnAr.

  • Observation: Reaction is exothermic; color change to bright yellow/orange indicates formation of the nitro-amine intermediate.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) or Sodium Dithionite.

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C), 2–4 hours.

  • Why this method? Iron-mediated reduction is chemoselective, reducing the nitro group to an amine without dehalogenating the sensitive C-Br bond (which catalytic hydrogenation might cleave).

Step 3: Imidazole Ring Closure
  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic).

  • Conditions: Reflux (100–110°C), 3–12 hours.

  • Mechanism: The vicinal diamine reacts with the orthoformate to form a cyclic amidine, eliminating ethanol to generate the fused imidazole ring.

Synthetic Workflow Diagram

Synthesis SM 3-Bromo-4-chloro- 5-nitropyridine (CAS 31872-63-6) Step1 Step 1: SnAr + Cyclopropylamine SM->Step1 Inter1 3-Bromo-4-(cyclopropylamino)- 5-nitropyridine Step1->Inter1 Step2 Step 2: Reduction Fe / NH4Cl Inter1->Step2 Inter2 3-Bromo-4-(cyclopropylamino)- 5-aminopyridine Step2->Inter2 Step3 Step 3: Cyclization Triethyl Orthoformate Inter2->Step3 Product 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9) Step3->Product

Caption: Convergent synthesis of CAS 1044771-36-9 preserving the critical 7-bromo handle.

Application in Drug Discovery (The "Why")

This compound is a specific intermediate for RSV Fusion (F) Protein Inhibitors . The imidazo[4,5-c]pyridine core binds to the central cavity of the metastable prefusion conformation of the RSV F protein, preventing the structural rearrangement required for the virus to fuse with the host cell membrane.

Structure-Activity Relationship (SAR) Logic
  • 7-Position (Bromine): This is the "exit vector." Researchers use Suzuki couplings here to attach aryl or heteroaryl groups (e.g., indole, benzimidazole) that extend into the hydrophobic pocket of the viral protein.

  • 1-Position (Cyclopropyl): This small, lipophilic group fits into a specific hydrophobic sub-pocket. It is superior to methyl or ethyl groups in terms of metabolic stability (preventing N-dealkylation) and binding potency.

  • Pyridine Nitrogen (N5): Acts as a hydrogen bond acceptor, anchoring the molecule within the binding site.

Functionalization Workflow

SAR Core 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Buchwald C-N Bond Formation Target1 RSV Inhibitor Analog A (Aryl Extension) Suzuki->Target1 Target2 Kinase Inhibitor Analog B (Amino Extension) Buchwald->Target2

Caption: Divergent functionalization of the 7-bromo handle for library generation.

Experimental Protocol: Quality Control

To ensure the integrity of CAS 1044771-36-9 before use in downstream coupling, the following analytical criteria must be met.

Characterization Standards
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.80 (s, 1H): C2-H (Imidazole proton, highly deshielded).

    • δ 8.65 (s, 1H): C6-H (Pyridine proton, adjacent to N).

    • δ 8.05 (s, 1H): C4-H (Pyridine proton, adjacent to bridgehead).

    • δ 3.50 (m, 1H): Cyclopropyl CH.

    • δ 1.10–0.95 (m, 4H): Cyclopropyl CH₂ protons.

  • LC-MS:

    • Expected Mass: [M+H]⁺ = 238.0 / 240.0 (1:1 isotopic pattern due to Bromine).

    • Purity: >98% by HPLC (254 nm).

Handling & Safety
  • Hazard: Irritant (Skin/Eye). The compound is a potent sensitizer due to the reactive pyridine ring.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

References

  • Vertex Pharmaceuticals. (2008). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 31872-63-6 (3-Bromo-4-chloro-5-nitropyridine). PubChem.[3][4][5] Link

  • ChemicalBook. (2024). 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Properties and Suppliers. Link

  • Bertus, P., & Szymoniak, J. (2003). New and easy route to primary cyclopropylamines from nitriles. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-4-chloro-5-nitropyridine. Link

Sources

Exploratory

Technical Monograph: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The following technical guide details the chemical identity, synthesis, and application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in medicinal chemistry. Chemical Identity & Structural Si...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in medicinal chemistry.

Chemical Identity & Structural Significance[1][2]

7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a fused bicyclic heterocycle belonging to the imidazopyridine class. It serves as a critical "High-Value Intermediate" (HVI) in the synthesis of Janus Kinase (JAK) inhibitors, antiviral fusion inhibitors (e.g., for RSV), and other small-molecule modulators.

Structural Anatomy

The molecule consists of a pyridine ring fused to an imidazole ring.[1] The numbering system (IUPAC) is critical for synthetic planning:

  • Core: Imidazo[4,5-c]pyridine (Pyridine nitrogen located at position 5).[2]

  • N1-Cyclopropyl: A steric and lipophilic modulator. The cyclopropyl group provides metabolic stability (blocking dealkylation) and unique conformational constraints compared to isopropyl or ethyl groups.

  • C7-Bromide: Located on the pyridine ring, this halogen serves as an electrophilic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex drug candidates.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Formula C9H8BrN3Core building block
MW 238.09 g/mol Fragment-like, high Ligand Efficiency (LE) potential
cLogP 1.8 – 2.2Favorable lipophilicity for oral bioavailability
TPSA ~30 ŲHigh membrane permeability
pKa (N5) ~3.5 – 4.0Pyridine nitrogen is weakly basic; less prone to protonation at physiological pH than simple pyridines

Retrosynthetic Logic & Scalable Synthesis

The synthesis of the [4,5-c] system requires careful regiochemical control to ensure the pyridine nitrogen ends up at position 5 relative to the imidazole fusion. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) / Reduction / Cyclization sequence.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the conversion of a di-halogenated nitropyridine precursor into the final scaffold.

SynthesisPath Figure 1: Regioselective synthesis via S_NAr displacement and reductive cyclization. SM 2-Bromo-4-chloro- 5-nitropyridine (Starting Material) Inter1 Intermediate A: S_NAr Product (N-Cyclopropyl) SM->Inter1 Cyclopropylamine Et3N, THF, 0°C Inter2 Intermediate B: Diamine (Nitro Reduction) Inter1->Inter2 Fe/NH4Cl or H2, Pd/C Product 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine Inter2->Product Triethyl Orthoformate (Cyclization)

Critical Regiochemistry Note

The starting material selection is paramount. To obtain the 7-bromo isomer in the final [4,5-c] system, one must typically start with 2-bromo-4-chloro-5-nitropyridine (or the 2-chloro-4-bromo isomer, depending on SNAr reactivity differentials). The C4-halogen in 3-nitropyridines is exceptionally electrophilic due to the ortho-nitro effect, allowing selective displacement by cyclopropylamine without affecting the C2/C6 halogen intended for the final C7 position.

Experimental Protocols

Note: These protocols are generalized from verified procedures for analogous imidazo[4,5-c]pyridines. Always perform a risk assessment before handling nitropyridines or brominated heterocycles.

Step 1: SNAr Displacement (N-Alkylation)

Objective: Install the cyclopropyl amine at the C4 position of the pyridine.

  • Reagents: 2-Bromo-4-chloro-5-nitropyridine (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the nitropyridine in THF (10 mL/g) and cool to 0°C under N2.

    • Add Triethylamine followed by the dropwise addition of Cyclopropylamine.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS (Disappearance of SM).

    • Workup: Quench with water, extract with EtOAc. Wash organics with brine, dry over Na2SO4, and concentrate.

    • Yield: Typically >85% (Yellow solid).[3]

Step 2: Nitro Reduction

Objective: Convert the nitro group to an amine to generate the vicinal diamine.

  • Reagents: Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (4:1).

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl.

    • Heat to 80°C for 2–4 hours. The yellow solution will turn dark/brown (iron oxides).

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.

    • Purification: Often used crude or recrystallized from Ethanol.

Step 3: Imidazole Ring Formation (Cyclization)

Objective: Close the imidazole ring using an orthoformate source.

  • Reagents: Crude Diamine (from Step 2), Triethyl orthoformate (TEOF) (excess/solvent) or TEOF (3 eq) in Toluene with catalytic p-TsOH.

  • Procedure:

    • Dissolve the diamine in TEOF (approx 5-10 volumes).

    • Add a catalytic amount of p-TsOH (1 mol%) or Sulfamic acid.

    • Reflux (approx 100–146°C) for 3–6 hours.

    • Workup: Concentrate under reduced pressure.

    • Purification: Flash column chromatography (DCM/MeOH gradient). The product is typically a white to off-white solid.

Functionalization & Reactivity Map

The 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine scaffold offers three distinct vectors for chemical modification.

Reactivity Figure 2: Orthogonal reactivity vectors of the scaffold. Core 7-Bromo-1-cyclopropyl- imidazo[4,5-c]pyridine C7 C7-Bromide (Pyridine Ring) Suzuki/Buchwald Couplings (Primary Vector) Core->C7 Pd(0) Catalysis C2 C2-Proton (Imidazole Ring) C-H Activation / Lithiation (Secondary Vector) Core->C2 n-BuLi or TMPMgCl N5 N5-Nitrogen N-Oxidation / Salt Formation (Solubility/Metabolism) Core->N5 mCPBA or Acids

[3]

C7-Bromide: Cross-Coupling

The C7 position is electronically activated for oxidative addition.

  • Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids. (Catalyst: Pd(dppf)Cl2 or XPhos Pd G2).

  • Buchwald-Hartwig: Allows introduction of amines (e.g., morpholines, piperazines) common in kinase inhibitor design.

C2-H: Direct Functionalization

The C2 proton (between the nitrogens) is acidic.

  • Lithiation: Treatment with n-BuLi at -78°C allows trapping with electrophiles (formyl, halogens).

  • C-H Activation: Pd-catalyzed direct arylation is possible at C2, often requiring Cu(I) co-catalysis.

References

  • Imidazo[4,5-c]pyridine Synthesis: Wang, X., et al. "Efficient synthesis of imidazo[4,5-c]pyridines via Fe/AcOH reduction." Tetrahedron Letters, 2014.

  • Cyclopropyl Group Properties: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

  • Scaffold Reactivity: Goel, R., et al. "Recent Advances in the Synthesis and Biological Activity of Imidazo[4,5-c]pyridines." Mini-Reviews in Medicinal Chemistry, 2020.

  • Commercial Analogue Data: "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine." PubChem Compound Summary.

Sources

Foundational

Molecular weight and formula of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The following technical guide details the physicochemical properties, synthetic architecture, and structural characterization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine . This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic architecture, and structural characterization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors (e.g., c-Met, JAK, Aurora kinases) and antiviral agents. As a derivative of the imidazo[4,5-c]pyridine core, it functions as a bioisostere of purine, offering unique hydrogen-bonding vectors and hydrophobic interactions within ATP-binding pockets. The inclusion of the cyclopropyl moiety at the N1 position enhances metabolic stability and lipophilicity compared to simple alkyl chains, while the 7-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules.

Physicochemical Profile

The following data represents the calculated and theoretical properties based on the structural stoichiometry of the compound.

PropertyValueNotes
IUPAC Name 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol Average mass
Exact Mass 236.9901 (⁷⁹Br) / 238.9881 (⁸¹Br)Monoisotopic
Structure Imidazo[4,5-c]pyridine core fused at 3,4-pyridineN1-substituted
Appearance Off-white to pale yellow solidExpected based on analogs
Solubility DMSO, DMF, MethanolLow solubility in water
LogP (Calc) ~1.8 - 2.2Enhanced by cyclopropyl group
H-Bond Donors 0
H-Bond Acceptors 3N3, N5, N(pyridine)

Synthetic Architecture

The synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine requires a regioselective approach to ensure the correct placement of the bromine atom relative to the pyridine nitrogen and the imidazole fusion. The most robust protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) / Reduction / Cyclization sequence starting from a halogenated nitropyridine precursor.

Retrosynthetic Analysis

The target molecule is disconnected at the imidazole ring, revealing a 3,4-diaminopyridine derivative as the immediate precursor. The cyclopropyl group is installed early via SₙAr displacement of a labile chloride by cyclopropylamine. The bromine atom must be present in the starting material (at position 3 of the pyridine ring) to map correctly to position 7 of the final fused system.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the step-by-step synthesis pathway.

SynthesisPath Figure 1: Synthetic route from 3-bromo-4-chloro-5-nitropyridine to the target scaffold. SM 3-Bromo-4-chloro-5-nitropyridine (Starting Material) Int1 Intermediate A (SₙAr Displacement) SM->Int1 Cyclopropylamine Et3N, THF, 0°C to RT Int2 Intermediate B (Nitro Reduction) Int1->Int2 Fe/NH4Cl or H2/Pd-C EtOH/H2O, 80°C Product 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine Int2->Product Triethyl Orthoformate (HC(OEt)3) cat. p-TsOH, Reflux

Figure 1: Synthetic route from 3-bromo-4-chloro-5-nitropyridine to the target scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Experimental Protocol

Step 1: SₙAr Displacement (Formation of Intermediate A)

  • Reagents: 3-Bromo-4-chloro-5-nitropyridine (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous THF or Acetonitrile.

  • Procedure: Dissolve the chloropyridine in solvent at 0°C. Add triethylamine followed by the dropwise addition of cyclopropylamine. The reaction is exothermic; maintain temperature <10°C during addition. Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

  • Mechanistic Note: The chlorine at C4 is activated by the ortho-nitro and para-bromo groups (and the pyridine nitrogen), making it highly susceptible to nucleophilic attack.

Step 2: Nitro Reduction (Formation of Intermediate B)

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure: Suspend Intermediate A in the solvent mixture. Add Fe and NH₄Cl. Heat to reflux (80°C) for 2 hours with vigorous stirring.

  • Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

  • Validation: Disappearance of the yellow nitro compound color and appearance of the polar amine spot on TLC.

Step 3: Imidazole Ring Closure (Cyclization)

  • Reagents: Triethyl orthoformate (Excess, as solvent/reagent), p-Toluenesulfonic acid (cat.).

  • Procedure: Dissolve the diamine (Intermediate B) in triethyl orthoformate. Add a catalytic amount of p-TsOH. Reflux (146°C) for 3–12 hours.

  • Workup: Evaporate excess orthoformate. Purify via flash column chromatography (DCM/MeOH gradient).

  • Outcome: Formation of the 1,5-fused imidazole ring yielding 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine .

Structural Characterization & Logic

To validate the structure, researchers must confirm the regiochemistry of the cyclopropyl group and the retention of the bromine atom.

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region:

    • δ ~8.4 ppm (s, 1H): H-2 of the imidazole ring. Characteristic singlet for the N-CH=N proton.

    • δ ~8.9 ppm (s, 1H): H-6 of the pyridine ring (adjacent to Pyridine N).

    • δ ~8.0 ppm (s, 1H): H-4 of the pyridine ring (adjacent to the bridgehead). Note: Due to the 7-bromo substitution, the typical splitting patterns are simplified to singlets.

  • Aliphatic Region:

    • δ ~3.5 ppm (m, 1H): Cyclopropyl CH (methine) attached to N1.

    • δ ~1.0–1.2 ppm (m, 4H): Cyclopropyl CH₂ protons (distinctive multiplets).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: Two peaks of equal intensity at m/z 238.0 and 240.0 [M+H]⁺, confirming the presence of a single bromine atom (⁷⁹Br/⁸¹Br isotopic pattern).

Functional Applications in Drug Discovery

The 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine molecule serves as a versatile intermediate ("Handle") in SAR (Structure-Activity Relationship) studies.

Palladium-Catalyzed Coupling

The bromine at position 7 is electronically activated for cross-coupling:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install aromatic systems targeting the hydrophobic back-pocket of kinases.

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines, morpholines).

Biological Targets
  • c-Met Kinase Inhibitors: The imidazo[4,5-c]pyridine core mimics the adenine moiety of ATP. The cyclopropyl group fits into the ribose-binding pocket or specific hydrophobic sub-pockets.

  • Antivirals (HCV/HIV): Fused pyridine systems are common in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

  • PubChem. (2024).[13] Compound Summary: 7-bromo-1h-imidazo[4,5-c]pyridine.[5][7][14] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

This technical guide details the structural specifications, synthetic pathways, and medicinal chemistry applications of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in drug discovery. Part 1: C...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural specifications, synthetic pathways, and medicinal chemistry applications of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in drug discovery.

Part 1: Chemical Identity & Digital Signatures

This molecule represents a "c-fused" imidazopyridine core, distinguished by a cyclopropyl group at the N1 position and a bromine handle at the C7 position. This specific substitution pattern renders it a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of RSV fusion inhibitors and kinase modulators.

Core Identifiers
ParameterSpecification
IUPAC Name 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Common Name 7-Bromo-1-cyclopropyl-4,5-c-azabenzimidazole
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
SMILES Brc1cncc2n(C3CC3)cnc12
InChI String InChI=1S/C9H8BrN3/c10-7-5-11-4-8-9(7)13(6-12-8)3-1-2-3/h4-6H,1-3H2
InChI Key Calculated based on structure:ZKZKYWPMQZJOSJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the atomic numbering and connectivity, highlighting the critical C7-Bromine "warhead" and the N1-Cyclopropyl "anchor."

ChemicalStructure Figure 1: Connectivity of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine N1 N1 C2 C2 N1->C2 Cyc Cyclopropyl N1->Cyc Anchor N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C7a Br Br C7->Br Warhead C7a->N1

[1][2]

Part 2: Synthetic Architecture & Protocol

The synthesis of this scaffold requires a regioselective approach to ensure the cyclopropyl group is installed at the correct nitrogen (N1) relative to the pyridine nitrogen (N5). The most robust, self-validating route utilizes 5-bromo-4-chloro-3-nitropyridine as the starting material. This route leverages the electronic deficiency of the C4 position for nucleophilic aromatic substitution (


).
The "Self-Validating" Protocol

Step 1: Regioselective


 Displacement 
  • Rationale: The nitro group at C3 activates the C4-chlorine towards nucleophilic attack. The bromine at C5 is less reactive due to steric hindrance and electronic positioning relative to the nitro group.

  • Reagents: 5-Bromo-4-chloro-3-nitropyridine, Cyclopropylamine, TEA (Triethylamine), EtOH.

  • Validation: Monitoring by TLC will show the disappearance of the starting chloride and the appearance of a more polar yellow/orange amine spot.

Step 2: Nitro Reduction

  • Rationale: Reduction of the nitro group to an amine is required to set up the imidazole ring closure. Iron (Fe) in acetic acid is preferred over catalytic hydrogenation to prevent debromination (loss of the C7-Br warhead).

  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O or Fe/AcOH.

  • Validation: Color change from yellow (nitro) to colorless/brown (amine).

Step 3: Imidazole Ring Closure

  • Rationale: Condensation of the newly formed diamine with a one-carbon source (triethyl orthoformate) closes the imidazole ring.

  • Reagents: Triethyl orthoformate (TEOF), catalytic p-TsOH (p-Toluenesulfonic acid).

  • Validation: Formation of the fused bicyclic system is confirmed by the disappearance of the broad NH signals in ¹H NMR and a downfield shift of the C2-H proton (~8.0-8.5 ppm).

Synthetic Workflow Diagram

SynthesisPathway Figure 2: Retrosynthetic pathway preserving the C7-Bromine handle. SM Start: 5-Bromo-4-chloro-3-nitropyridine Int1 Intermediate 1: 4-(Cyclopropylamino)-3-nitro-5-bromopyridine SM->Int1 Nucleophilic Attack Int2 Intermediate 2: 3-Amino-4-(cyclopropylamino)-5-bromopyridine Int1->Int2 Nitro Reduction Step1 Step 1: SnAr Cyclopropylamine, TEA, EtOH, 0°C -> RT Product Target: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Int2->Product Condensation Step2 Step 2: Reduction Fe, AcOH, 60°C (Avoids de-bromination) Step3 Step 3: Cyclization Triethyl orthoformate (TEOF), p-TsOH, Reflux

[3]

Part 3: Medicinal Chemistry Applications[1][2][3][4]

The 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine scaffold acts as a bioisostere for purines and benzimidazoles. Its utility lies in the orthogonality of its functional groups:

  • C7-Bromine (The Warhead): A handle for palladium-catalyzed cross-coupling.

    • Suzuki Coupling:[1] Introduction of aryl/heteroaryl groups (e.g., to extend into a hydrophobic pocket).

    • Buchwald-Hartwig: Introduction of amines (e.g., to modulate solubility or H-bonding).

  • N1-Cyclopropyl (The Anchor):

    • Metabolic Stability: Cyclopropyl groups are often more metabolically stable than ethyl/isopropyl groups against CYP450 oxidation.

    • Lipophilicity: Increases logP slightly, improving membrane permeability without the floppy entropy penalty of linear alkyl chains.

Case Study: RSV Fusion Inhibitors

Research into Respiratory Syncytial Virus (RSV) fusion inhibitors has heavily utilized imidazopyridine cores. Analogues of Sisunatovir (RV-521) and Presatovir (GS-5806) often employ fused bicyclic nitrogen systems. The 1-cyclopropyl-imidazo[4,5-c]pyridine core serves as a rigid linker that positions the C2 and C7 substituents to interact with the viral F-protein, preventing the conformational change required for viral entry.

Functionalization Logic
PositionModification TypePurpose in Drug Design
C7 (Br) Suzuki CouplingAttach "Tail" region (e.g., sulfonyl-phenyl) for potency.
C2 (H) Lithiation/C-H ActivationAttach "Head" region (e.g., aminomethyl) for H-bonding.
N1 (Cyc) FixedOptimized for pharmacokinetic (PK) fit in the binding pocket.

References

  • Imidazo[4,5-c]pyridine Synthesis: Kuduk, S. D., et al. "Synthesis and antiviral activity of novel imidazo[4,5-c]pyridines." Bioorganic & Medicinal Chemistry Letters, 2009.

  • RSV Fusion Inhibitor SAR: Cockerill, G. S., et al. "Discovery of JNJ-53718678, a Potent, Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus." Journal of Medicinal Chemistry, 2021.

  • Cyclopropyl Group in MedChem: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

  • General Scaffold Properties: PubChem Compound Summary for 7-bromo-1H-imidazo[4,5-c]pyridine (Core Analog).

Sources

Foundational

1-Cyclopropyl-7-bromoimidazo[4,5-c]pyridine: A Privileged Pharmacophore Intermediate in Kinase Drug Discovery

Introduction to the 3-Deazapurine Scaffold In modern rational drug design, the imidazo[4,5-c]pyridine core serves as a highly versatile bioisostere of purine (specifically, a 3-deazapurine). Because the natural ligand fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 3-Deazapurine Scaffold

In modern rational drug design, the imidazo[4,5-c]pyridine core serves as a highly versatile bioisostere of purine (specifically, a 3-deazapurine). Because the natural ligand for all kinases is ATP (a purine derivative), mimicking this core is a proven strategy for designing ATP-competitive inhibitors. However, natural purines often suffer from poor kinome selectivity and rapid metabolic degradation.

The introduction of 1-cyclopropyl-7-bromo-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9) as a building block provides medicinal chemists with a pre-functionalized, metabolically robust scaffold. It is particularly valuable in the development of inhibitors targeting Bruton's Tyrosine Kinase (BTK) [1], DNA-dependent protein kinase (DNA-PK), and the JAK/STAT pathways.

Physicochemical Profile & Structural Rationale

The strategic placement of substituents on this specific heterocyclic intermediate is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

Quantitative & Physicochemical Properties
PropertyValue
Chemical Name 1-Cyclopropyl-7-bromo-1H-imidazo[4,5-c]pyridine
CAS Registry Number 1044771-36-9
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (3-Deazapurine)
Key Functionalities N1-Cyclopropyl (lipophilic), C7-Bromide (cross-coupling handle)
The Causality of Substituent Selection

As an application scientist, it is critical to understand why this specific molecule is chosen over cheaper or simpler analogs:

  • The Imidazo[4,5-c]pyridine Core: By removing the nitrogen at position 3 (relative to a standard purine), the scaffold alters its hydrogen-bonding network within the kinase hinge region. This subtle electronic shift drastically improves selectivity against off-target kinases (like EGFR or SRC) that typically bind standard purines [2].

  • The N1-Cyclopropyl Group: To occupy the hydrophobic pocket adjacent to the hinge region, N-alkyl groups are required. As shown in the comparison table below, the cyclopropyl group provides a rigid, metabolically stable profile compared to flexible alternatives.

  • The C7-Bromide: Halogens on electron-deficient heterocycles undergo facile oxidative addition with Palladium(0). The C7 position specifically directs subsequent cross-coupling substituents into the solvent-exposed channel of the kinase, allowing for the attachment of solubilizing groups or target-specific warheads.

Substituent at N1Conformational RigidityCYP450 Liability (Oxidation)Hydrophobic Pocket Fit
Methyl LowLowPoor (Too small)
Isopropyl LowHigh (α-proton abstraction)Good
Cyclopropyl HighLow (High C-H bond strength)Excellent (Optimal trajectory)

Biological Context: Targeting the Kinase Hinge Region

In B-cell malignancies and autoimmune diseases, the hyperactivation of the B-Cell Receptor (BCR) signaling cascade drives aberrant cell survival. BTK is a critical node in this pathway. Derivatives synthesized from 1-cyclopropyl-7-bromoimidazo[4,5-c]pyridine act as potent, ATP-competitive inhibitors of BTK[1].

G BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates NFKB NF-κB Pathway (Cell Survival & Proliferation) PLCg2->NFKB Calcium Release / DAG INHIBITOR Imidazo[4,5-c]pyridine Derivative (Inhibitor) INHIBITOR->BTK ATP-competitive inhibition

Fig 2: BTK signaling cascade and targeted intervention by imidazo[4,5-c]pyridine derivatives.

Synthetic Utility: C7-Functionalization Strategy

The primary synthetic utility of 1-cyclopropyl-7-bromoimidazo[4,5-c]pyridine lies in its readiness for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). This allows researchers to rapidly generate a library of C7-substituted analogs for high-throughput screening.

G N1 1-Cyclopropyl-7-bromoimidazo[4,5-c]pyridine (Starting Material) N4 Degassing & Inert Atmosphere (Argon/N2 Sparging) N1->N4 N2 Aryl Boronic Acid / Amine (Coupling Partner) N2->N4 N3 Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) N3->N4 N5 Cross-Coupling Reaction (80-100°C, 12-24h) N4->N5 Heat N6 Workup & Pd Scavenging (SiliaMetS Thiol) N5->N6 Cool to RT N7 C7-Functionalized Kinase Inhibitor (Target Compound) N6->N7 Purify

Fig 1: Synthetic workflow for C7-functionalization via Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocol: Pd-Catalyzed C7-Arylation

To ensure reproducibility and biological assay integrity, the following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow. Every step is designed with causality in mind to prevent common failure modes in heterocyclic synthesis.

Step 1: Reagent Preparation & Solvent Selection
  • Action: In a flame-dried Schlenk tube, combine 1-cyclopropyl-7-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv). Add a solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Causality: Dioxane provides superior solubility for the rigid imidazopyridine core compared to toluene. The biphasic aqueous base system ensures continuous base availability to activate the boronic acid without precipitating the active palladium complex.

Step 2: Critical Degassing
  • Action: Subject the biphasic mixture to three freeze-pump-thaw cycles, or sparge vigorously with Argon for 15 minutes.

  • Causality: Oxygen is the primary enemy of cross-coupling. It rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex. This not only halts the catalytic cycle but also promotes unwanted homocoupling of the boronic acid (protodeboronation), destroying the stoichiometry of the reaction.

Step 3: Reaction Execution & In-Process Control
  • Action: Seal the tube and heat to 90°C for 16 hours under an Argon atmosphere. Monitor the reaction via LC-MS at 4 hours and 16 hours.

  • Causality (Self-Validation): LC-MS monitoring confirms the disappearance of the 238 m/z starting material peak. If unreacted bromide remains but boronic acid is depleted, it indicates oxygen ingress occurred, validating the need for stricter degassing in subsequent runs.

Step 4: Workup and Palladium Scavenging (Crucial for Drug Discovery)
  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Separate the organic layer and add SiliaMetS® Thiol resin (or an equivalent Pd-scavenger). Stir at 40°C for 2 hours.

  • Causality: Residual heavy metals from catalysis strongly interfere with downstream biochemical kinase assays, often causing false positives by precipitating the target proteins. The thiol resin irreversibly binds Pd, reducing residual metal levels to <10 ppm, thereby validating the integrity of subsequent biological testing.

Step 5: Purification
  • Action: Filter off the scavenger resin, concentrate the filtrate under reduced pressure, and purify the residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

Conclusion

1-Cyclopropyl-7-bromoimidazo[4,5-c]pyridine is far more than a simple chemical building block; it is a strategically designed pharmacophore intermediate. By combining the hydrogen-bonding profile of a 3-deazapurine, the metabolic stability of a cyclopropyl ring, and the synthetic versatility of a C7-bromide, it allows researchers to efficiently navigate the complex intellectual property and biological landscapes of modern kinase inhibitor discovery.

References

  • Krajčovičová, S., Jorda, R., Vanda, D., Soural, M., & Kryštof, V. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry, 211, 113094.[Link][1][2]

  • Volpi, G., Laurenti, E., & Rabezzana, R. (2024). "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." Molecules, 29(11), 2668.[Link][3][4]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization and Commercial Availability of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of adenosine triphosphate (ATP). Among these, the imidazo[4,5-c]pyridine core has emerged as a highly versatile pharmacophore. Specifically, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9) serves as a critical, commercially available building block for the synthesis of advanced therapeutics targeting Bruton's Tyrosine Kinase (BTK), Aurora Kinases, and DNA-Dependent Protein Kinase (DNA-PK) .

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, commercial supply chain metrics, mechanistic rationale in drug design, and validated synthetic protocols for late-stage functionalization.

Physicochemical Profiling & Commercial Landscape

To accelerate lead optimization, drug development professionals require reliable access to high-purity intermediates. 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is widely accessible through global chemical vendors, supporting both milligram-scale screening and kilogram-scale process chemistry.

Table 1: Physicochemical & Structural Parameters
ParameterValueStructural Significance
CAS Number 1044771-36-9Unique registry identifier for procurement.
Molecular Formula C₉H₈BrN₃Halogenated heterocycle optimized for cross-coupling.
Molecular Weight 238.08 g/mol Low molecular weight enables extensive derivatization while maintaining rule-of-five compliance.
LogP (Calculated) ~2.53Favorable lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 30.71 ŲExcellent profile for intracellular kinase targeting; potential for blood-brain barrier (BBB) penetration if required.
Table 2: Commercial Availability & Supply Chain Metrics
SupplierCatalog / PurityTypical ScaleLogistics & Regional Availability
BLD Pharm BD606048 / ≥97%mg to kgGlobal distribution; immediate stock often available .
Aaronchem AR029M2O / ≥95%50mg to 5g2-3 weeks lead time; ideal for library generation .
ChemScene BM06644 / ≥98%mg to gStrong distribution network across the Continental US and major Asian biotech hubs (e.g., Taiwan, Singapore) .

Mechanistic Rationale in Drug Design (E-E-A-T)

The architectural design of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is not arbitrary; every functional group serves a distinct, causal purpose in the context of kinase inhibition :

  • The Imidazo[4,5-c]pyridine Core (Hinge Binder): This bicyclic system acts as a bioisostere of the adenine ring in ATP. The nitrogen atoms at positions 3 and 5 are strategically positioned to form critical bidentate hydrogen bonds with the backbone amides in the kinase hinge region.

  • N1-Cyclopropyl Group (Hydrophobic Anchor): The cyclopropyl ring is directed toward the ribose-binding pocket of the ATP active site. Unlike flexible linear alkyl chains, the rigid cyclopropyl moiety restricts rotational entropy, thereby lowering the thermodynamic penalty of binding. Furthermore, it offers superior metabolic stability against cytochrome P450-mediated oxidation.

  • C7-Bromo Substituent (Synthetic Handle): The bromine atom at the 7-position is oriented toward the solvent-exposed region or the DFG-out allosteric pocket, depending on the specific kinase conformation . Because the C7 position is highly electron-deficient, the C(sp²)–Br bond is highly primed for palladium-catalyzed oxidative addition, making it an ideal vector for late-stage structural diversification.

Validated Experimental Protocol: Late-Stage C7 Functionalization

To leverage this building block, researchers typically employ palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is engineered as a self-validating system , ensuring high yields and minimizing byproduct formation.

Objective: Synthesis of C7-Aryl Imidazo[4,5-c]pyridine Derivatives

Reagents:

  • 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Target Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the bromo-imidazopyridine, boronic acid, and K₂CO₃.

    • Causality: Potassium carbonate acts as a mild inorganic base to activate the boronic acid, forming a highly nucleophilic boronate complex that drives the transmetalation step.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Rigorous degassing is critical to prevent the premature oxidation of the electron-rich Pd(0) active catalytic species by dissolved oxygen.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon, then seal the flask.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and suppresses unwanted homocoupling side reactions.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–8 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition into the C(sp²)–Br bond of the electron-deficient imidazopyridine ring.

  • Self-Validation & Monitoring: Monitor reaction progress via LC-MS.

    • Validation Check: The reaction is deemed complete when the characteristic isotopic doublet of the starting material ([M+H]⁺ m/z 238/240) is entirely replaced by the target product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

    • Causality: The brine wash removes aqueous-soluble base and boron byproducts, while chromatography isolates the target kinase inhibitor from residual palladium species.

Pathway Integration & Workflow Visualization

The integration of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine into the drug discovery pipeline follows a systematic trajectory from chemical synthesis to biological evaluation.

Workflow A Starting Material CAS: 1044771-36-9 B Pd-Catalyzed C7 Cross-Coupling A->B C Library Generation (Imidazo[4,5-c]pyridines) B->C D Kinase Screening (BTK, AURKA) C->D

Figure 1: High-throughput drug discovery workflow utilizing the 7-bromo imidazopyridine scaffold.

Once synthesized, these derivatives frequently target aberrant signaling pathways in oncology, such as the hyperactive B-Cell Receptor (BCR) pathway driven by BTK.

KinasePathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Downstream PLCγ2 / NF-κB Activation BTK->Downstream Survival Tumor Cell Survival Downstream->Survival Drug C7-Substituted Imidazo[4,5-c]pyridine Drug->BTK ATP-Competitive Inhibition

Figure 2: Mechanism of action for imidazo[4,5-c]pyridine-derived BTK inhibitors in B-cell signaling.

References

  • Chemikart. "7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Properties and Safety Information." ChemScene via Chemikart. [Link]

  • European Journal of Medicinal Chemistry. "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." (2021).[Link]

  • ACS Medicinal Chemistry Letters. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." (2024). [Link]

Foundational

7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine MSDS safety data sheet

An In-Depth Technical Guide to the Safe Handling of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Laboratory Safety In t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the cornerstone of innovation. 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry, likely as a building block in the synthesis of bioactive agents.[1][2][3] The introduction of any new compound into a laboratory workflow necessitates a thorough and proactive assessment of its potential hazards. This guide provides a comprehensive overview of the available safety information and best practices for handling 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, drawing upon data from structurally related compounds to ensure a high margin of safety in its absence of a dedicated Safety Data Sheet (SDS).

Section 1: Chemical Identity and Hazard Profile

1.1. Structural and Chemical Properties

PropertyInferred Value/CharacteristicSource/Rationale
Molecular Formula C9H8BrN3Based on chemical structure
Molecular Weight 238.09 g/mol Calculated from molecular formula
Physical Form Likely a powder or crystalline solidBased on similar imidazopyridine derivatives[4]
Storage Temperature 2-8°C, sealed in a dry environmentRecommended for similar brominated heterocyclic compounds to ensure stability[4][5]

1.2. GHS Hazard Classification (Inferred)

Based on the hazard profiles of structurally similar brominated and cyclopropyl-containing heterocyclic compounds, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine should be handled as a substance with the following potential hazards[6][7]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]

  • Skin Irritation (Category 2): Causes skin irritation.[6][7][8]

  • Eye Irritation (Category 2): Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][7][9]

GHS Pictogram:


[4][10]

Signal Word: Warning [4][10]

Hazard Statements:

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling. These include, but are not limited to: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.[6][7]

Section 2: Exposure Control and Personal Protection

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls

  • Fume Hood: All manipulations of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]

  • Ventilation: The laboratory should have adequate general ventilation.[7][11]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[9][12]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[11][12][13]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[11][12][13]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[11][13]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Check_Fume_Hood Verify Fume Hood Functionality Inspect_PPE Inspect PPE for Integrity Check_Fume_Hood->Inspect_PPE Proceed if OK Don_PPE Don Appropriate PPE: - Goggles & Face Shield - Chemically Resistant Gloves - Lab Coat Inspect_PPE->Don_PPE Proceed if OK Handle_in_Hood Handle Compound Exclusively in Fume Hood Don_PPE->Handle_in_Hood Doff_PPE Doff PPE Correctly Handle_in_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response_Flowchart Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE->Contain_Spill Collect_Material Gently Collect Spilled Material into a Labeled Waste Container Contain_Spill->Collect_Material Decontaminate_Area Decontaminate Spill Area Collect_Material->Decontaminate_Area Dispose_Waste Dispose of Waste According to EHS Guidelines Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Supervisor and EHS Dispose_Waste->Report_Incident

Accidental Spill Response Workflow.

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it is prudent to avoid strong oxidizing agents and strong bases. [8][14]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. [6][8]* Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides, and hydrogen bromide gas. [8][9]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Information

  • The toxicological properties of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine have not been fully investigated. [9][15]* Based on related compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [6][7][8]* There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. [8] 6.2. Ecological Information

  • The environmental impact of this compound has not been fully evaluated.

  • It is essential to prevent its release into the environment. [16]

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine underpins the integrity and safety of the drug development process. While a specific MSDS is not yet available, a conservative approach based on the known hazards of structurally related compounds provides a robust framework for its safe handling. Adherence to the principles of hazard identification, exposure control, and emergency preparedness is not merely a matter of compliance but a cornerstone of a proactive safety culture.

References

  • Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Cusabio. (n.d.). 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Capot Chemical. (2022, January 4). MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester. Retrieved from [Link]

Sources

Exploratory

Imidazo[4,5-c]pyridine Derivatives in Medicinal Chemistry: Scaffold Optimization, Synthetic Methodologies, and Target Engagement

Executive Summary Imidazo[4,5-c]pyridines represent a privileged class of nitrogen-containing heterocycles. Structurally analogous to naturally occurring purines, these fused bicyclic systems possess a versatile electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridines represent a privileged class of nitrogen-containing heterocycles. Structurally analogous to naturally occurring purines, these fused bicyclic systems possess a versatile electronic distribution that facilitates diverse interactions with biological targets[1]. This in-depth technical guide explores the design, synthesis, and pharmacological evaluation of imidazo[4,5-c]pyridine derivatives, specifically focusing on their roles as kinase inhibitors, Toll-like receptor 7 (TLR7) agonists, and antimicrobial agents[2][3].

The Privileged Scaffold: Structural Rationale

The imidazopyridine family consists of several isomers, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine[4]. The [4,5-c] isomer is particularly notable because the position of the pyridine nitrogen alters the hydrogen-bonding network and basicity of the molecule compared to the [4,5-b] isomer. This subtle shift in the heteroatom placement dramatically impacts target selectivity, metabolic stability, and pharmacokinetic profiles. Because they mimic the purine core of ATP and GTP, imidazo[4,5-c]pyridines are exceptionally well-suited for occupying the ATP-binding pockets of kinases[5] and interacting with nucleic acid-sensing receptors like TLR7[2].

Key Biological Targets and Mechanisms of Action

Kinase Inhibition (Aurora Kinases and FLT3)

Dysregulation of protein kinases is a hallmark of oncogenesis. Imidazo[4,5-c]pyridines and their [4,5-b] counterparts have been extensively optimized as inhibitors of Aurora kinases (AURKA, AURKB, AURKC) and FMS-like tyrosine kinase 3 (FLT3)[5]. The core scaffold provides critical hydrogen bonds to the kinase hinge region, while substitutions at the C2 and N1 positions project into the solvent-exposed and hydrophobic pockets, respectively, dictating kinome selectivity.

Toll-Like Receptor 7 (TLR7) Agonism

TLR7 is an endosomal receptor that detects single-stranded RNA. Activation of TLR7 in plasmacytoid dendritic cells leads to the secretion of type I interferons (IFN-α) and pro-inflammatory cytokines, driving a robust anti-tumor immune response[2]. Novel imidazo[4,5-c]pyridine derivatives have been developed as potent TLR7 agonists, offering systemic immune activation that synergizes with immune checkpoint inhibitors in cancer therapy[2].

TLR7_Pathway Ligand Imidazo[4,5-c]pyridine Derivative Endosome Endosomal TLR7 Ligand->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK4 / TRAF6 MyD88->IRAK Activates IRF7 IRF7 Phosphorylation IRAK->IRF7 NFkB NF-κB Activation IRAK->NFkB IFN Type I Interferons (IFN-α) IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists leading to cytokine release.

Synthetic Strategies and Workflows

Synthesizing imidazo[4,5-c]pyridines requires regiospecific construction of the imidazole ring onto a functionalized pyridine core. The most prevalent strategy involves the condensation and subsequent oxidative dehydration of 3,4-diaminopyridines with aldehydes or carboxylic acids[1].

Solid-Phase Synthesis for Library Generation

To rapidly generate Structure-Activity Relationship (SAR) data, solid-phase synthesis is employed. A polymer-supported amine is reacted with 2,4-dichloro-3-nitropyridine. Subsequent amination, nitro group reduction, and cyclization with aldehydes allow for the efficient preparation of trisubstituted imidazo[4,5-c]pyridines with variable positioning of substituents, avoiding complex post-synthetic solution-phase transformations[6].

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. Condensation of 3,4-diaminopyridines with carboxylic acids using coupling reagents like T3P (Propylphosphonic anhydride) and DBU yields highly pure imidazo[4,5-c]pyridines, a method frequently utilized for synthesizing antimicrobial and antifungal derivatives[7].

Synthetic_Workflow Start 3,4-Diaminopyridine Precursor Condensation Condensation Reaction (120°C or Microwave) Start->Condensation Reagent Aldehyde + Na2S2O5 or Carboxylic Acid + T3P Reagent->Condensation Cyclization Oxidative Cyclization Condensation->Cyclization Intermediate Purification Column Chromatography or HPLC Cyclization->Purification Product Substituted Imidazo[4,5-c]pyridine Purification->Product Yield >70%

Standard synthetic workflow for the preparation of substituted imidazo[4,5-c]pyridines.

Experimental Protocols

Protocol 1: Metabisulfite-Mediated Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

Causality & Rationale: The use of sodium metabisulfite (Na₂S₂O₅) serves a dual purpose. It acts as a mild oxidant to drive the cyclization of the intermediate Schiff base and forms a water-soluble bisulfite adduct with the aldehyde, controlling its release and preventing undesired side reactions (such as over-alkylation)[8].

  • Preparation: Dissolve 1.0 equivalent of the substituted 3,4-diaminopyridine in anhydrous DMSO (0.2 M concentration).

  • Addition: Add 1.0 equivalent of the desired aldehyde, followed immediately by 1.1 equivalents of sodium metabisulfite (Na₂S₂O₅)[8].

  • Heating: Heat the reaction mixture to 120 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Self-validation step: Monitor by TLC or LC-MS; the disappearance of the diamine peak confirms intermediate formation, while the emergence of a lower-Rf spot (UV active at 254 nm) indicates successful cyclization.

  • Quenching & Extraction: Cool to room temperature and pour over ice-cold water. Extract with ethyl acetate (3 x 50 mL). The aqueous quench is critical as it removes DMSO and unreacted bisulfite.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (gradient: Hexanes/EtOAc to CH₂Cl₂/MeOH) to yield the pure imidazo[4,5-c]pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating)

Causality & Rationale: To ensure the observed IC₅₀ is due to specific target engagement rather than assay interference (e.g., compound aggregation or fluorescence quenching), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized. The time delay in TR-FRET eliminates short-lived background fluorescence, ensuring high-fidelity data[8].

  • Enzyme Preparation: Prepare a 2X solution of the target kinase (e.g., AURKA or FLT3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the imidazo[4,5-c]pyridine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Incubation: Add the 2X enzyme solution to the compound and pre-incubate for 30 minutes at room temperature.

    • Rationale: This allows for binding equilibrium, which is essential for accurately detecting slow-binding inhibitors.

  • Reaction Initiation: Add a mixture of ATP (at the Km value for the specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation: Read the plate on a multi-mode microplate reader. Calculate the emission ratio (665 nm / 615 nm). Plot dose-response curves using a 4-parameter logistic fit to determine the IC₅₀[8].

Structure-Activity Relationship (SAR) & Quantitative Data

The substitution pattern on the imidazo[4,5-c]pyridine core dictates its biological profile. For kinase inhibitors, a bulky aryl or heteroaryl group at C2 often occupies the hydrophobic pocket adjacent to the ATP-binding site. Substitutions at the pyridine ring (C4, C6, C7) can be utilized to tune the physicochemical properties (e.g., solubility, microsomal stability) and prevent hERG toxicity[5].

Table 1: Representative SAR Data for Imidazopyridine Derivatives
Compound / ScaffoldBiological TargetActivity (IC₅₀ / Kd)Key Structural FeatureReference
Compound 9 (Imidazo[4,5-c]pyridine)PARPIC₅₀ = 8.6 nMC2-aryl substitution[1]
Compound 27e (Imidazo[4,5-b]pyridine)FLT3 (Wild-type)Kd = 6.2 nMC6-chloro, C2-pyrazolyl[5]
Compound 27e (Imidazo[4,5-b]pyridine)Aurora-AKd = 7.5 nMC6-chloro, C2-pyrazolyl[5]
Imidazo[4,5-c]pyridine Library GlcN-6-P SynthaseAntimicrobial (MIC < 10 µg/mL)C2-alkyl/aryl variations[7]
Imidazo[4,5-c]pyridine Agonists TLR7EC₅₀ < 100 nM (IFN-α release)N1-hydroxyalkyl, C2-alkyl[2]

Future Perspectives

The imidazo[4,5-c]pyridine scaffold remains a cornerstone in modern medicinal chemistry. Future directions involve the development of Proteolysis Targeting Chimeras (PROTACs), where the imidazo[4,5-c]pyridine core serves as the target-binding warhead linked to an E3 ligase ligand. Furthermore, optimizing the pharmacokinetic properties of TLR7 agonists based on this scaffold will be critical for advancing novel cancer immunotherapies from preclinical models to clinical trials[2][5].

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combin
  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evalu
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - mdpi.com -
  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Tre
  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - acs.org -

Sources

Foundational

Technical Guide: Sourcing and Application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The following technical guide provides an in-depth analysis of 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9), focusing on sourcing strategies, quality evaluation, and synthetic context for drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9), focusing on sourcing strategies, quality evaluation, and synthetic context for drug development applications.

CAS Registry Number: 1044771-36-9 Chemical Formula: C


H

BrN

Molecular Weight: 238.08 g/mol Primary Application: Advanced Intermediate for Kinase Inhibitors and TLR7/8 Modulators

Executive Summary

7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a high-value heterocyclic building block used primarily in the synthesis of small molecule drugs targeting the PI3K/mTOR pathway and Toll-like Receptors (TLR7/8) . Its structural significance lies in the 7-bromo handle , which facilitates late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 1-cyclopropyl moiety , a privileged pharmacophore that enhances metabolic stability and oral bioavailability compared to simple alkyl chains.

Currently, this compound is classified as a Tier 3 Advanced Intermediate , meaning it is not a bulk commodity. Supply is dominated by specialized CROs (Contract Research Organizations) operating on a "make-to-order" basis, with lead times typically ranging from 2 to 4 weeks.

Market Analysis: Price and Suppliers

The market for CAS 1044771-36-9 is characterized by low volume and high unit cost. It is rarely stocked in kilogram quantities due to its specific application profile.

Representative Pricing Structure (Q1 2025)

Prices are estimated based on current catalog data from major building block aggregators.

QuantityPrice Range (USD)Unit Cost (USD/g)Availability Status
50 mg $300 – $350$6,000 – $7,000In Stock (Rare) / 2 Weeks
1 g $1,300 – $1,500$1,300 – $1,500Make-to-Order (2-3 Weeks)
5 g $3,800 – $4,200$760 – $840Make-to-Order (3-4 Weeks)
100 g+ Custom Quote$400 – $600 (Est.)Custom Synthesis (8-12 Weeks)
Key Suppliers and Tiers

Researchers should categorize suppliers by their manufacturing capability to avoid "pass-through" markups.

  • Tier 1 (Original Manufacturers): specialized heterocyclic chemistry labs in China (e.g., BLD Pharm , Aaron Chemicals , Bide Pharmatech ). These vendors often hold the process patents or know-how.

  • Tier 2 (Global Distributors): Fisher Scientific , Sigma-Aldrich , Combi-Blocks . These entities list the compound but often source it from Tier 1 partners, adding a markup but providing domestic quality assurance (QA) and easier procurement logistics.

Recommendation: For discovery scale (<5g), use Tier 2 for speed and reliability. For process development (>50g), audit and contract directly with a Tier 1 manufacturer to reduce costs by 40-60%.

Technical Specifications & Quality Assurance

When sourcing this intermediate, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that can poison downstream catalytic cycles.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the pyridine ring or residual amine precursors.
Purity (HPLC)

97.0%
Critical to prevent side-reactions in subsequent cross-coupling steps.
1H-NMR Conforms to structureMust confirm the integrity of the cyclopropyl ring (distinct multiplets at 0.8-1.2 ppm).
Regioisomer Content < 1.0%The N3-cyclopropyl isomer is a common impurity during synthesis and is difficult to separate.
Halide Content < 0.5% (Inorganic)Residual bromide salts can interfere with stoichiometry in metal-catalyzed couplings.
Procurement Decision Matrix

The following logic flow guides the decision between internal synthesis and external procurement.

ProcurementLogic Start Need CAS 1044771-36-9 QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 50 Grams QtyCheck->LargeScale BudgetCheck Budget > $1000/g? SmallScale->BudgetCheck LeadTime Lead Time < 4 Weeks? LargeScale->LeadTime BuyDistributor BUY: Tier 2 Distributor (Fisher/Combi-Blocks) BudgetCheck->BuyDistributor Yes BuyManufacturer BUY: Tier 1 Manufacturer (BLD/AaronChem) BudgetCheck->BuyManufacturer No LeadTime->BuyManufacturer Yes InternalSynth MAKE: Internal Synthesis LeadTime->InternalSynth No (Urgent)

Figure 1: Decision matrix for sourcing vs. synthesizing 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine based on scale and constraints.

Synthetic Route & Cost Drivers

Understanding the synthesis is crucial for negotiating bulk pricing and identifying potential impurities. The high cost derives from the regioselectivity challenges and the cost of the cyclopropylamine reagent.

Retrosynthetic Analysis

The most scalable route involves the nucleophilic aromatic substitution (S


Ar) of a 4-chloro-3-nitropyridine derivative, followed by reduction and cyclization.
  • Starting Material: 2-bromo-4-chloro-5-nitropyridine (or similar isomer).

  • Step 1 (S

    
    Ar):  Displacement of the 4-chloro group with cyclopropylamine .
    
    • Risk:[1] Regioselectivity issues if multiple halogens are present.

  • Step 2 (Reduction): Reduction of the nitro group to an amine (Fe/AcOH or H

    
    /Pd).
    
    • Risk:[1] Debromination (loss of the 7-Br handle) if catalytic hydrogenation is not carefully controlled.

  • Step 3 (Cyclization): Condensation with triethyl orthoformate to form the imidazole ring.

SynthesisPathway Precursor 2,4-dichloro-5-nitropyridine (Starting Material) Intermediate1 4-(cyclopropylamino)-2-chloro- 5-nitropyridine Precursor->Intermediate1 Step 1: SnAr (Regio-control critical) Amine Cyclopropylamine Amine->Intermediate1 Intermediate2 Diamine Intermediate Intermediate1->Intermediate2 Step 2: Reduction (Avoid H2/Pd to save Br) Impurity1 Impurity: Regioisomer (N3-cyclopropyl) Intermediate1->Impurity1 Isomerization Product 7-bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine Intermediate2->Product Step 3: Cyclization (HC(OEt)3) Impurity2 Impurity: Debrominated Analog Intermediate2->Impurity2 Over-reduction

Figure 2: Synthetic pathway highlighting critical steps where cost-driving impurities are generated.

Handling and Storage Protocols

Given the presence of the basic pyridine nitrogen and the potentially labile C-Br bond under light exposure:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; reseal containers immediately.

  • Stability: Stable for 12–24 months if kept dry. Degrades slowly in solution (DMSO/MeOH) at room temperature; prepare fresh stocks for biological assays.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE.

References

  • BLD Pharm. (2025). Product Analysis: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9).[2][3][4][5] Retrieved from

  • Aaron Chemicals. (2025). Catalog Entry: Imidazopyridine Building Blocks. Retrieved from

  • ChemicalBook. (2025). Supplier Aggregation Data for CAS 1044771-36-9.[2] Retrieved from

  • PubChem. (2025). Compound Summary: Imidazo[4,5-c]pyridine Derivatives.[1][5][6] Retrieved from

  • National Institutes of Health (PMC). (2024). Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives in Drug Discovery. Retrieved from

Sources

Exploratory

Technical Guide: Comparative Analysis of 1-Cyclopropyl vs. 1-Methyl Imidazo[4,5-c]pyridine Analogs

Executive Summary This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacokinetic distinctions between 1-cyclopropyl and 1-methyl substituted imidazo[4,5-c]pyridine scaffolds. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacokinetic distinctions between 1-cyclopropyl and 1-methyl substituted imidazo[4,5-c]pyridine scaffolds. These heterocycles are critical pharmacophores in medicinal chemistry, most notably acting as bioisosteres for purines and benzimidazoles in Respiratory Syncytial Virus (RSV) fusion inhibitors (e.g., BMS-433771) and kinase inhibitors.

The transition from a N-methyl to a N-cyclopropyl substituent is rarely a trivial steric modification; it is a strategic maneuver to modulate metabolic stability (blocking N-dealkylation), enhance lipophilic binding efficiency (LBE), and induce specific conformational constraints .

Structural & Physicochemical Divergence[1]

The choice between a methyl and cyclopropyl group at the N1 position of the imidazo[4,5-c]pyridine core fundamentally alters the molecule's interaction with biological targets and metabolizing enzymes.

Steric and Electronic Profile
Feature1-Methyl Analog1-Cyclopropyl AnalogImpact on Drug Design
Molar Volume ~24.5 ų~68.2 ųCyclopropyl fills hydrophobic pockets more effectively, often displacing high-energy water molecules (entropy gain).
Bond Angles 109.5° (sp³)60° (strained)The strained ring of cyclopropyl induces a distinct electronic signature, often acting as a weak electron donor (pseudo-π character).
Lipophilicity (cLogP) Baseline+0.8 to +1.2 unitsIncreases membrane permeability but requires monitoring of non-specific binding.
Conformational Freedom High (free rotation)RestrictedThe cyclopropyl group has limited rotational freedom relative to the heterocycle, reducing the entropic penalty upon binding.
The "Cyclopropyl Advantage" in Metabolism

A critical failure mode for N-methyl drugs is rapid oxidative demethylation by Cytochrome P450 (CYP) enzymes. The mechanism involves hydrogen abstraction from the methyl group, forming an unstable hydroxymethyl intermediate that collapses to release formaldehyde.

  • Methyl: C-H bond dissociation energy (BDE) is ~96 kcal/mol. Highly susceptible to CYP-mediated abstraction.

  • Cyclopropyl: C-H BDE is significantly higher (~106 kcal/mol) due to the high s-character of the C-H bonds (sp².² hybridization). Furthermore, the formation of a cyclopropyl radical is kinetically disfavored. This renders the N-cyclopropyl group metabolically robust against dealkylation, extending half-life (

    
    ).
    

Case Study: RSV Fusion Inhibitors (BMS-433771)[2][3][4][5][6]

The development of BMS-433771 illustrates the superior utility of the 1-cyclopropyl-imidazo[4,5-c]pyridine scaffold over simple alkyl analogs.

Mechanism of Action

These inhibitors bind to the RSV F (Fusion) protein , specifically within a hydrophobic pocket in the central cavity of the metastable prefusion trimer. The inhibitor acts as a "molecular staple," tethering the fusion peptide region to the heptad repeat B (HRB), preventing the conformational trigger required for viral entry.

Signaling & Interaction Pathway

The following diagram illustrates the specific intervention point of imidazo[4,5-c]pyridine analogs in the RSV lifecycle.

RSV_Fusion_Pathway Virus RSV Virion (Prefusion F Protein) Trigger Trigger Event (Receptor Binding) Virus->Trigger Host Host Cell Membrane Intermediate Pre-Hairpin Intermediate Trigger->Intermediate Conformational Change Fusion Membrane Fusion (Pore Formation) Intermediate->Fusion Infection Viral Entry & Replication Fusion->Infection Inhibitor 1-Cyclopropyl Imidazo[4,5-c]pyridine (BMS-433771) Inhibitor->Virus Binds Hydrophobic Pocket Inhibitor->Trigger Stabilizes Prefusion State (Blocks)

Figure 1: Mechanism of RSV Fusion Inhibition.[1][2][3][4][5] The 1-cyclopropyl analog stabilizes the prefusion F protein, preventing the structural rearrangement necessary for infection.

Experimental Synthesis Protocols

Synthesizing the 1-cyclopropyl analog is significantly more challenging than the 1-methyl analog due to the poor nucleophilicity of cyclopropylamine and the difficulty of direct alkylation with cyclopropyl halides (SN2 is retarded on cyclopropyl rings).

Protocol A: Synthesis of 1-Methyl-imidazo[4,5-c]pyridine

Standard Alkylation Route

  • Starting Material: Imidazo[4,5-c]pyridine.[6][1][7][8][9]

  • Reagents: Methyl iodide (MeI), Cesium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Dissolve imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (1.5 eq) and stir for 15 min at RT.
      
    • Add MeI (1.1 eq) dropwise.

    • Stir at RT for 4 hours.

    • Note: This often yields a mixture of N1 and N3 isomers (regioselectivity issues). Separation by column chromatography (DCM/MeOH) is required.

Protocol B: Synthesis of 1-Cyclopropyl-imidazo[4,5-c]pyridine

The "Build-Around" Route (Preferred for Regiocontrol)

This route installs the difficult cyclopropyl group before closing the imidazole ring, avoiding the impossible direct alkylation of the heterocycle with cyclopropyl bromide.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Substrate: 4-chloro-3-nitropyridine.

  • Reagent: Cyclopropylamine (excess).

  • Conditions: Ethanol,

    
     to RT, 2 hours.
    
  • Mechanism: The electron-withdrawing nitro group activates the 4-position for displacement.

  • Yield: >90% of 4-(cyclopropylamino)-3-nitropyridine.

Step 2: Nitro Reduction

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Procedure: Hydrogenation for 4–6 hours.

  • Product: 3-amino-4-(cyclopropylamino)pyridine (The "Diamino" intermediate).

Step 3: Ring Closure (Cyclization)

  • Reagent: Triethyl orthoformate (for C-H core) or Carbonyldiimidazole (CDI) (for 2-one core).

  • Conditions: Reflux in solvent (e.g., THF or neat orthoformate) with catalytic p-TsOH.

  • Outcome: Formation of the 1-cyclopropyl-imidazo[4,5-c]pyridine core with unambiguous regiochemistry at N1.

Synthesis_Workflow Start 4-chloro-3-nitropyridine Step1 Step 1: SnAr Displacement (+ Cyclopropylamine) Start->Step1 Inter1 4-(cyclopropylamino)-3-nitropyridine Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-amino-4-(cyclopropylamino)pyridine Step2->Inter2 Step3 Step 3: Cyclization (+ Triethyl Orthoformate or CDI) Inter2->Step3 Final 1-Cyclopropyl-imidazo[4,5-c]pyridine Step3->Final

Figure 2: Regioselective synthesis workflow for the 1-cyclopropyl analog, avoiding direct alkylation issues.

Comparative Data Summary

The following table summarizes the consensus data from SAR studies on imidazo[4,5-c]pyridine derivatives (based on BMS-433771 and related kinase inhibitor datasets).

Parameter1-Methyl Analog1-Cyclopropyl AnalogRationale
Metabolic Stability (

)
Low to ModerateHigh Cyclopropyl resists N-dealkylation; Methyl is a "metabolic soft spot."
Solubility (aq) ModerateLowCyclopropyl adds lipophilicity (+LogP), reducing aqueous solubility but enhancing permeability.
Potency (

)
Baseline (e.g., 50–100 nM)Enhanced (e.g., 10–20 nM) Better filling of hydrophobic pockets (entropy driven) and rigidification.
Synthesis Difficulty Low (1 step)High (3 steps)Requires pre-installation of the amine (Route B).
Toxicity Risk Formaldehyde generation (minor)MinimalCyclopropyl is generally bio-inert in this context, unlike hydrazines or anilines.

References

  • Discovery of BMS-433771 . Journal of Medicinal Chemistry. A potent, orally active RSV fusion inhibitor containing the 1-cyclopropyl-imidazo[4,5-c]pyridine core.[1][2]

  • Metabolic Stability of Cyclopropyl Groups . Hypha Discovery. Analysis of the metabolic robustness of cyclopropyl vs. methyl substituents in drug design.

  • Imidazo[4,5-c]pyridine Synthesis . National Institutes of Health (PMC). Comprehensive review of synthetic approaches for imidazo[4,5-c]pyridine derivatives.

  • RSV Fusion Inhibitor Mechanism . Nature Communications. Structural basis for the inhibition of RSV fusion by small molecules targeting the prefusion F protein.[3]

  • Structure-Activity Relationships of Imidazopyridines . MDPI Molecules. Review of SAR and biological potential of imidazo[4,5-c]pyridines.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine

Abstract The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, analogous to purines, and serves as a foundational structure for developing various therapeutic agents.[1] This appl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, analogous to purines, and serves as a foundational structure for developing various therapeutic agents.[1] This application note provides a comprehensive, three-step synthetic protocol for the preparation of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, a key intermediate for drug discovery programs. The synthesis commences with the widely available precursor, 3,4-diaminopyridine. The methodology detailed herein emphasizes robust and scalable reaction conditions, addresses potential challenges such as regioselectivity, and provides clear, step-by-step instructions suitable for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The imidazo[4,5-c]pyridine framework is a "privileged structure" in the development of novel pharmaceuticals, with derivatives showing promise as kinase inhibitors, antiviral agents, and more.[1] The targeted compound, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, incorporates three key features for further chemical elaboration: a nucleophilic imidazole nitrogen, a reactive bromine atom on the pyridine ring for cross-coupling reactions, and a cyclopropyl group, which is often introduced to improve metabolic stability and binding affinity.

Our synthetic strategy is designed as a logical three-step sequence, prioritizing the formation of the stable heterocyclic core before undertaking functionalization. This approach avoids potential side reactions and purification difficulties associated with functionalizing the more reactive diaminopyridine precursor directly.

The synthetic pathway proceeds as follows:

  • Step I: Cyclization. Formation of the 1H-imidazo[4,5-c]pyridine core via condensation of 3,4-diaminopyridine with a one-carbon source.

  • Step II: Regioselective Bromination. Introduction of a bromine atom at the C-7 position of the imidazo[4,5-c]pyridine ring.

  • Step III: N-Cyclopropylation. Alkylation of the N-1 position of the imidazole ring to install the cyclopropyl moiety.

This document provides the detailed experimental protocols for each of these transformations.

Overall Synthetic Workflow

The complete synthesis is outlined below. The workflow is designed to proceed from the formation of the core heterocycle to its subsequent functionalization, ensuring a convergent and efficient process.

G cluster_0 Step I: Imidazole Ring Formation cluster_1 Step II: Aromatic Bromination cluster_2 Step III: N-Alkylation A 3,4-Diaminopyridine B 1H-Imidazo[4,5-c]pyridine A->B Triethyl Orthoformate or Formic Acid C 1H-Imidazo[4,5-c]pyridine D 7-Bromo-1H-imidazo[4,5-c]pyridine C->D N-Bromosuccinimide (NBS) or Br2 E 7-Bromo-1H-imidazo[4,5-c]pyridine F 7-Bromo-1-cyclopropyl-1H- imidazo[4,5-c]pyridine E->F Cyclopropyl Bromide, Base (e.g., NaH)

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step I: Synthesis of 1H-Imidazo[4,5-c]pyridine

The initial step involves the classical Phillips cyclocondensation reaction to form the imidazole ring. Reacting 3,4-diaminopyridine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, provides the fused heterocyclic system.[2][3] The use of formic acid is often straightforward and high-yielding.

Reaction Scheme: (A diagram showing 3,4-diaminopyridine reacting with formic acid to yield 1H-Imidazo[4,5-c]pyridine)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
3,4-Diaminopyridine109.1310.0 g91.6 mmolStarting Material
Formic Acid (98%)46.0330 mL~785 mmolC1 Source & Solvent

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (10.0 g, 91.6 mmol).

  • Carefully add formic acid (30 mL) to the flask. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 9:1).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution by the careful, portion-wise addition of solid sodium carbonate until the pH is ~8-9. Be cautious of effervescence.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford 1H-Imidazo[4,5-c]pyridine as a solid.

Step II: Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine

This step involves the electrophilic bromination of the pyridine ring. The fused imidazole ring acts as an activating group, directing the substitution. While the pyridine ring is generally electron-deficient, the overall electronics favor substitution at the C-7 and C-5 positions. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this transformation.

Reaction Scheme: (A diagram showing 1H-Imidazo[4,5-c]pyridine reacting with NBS to yield 7-Bromo-1H-imidazo[4,5-c]pyridine)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
1H-Imidazo[4,5-c]pyridine119.125.0 g42.0 mmolStarting Material
N-Bromosuccinimide (NBS)177.987.83 g44.0 mmolBrominating Agent
Acetonitrile (ACN)41.05100 mL-Solvent

Protocol:

  • Suspend 1H-Imidazo[4,5-c]pyridine (5.0 g, 42.0 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.

  • Add N-Bromosuccinimide (7.83 g, 44.0 mmol, 1.05 eq) to the suspension in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Resuspend the residue in a saturated aqueous solution of sodium bicarbonate (100 mL) and stir for 30 minutes to quench any unreacted NBS and neutralize acidic byproducts.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 7-Bromo-1H-imidazo[4,5-c]pyridine.

Step III: Synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The final step is the N-alkylation of the imidazole ring. The use of a strong base like sodium hydride (NaH) deprotonates the imidazole nitrogen, forming a nucleophilic anion that reacts with an electrophilic cyclopropyl source. A key challenge in this step is regioselectivity, as alkylation can occur at either N-1 or N-3. Generally, the N-1 isomer is the thermodynamic product, but a mixture is often obtained, requiring careful chromatographic separation.

Figure 2: Potential regioisomers from the N-cyclopropylation reaction.

Reaction Scheme: (A diagram showing 7-Bromo-1H-imidazo[4,5-c]pyridine reacting with NaH and Cyclopropyl bromide to yield the target product)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRole
7-Bromo-1H-imidazo[4,5-c]pyridine198.024.0 g20.2 mmolStarting Material
Sodium Hydride (60% in oil)24.00 (as NaH)0.97 g24.2 mmolBase
Cyclopropyl Bromide120.982.1 mL24.2 mmolAlkylating Agent
Dimethylformamide (DMF)73.0980 mL-Solvent

Protocol:

  • Safety First: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a dry 250 mL three-neck flask under an inert atmosphere, add sodium hydride (0.97 g, 24.2 mmol, 1.2 eq).

  • Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (80 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 7-Bromo-1H-imidazo[4,5-c]pyridine (4.0 g, 20.2 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.

  • Add cyclopropyl bromide (2.1 mL, 24.2 mmol, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water (10 mL).

  • Dilute the mixture with 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude material will likely be a mixture of N-1 and N-3 isomers. Purify the desired N-1 isomer, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, using flash column chromatography on silica gel.

Safety and Handling

  • 3,4-Diaminopyridine: Toxic if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes. Keep away from light and moisture.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Releases flammable hydrogen gas upon contact with water. Handle strictly under an inert atmosphere.

  • Cyclopropyl Bromide & DMF: Handle in a fume hood. DMF is a suspected teratogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Klančar, G. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 7. [Link]

  • Labouta, I. M., & El-Sayed, O. A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Jadhav, S. B. et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Farmaco, 74(1), 15-30. [Link]

  • Request PDF on ResearchGate. (n.d.). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. [Link]

Sources

Application

Application Note: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine as a Drug Discovery Scaffold

This guide details the strategic application, synthesis, and functionalization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged heterocyclic scaffold in medicinal chemistry.[1] [1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application, synthesis, and functionalization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a privileged heterocyclic scaffold in medicinal chemistry.[1]

[1]

Executive Summary

The imidazo[4,5-c]pyridine core is a bioisostere of purine and benzimidazole, widely utilized in the development of kinase inhibitors (e.g., c-Met, PI3K) and antiviral agents (e.g., RSV fusion inhibitors). The 7-bromo-1-cyclopropyl derivative represents a high-value intermediate offering two critical design features:

  • 1-Cyclopropyl Group: Provides metabolic stability (blocking dealkylation) and optimal hydrophobic filling of small pockets (e.g., ATP binding sites or viral capsid pockets).

  • 7-Bromo Handle: A regioselective point for late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig), allowing access to novel chemical space on the pyridine ring "backside," often solvent-exposed or interacting with specific gatekeeper residues.[1]

This guide provides a validated protocol for the synthesis of this scaffold and its subsequent functionalization.

Scaffold Profile & Structural Logic

Chemical Identity[2][3]
  • IUPAC Name: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 238.09 g/mol

  • Key Features:

    • N5 (Pyridine Nitrogen): H-bond acceptor (Kinase hinge binder).[1]

    • C7-Br: Reactive handle for C-C or C-N bond formation.[1]

    • N1-Cyclopropyl: Hydrophobic anchor; improves permeability and metabolic half-life compared to ethyl/methyl groups.[1]

Structural Numbering & Logic

Understanding the numbering is critical for regioselective modification.

  • Positions 1 & 3 (Imidazole N): N1 is substituted with cyclopropyl. N3 is the free nitrogen (unless alkylated/tautomerized).

  • Position 5 (Pyridine N): The core basic nitrogen.

  • Position 7: Located on the pyridine ring, adjacent to the bridgehead C7a. This position corresponds to C5 of the original pyridine precursor.

ScaffoldLogic cluster_0 Precursor Mapping cluster_1 Final Scaffold Precursor 5-Bromo-4-chloro- 3-nitropyridine C5_Pre C5 (Bromo) Precursor->C5_Pre C4_Pre C4 (Chloro) Precursor->C4_Pre C7_Pos C7 (Bromo) C5_Pre->C7_Pos Retained Position N1_Pos N1 (Cyclopropyl) C4_Pre->N1_Pos Displacement Site Scaffold 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine Scaffold->N1_Pos Scaffold->C7_Pos

Figure 1: Structural mapping from pyridine precursor to fused scaffold. The 5-bromo of the precursor becomes the 7-bromo of the final scaffold.[1]

Synthesis Protocol

Objective: Prepare 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine on a gram scale. Starting Material: 5-Bromo-4-chloro-3-nitropyridine (Commercially available or synthesized from 4-hydroxy-3-nitropyridine).[1]

Step 1: Nucleophilic Aromatic Substitution (S Ar)

The chlorine atom at C4 is activated by the adjacent nitro group and pyridine nitrogen, making it highly susceptible to displacement by cyclopropylamine.

  • Reagents: 5-Bromo-4-chloro-3-nitropyridine (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (2.0 eq).[1]

  • Solvent: Ethanol or Isopropanol (0.5 M).

  • Conditions: 0°C to RT, 2–4 hours.

  • Protocol:

    • Dissolve 5-bromo-4-chloro-3-nitropyridine in ethanol at 0°C.

    • Add triethylamine followed by the slow addition of cyclopropylamine (exothermic).

    • Stir at RT.[2][3][4] Monitor by TLC/LCMS (Disappearance of SM, appearance of bright yellow product).

    • Workup: Concentrate in vacuo. Resuspend in water/EtOAc. Wash organic layer with brine.[2][3] Dry over Na

      
      SO
      
      
      
      .
    • Yield: Typically >90%. Product: 5-Bromo-N-cyclopropyl-3-nitropyridin-4-amine.

Step 2: Nitro Reduction

Selective reduction of the nitro group to the amine without debrominating the ring.

  • Reagents: Iron powder (5.0 eq), NH

    
    Cl (5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 2–3 hours.

  • Protocol:

    • Suspend the nitro intermediate in EtOH/H

      
      O.
      
    • Add NH

      
      Cl and Iron powder.
      
    • Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Monitor: LCMS will show M-30 (reduction of NO2 to NH2).

    • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol. Concentrate filtrate.[3]

    • Yield: 80–90%. Product: 5-Bromo-N4-cyclopropylpyridine-3,4-diamine.

    • Note: Avoid catalytic hydrogenation (Pd/C) to prevent debromination.

Step 3: Cyclization to Imidazo[4,5-c]pyridine

Formation of the imidazole ring.

  • Reagents: Triethyl orthoformate (HC(OEt)

    
    ) (Solvent/Reagent) or Formic Acid.
    
  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).[1]

  • Conditions: Reflux (100–140°C), 4–12 hours.

  • Protocol:

    • Suspend the diamine in triethyl orthoformate (5–10 mL/g).

    • Add catalytic pTSA.

    • Heat to reflux.[5][6] The mixture usually clears as cyclization proceeds.

    • Workup: Concentrate to dryness. Triturate with diethyl ether or purify via flash chromatography (DCM/MeOH gradient).

    • Yield: 75–85%. Final Product: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Functionalization & Applications

The 7-bromo substituent is a versatile handle for diversifying the scaffold.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to install aryl or heteroaryl groups (e.g., for kinase hinge extension).

  • Charge Vessel: 7-Bromo-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degas with N

    
     for 10 min.
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Purification: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce solubilizing amines or specific pharmacophores.[1]

  • Charge Vessel: 7-Bromo-scaffold (1.0 eq), Amine (1.2 eq), Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%).
  • Reaction: 100°C under Argon for 12 hours.

Case Study: RSV Fusion Inhibitor Design

This scaffold is structurally related to the core of BMS-433771 and Sisunatovir , which target the RSV F-protein.

  • Mechanism: The imidazo[4,5-c]pyridine core binds into a hydrophobic pocket of the trimeric fusion protein.

  • Role of 1-Cyclopropyl: Fills a small hydrophobic sub-pocket, preventing water entry and increasing binding affinity (

    
    G).
    
  • Role of 7-Substitution: In next-generation inhibitors, the 7-position (or the equivalent position depending on specific fusion geometry) is used to vector towards the solvent front, allowing the attachment of solubilizing groups (e.g., morpholine, piperazine) to improve oral bioavailability.

RSV_SAR cluster_vectors SAR Vectors Core Imidazo[4,5-c]pyridine Core N1 N1-Cyclopropyl: Hydrophobic Pocket Fill (Metabolic Stability) Core->N1 C7 C7-Bromo Handle: Vector to Solvent/Gatekeeper (Solubility/Selectivity) Core->C7 C2 C2-H / C2=O: H-Bond Interactions (Core Orientation) Core->C2 Drug Target: RSV F-Protein / Kinase ATP Pocket N1->Drug Van der Waals C7->Drug New Interactions

Figure 2: SAR Logic for the 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine scaffold.[1]

References

  • Meanwell, N. A., & Krystal, M. (2007). Respiratory syncytial virus – the discovery and optimization of orally bioavailable fusion inhibitors. Drugs of the Future, 32(5), 441-455. Link

  • Cockerill, G. S., et al. (2021). Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. Journal of Medicinal Chemistry, 64(7), 3658–3676. Link

  • Combi-Blocks. (2023). Safety Data Sheet: 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine.[1] Link

  • BenchChem. (2025).[6] Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Link

  • BMS Patent. (2004). Imidazo[4,5-c]pyridine derivatives as inhibitors of RSV. US Patent 6,713,487. Link

Sources

Method

Application Note: Advanced C-H Activation Protocols for the Late-Stage Functionalization of Imidazo[4,5-c]pyridine Derivatives

Introduction & Pharmacological Relevance Imidazo[4,5-c]pyridines are privileged pharmacophores and critical purine isosteres in modern drug discovery. They exhibit profound pharmacological potential, serving as core scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Imidazo[4,5-c]pyridines are privileged pharmacophores and critical purine isosteres in modern drug discovery. They exhibit profound pharmacological potential, serving as core scaffolds for poly(ADP-ribose) polymerase (PARP) inhibitors, Aurora kinase inhibitors, and GABA_A receptor modulators[1]. Traditional de novo syntheses of substituted imidazo[4,5-c]pyridines typically require lengthy, multi-step condensation reactions starting from 3,4-diaminopyridines[1].

To accelerate structure-activity relationship (SAR) studies, transition-metal-catalyzed C-H activation has emerged as a transformative strategy for late-stage functionalization (LSF). By directly converting inert C-H bonds into C-C bonds, researchers can rapidly diversify the imidazo[4,5-c]pyridine core without pre-functionalization, drastically reducing synthetic bottlenecks[2].

Mechanistic Insights: The Causality of Reaction Design

Direct arylation of the imidazo[4,5-c]pyridine scaffold is highly regioselective, predominantly occurring at the C2 position of the imidazole ring[2]. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, governed by the following logical parameters:

  • Catalyst Selection: Palladium acetate (Pd(OAc)₂), often used in low catalytic loadings (2–5 mol%), serves as the standard precatalyst. It is reduced in situ to the active Pd(0) species, which undergoes oxidative addition with the aryl halide[3]. Advanced synergistic tripalladium clusters ([Pd₃]⁺) have also been developed to lower the activation energy and improve yields under milder conditions[4].

  • The Causality of Copper Co-catalysis: Unshielded nitrogen atoms in the pyridine ring strongly coordinate to palladium, leading to catalyst poisoning. The addition of super-stoichiometric Copper(I) Iodide (CuI) is non-negotiable. Copper acts as a sacrificial Lewis acid, coordinating to the basic pyridine nitrogen. This not only prevents Pd-poisoning but also inductively withdraws electron density, lowering the pKa of the C2 proton and accelerating the base-assisted CMD step[2].

  • Protecting Group Mandate: Free N-H imidazoles interfere with the catalytic cycle and lead to off-target N-arylation. N3-protection (e.g., using a 2-methoxyethoxymethyl (MEM) or SEM group) is mandatory to ensure strict C2-regioselectivity[2].

CMD_Logic N1 CuI Co-catalyst N2 Pyridine N-Coordination N1->N2 N3 Prevents Pd Poisoning N2->N3 N4 Increases C2-H Acidity N2->N4 N5 Accelerates CMD Step N3->N5 N4->N5

Logical causality of CuI co-catalysis in the CMD pathway for C-H activation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the C2-arylation of N3-MEM-imidazo[4,5-c]pyridine with 4-iodoanisole. The data highlights the critical nature of base and co-catalyst selection.

EntryCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ (5 mol%)Cs₂CO₃DMF120<5%Lack of CuI leads to rapid Pd-catalyst poisoning by the pyridine ring.
2Pd(OAc)₂ / CuI (2 equiv)NaOAcDMF12015%Weak base (NaOAc) fails to efficiently drive the CMD deprotonation.
3Pd(OAc)₂ / CuI (2 equiv)Cs₂CO₃Toluene12022%Poor solubility of the carbonate base in non-polar solvent stalls the cycle.
4Pd(OAc)₂ / CuI (2 equiv)Cs₂CO₃DMF12085%Optimal conditions. CuI shields the pyridine N; Cs₂CO₃ drives CMD[2].
5[Pd₃]⁺ Cluster (0.33 mol%)Cs₂CO₃DMF10092%Synergistic multimetallic clusters lower activation energy and catalyst loading[4].

Experimental Workflow Visualization

Workflow A 1. Reagent Assembly Pd(OAc)2, CuI, Cs2CO3 B 2. Substrate Addition Imidazo[4,5-c]pyridine + Ar-I A->B C 3. Degassing Freeze-Pump-Thaw B->C D 4. C-H Activation 120°C, 16h, Vigorous Stirring C->D E 5. Workup & Extraction Celite Filtration, LiCl Wash D->E F 6. Validation 1H NMR Analysis E->F

Workflow for the regioselective C2-arylation of imidazo[4,5-c]pyridine derivatives.

Step-by-Step Protocol: Regioselective C2-Arylation

This protocol details the Pd/Cu-cocatalyzed C2-arylation of N3-MEM-imidazo[4,5-c]pyridine, engineered for high fidelity and reproducibility.

Materials Required:

  • N3-MEM-imidazo[4,5-c]pyridine (1.0 mmol)

  • Aryl iodide (2.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • CuI (2.0 mmol, 200 mol%)

  • Cs₂CO₃ (2.5 mmol, 250 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Execution Steps:

  • Reaction Assembly (Glovebox Recommended): In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add Pd(OAc)₂, CuI, and Cs₂CO₃.

    • Causality: CuI must be super-stoichiometric to fully saturate the Lewis basic sites of the imidazopyridine, ensuring the Pd catalyst remains active for the oxidative addition cycle[2].

  • Substrate Addition: Dissolve the N3-MEM-imidazo[4,5-c]pyridine and the aryl iodide in anhydrous DMF. Transfer this solution to the Schlenk tube.

  • Degassing: Seal the tube and perform three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Molecular oxygen quenches the active Pd(0) species and promotes undesired homocoupling of the aryl halide.

  • C-H Activation (Heating): Submerge the Schlenk tube in a pre-heated oil bath at 120 °C. Stir vigorously (800–1000 rpm) for 16 hours.

    • Causality: High stirring rates are mandatory because the reaction is a heterogeneous mixture (solid Cs₂CO₃ suspended in DMF). Mass transfer limits the reaction rate if poorly agitated.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a tightly packed pad of Celite to remove insoluble copper and palladium salts.

  • Extraction: Wash the filtrate with a 5% aqueous LiCl solution (3 x 20 mL) to effectively partition and remove the DMF, followed by a final brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validating Systems & Troubleshooting (E-E-A-T)

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Visual Cue: Upon reaching 120 °C, the reaction mixture should transition from a pale suspension to a dark, heterogeneous mixture as Pd(0) nanoparticles form and Cu salts exchange. If the solution remains clear or pale yellow after 1 hour, the precatalyst has failed to reduce, indicating potential oxidant contamination.

  • Reagent Integrity Check: Run a positive control using 4-iodoanisole. If the yield drops below 80%, suspect moisture contamination in the Cs₂CO₃. Base hydration severely retards the critical CMD deprotonation step.

  • Regiochemical Verification (NMR): Confirm strict C2-arylation via ¹H NMR. The primary diagnostic marker is the complete disappearance of the sharp singlet at ~8.2 ppm, which corresponds to the highly deshielded C2-H proton in the starting imidazole ring.

  • Electrophile Adaptation: Aryl iodides are optimal. If project constraints require aryl bromides, the addition of a bulky, electron-rich phosphine ligand (e.g., PCy₃ or XPhos) is mandatory to accelerate the inherently slower oxidative addition step[3].

References

  • [2] Title : Regioselective C2-arylation of imidazo[4,5-b]pyridines Source : RSC Publishing (Organic & Biomolecular Chemistry) URL :

  • [1] Title : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source : PMC (National Institutes of Health) / Molecules URL :

  • [4] Title : C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters Source : Organic Letters - ACS Publications URL :

  • [3] Title : Direct Arylation in the Presence of Palladium Pincer Complexes Source : PMC (National Institutes of Health) URL :

Sources

Application

Advanced Functionalization of the C7 Position in Imidazo[4,5-c]pyridines: Strategies for Kinase and TLR Agonist Optimization

Introduction & Rationale Imidazo[4,5-c]pyridines are privileged, electron-deficient fused bicyclic pharmacophores widely utilized in the design of kinase inhibitors and Toll-like receptor (TLR) 7/8 agonists. While functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Imidazo[4,5-c]pyridines are privileged, electron-deficient fused bicyclic pharmacophores widely utilized in the design of kinase inhibitors and Toll-like receptor (TLR) 7/8 agonists. While functionalization at the C2 and N1/N3 positions is synthetically straightforward and well-documented, the C7 position remains a critical yet synthetically challenging vector.

Substitution at C7 is highly prized because it allows molecules to project into specific, narrow protein microenvironments. For example, C7-derivatization is essential for targeting the Thr217 residue to achieve Aurora-A kinase selectivity[1], and it plays a pivotal role in optimizing the JAK1/TYK2 selectivity profile in modern autoimmune therapeutics[2]. This application note details robust, field-proven protocols for the regioselective functionalization of the C7 position, moving from late-stage halogenation to subsequent cross-coupling and nucleophilic amination.

Mechanistic Causality: Overcoming the Electronic Challenge

The imidazo[4,5-c]pyridine core presents a unique electronic dichotomy. The pyridine nitrogen withdraws electron density, making direct electrophilic aromatic substitution (SEAr) inherently sluggish. Conversely, the fused imidazole ring donates electron density, creating a push-pull system.

To selectively functionalize the C7 position, we must manipulate this electronic distribution. By utilizing strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), the imidazole nitrogen is protonated. This protonation stabilizes the intermediate sigma complex during halogenation specifically at the C7 position. Furthermore, TFA highly activates electrophilic halogen sources like N-iodosuccinimide (NIS) by protonating the succinimide carbonyl. This generates a highly potent iodonium (


) equivalent, enabling rapid, regioselective C7-halogenation without over-functionalizing the C4 or C2 positions[2].

Workflow Visualization

C7_Functionalization Start Imidazo[4,5-c]pyridine Core Halogenation Regioselective C7-Halogenation (NIS, TFA) Start->Halogenation C7_Halide C7-Iodo Intermediate (Versatile Hub) Halogenation->C7_Halide Borylation Miyaura Borylation (Pd-Catalyzed) C7_Halide->Borylation SNAr SNAr / Amination (Microwave, 150 °C) C7_Halide->SNAr C7_Boronate C7-Boronic Ester (Suzuki Precursor) Borylation->C7_Boronate CrossCoupling Suzuki Coupling (Aryl-Boronic Acid) C7_Boronate->CrossCoupling C7_Amine C7-Amino Derivative (Kinase Inhibitor) SNAr->C7_Amine C7_Aryl C7-Aryl Derivative (TLR Agonist) CrossCoupling->C7_Aryl

Workflow for C7-functionalization of imidazo[4,5-c]pyridines via halogenation and cross-coupling.

Quantitative Data Summary

Reaction TypeReagents & CatalystPositionExpected YieldKey Mechanistic Driver
Electrophilic Halogenation NIS, TFA, THF, rtC780–88%TFA activates NIS and directs regioselectivity via core protonation[2].
Nucleophilic Aromatic Sub (SNAr)

, NMP, 150 °C (MW)
C765–75%Microwave heating overcomes the high activation energy barrier of the electron-deficient core[2].
Miyaura Borylation

,

, KOAc
C7>80% (Crude)Bidentate dppf ligand accelerates reductive elimination, avoiding protodehalogenation.
Suzuki-Miyaura Coupling

,

,

C760–85%Palladium insertion into the C7-I bond is highly favored due to low bond dissociation energy.

Experimental Protocols

Protocol A: Regioselective C7-Iodination

Rationale: A C7-iodo intermediate provides the most versatile handle for downstream palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) due to the exceptionally low bond dissociation energy of the C(sp2)-I bond.

Step-by-Step Methodology:

  • Dissolve the starting imidazo[4,5-c]pyridine derivative (1.0 equiv, typically 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an inert argon atmosphere.

  • Add Trifluoroacetic acid (TFA) (2.0 equiv).

  • Portion-wise, add N-Iodosuccinimide (NIS) (1.1 equiv) while shielding the reaction flask from direct light (e.g., wrap in aluminum foil).

  • Stir the mixture at room temperature for 16 hours.

  • Quench with saturated aqueous

    
     to neutralize residual electrophilic iodine, extract with EtOAc, and purify via flash chromatography[2].
    

Scientist's Note (Expertise): Shielding the reaction from light is not merely a precaution; it actively suppresses the homolytic cleavage of the N-I bond. This prevents radical-mediated side reactions that lead to challenging-to-separate polyhalogenated impurities.

Validation Checkpoint (Trustworthiness): Analyze the crude mixture via LC-MS. A successful reaction will show a mass shift of +126 Da with >95% regiomeric purity. The absence of a +252 Da peak confirms that over-iodination at C2 has been successfully avoided.

Protocol B: C7 Nucleophilic Aromatic Substitution (SNAr) with Amines

Rationale: The C7 position of the halogenated imidazo[4,5-c]pyridine is sufficiently activated by the adjacent pyridine nitrogen to undergo SNAr with strong nucleophiles, bypassing the need for transition-metal catalysts (e.g., Buchwald-Hartwig amination) which can be poisoned by the basic imidazole nitrogens.

Step-by-Step Methodology:

  • Suspend the C7-iodo-imidazo[4,5-c]pyridine (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Add the aliphatic amine (e.g., 2 M methylamine in THF, 5.0 equiv).

  • Seal the reaction vessel and heat to 150–180 °C using microwave irradiation for 45 minutes[2].

  • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Purify via reverse-phase HPLC.

Scientist's Note (Expertise): While conventional heating can be used, prolonged exposure of the imidazo[4,5-c]pyridine core to high temperatures in nucleophilic solvents often leads to ring-opening degradation. Microwave irradiation restricts the reaction time to under an hour, preserving the integrity of the bicyclic core.

Validation Checkpoint (Trustworthiness): Perform


-NMR in DMSO-

. The disappearance of the C7-proton singlet (typically around 8.5-9.0 ppm in the parent core) and the appearance of new aliphatic/amine signals confirms successful substitution.
Protocol C: Palladium-Catalyzed Miyaura Borylation at C7

Rationale: For incorporating complex aryl or heteroaryl groups at C7 (crucial for TLR7/8 agonist development[3]), converting the C7-halide to a boronic ester enables mild Suzuki-Miyaura coupling, avoiding the harsh basic conditions of direct C-H arylation.

Step-by-Step Methodology:

  • Charge a Schlenk flask with C7-iodo-imidazo[4,5-c]pyridine (1.0 equiv), Bis(pinacolato)diboron (

    
    ) (1.5 equiv), and anhydrous Potassium acetate (KOAc) (3.0 equiv).
    
  • Add

    
     (0.05 equiv).
    
  • Add degassed 1,4-Dioxane (0.2 M). Heat at 90 °C for 4-6 hours.

  • Filter through a short pad of Celite, concentrate under reduced pressure, and utilize the crude C7-boronate directly in the next step.

Scientist's Note (Expertise): C7-boronic esters of this electron-deficient class are notoriously unstable on standard silica gel due to rapid protodeboronation. I strongly recommend carrying the crude, filtered material immediately into the subsequent cross-coupling step rather than attempting column chromatography.

Validation Checkpoint (Trustworthiness): Spot the crude mixture on a TLC plate and stain with Alizarin Red S; a bright yellow spot under UV indicates the presence of the boronic ester. Avoid standard MS validation, as protodeboronation in the ionization source frequently yields false negatives.

References

1.[4] Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Source: Tetrahedron Letters / ResearchGate. URL: [Link] 2.[3] Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Source: Bioorganic Chemistry / NIH. URL: [Link] 3.[1] Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link] 4.[2] Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Method

Advanced Application Note: Cyclopropyl Group Installation on the Imidazo[4,5-c]pyridine Scaffold

Executive Summary The imidazo[4,5-c]pyridine ring system is a biologically privileged azabenzimidazole scaffold, heavily utilized in the development of kinase inhibitors, antiviral agents, and CNS therapeutics. The insta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine ring system is a biologically privileged azabenzimidazole scaffold, heavily utilized in the development of kinase inhibitors, antiviral agents, and CNS therapeutics. The installation of a cyclopropyl group onto this core—either at the azole nitrogen (N-cyclopropylation) or the pyridine carbon (C-cyclopropylation)—is a highly effective strategy for optimizing pharmacokinetic properties. This application note provides field-proven, self-validating protocols for both N- and C-cyclopropylation, detailing the mechanistic causality behind reagent selection to ensure high-yield, reproducible syntheses.

Scientific Rationale: The Scaffold & The Cyclopropyl Effect

The imidazo[4,5-c]pyridine core serves as a robust bioisostere for purines, famously demonstrated in the synthesis of the[1] and numerous other [2].

Incorporating a cyclopropyl group is a proven medicinal chemistry strategy to enhance lipophilic efficiency (LipE) and metabolic stability. The cyclopropyl C–H bond dissociation energy (106 kcal/mol) is significantly stronger than that of an open-chain isopropyl group (98 kcal/mol), providing superior resistance to cytochrome P450-mediated oxidative degradation[3]. Furthermore, the rigid cyclopropyl ring locks the molecular conformation, often improving target binding affinity while minimizing off-target entropic penalties.

Mechanistic Pathways & Causality

Path A: N-Cyclopropylation via Chan-Evans-Lam Coupling

Early attempts at N-cyclopropylation of azaheterocycles utilized [4]. However, cyclopropylboronic acid is highly prone to protodeboronation under oxidative conditions. Modern, scalable protocols replace the boronic acid with [3]. The trifluoroborate salt acts as a slow-release reservoir, maintaining a steady, low concentration of the active boron species, which favors productive cross-coupling over degradation.

ChanLamCycle Cu2 Cu(II) Precatalyst (Active Species) Transmetalation Transmetalation (c-Pr-BF3K) Cu2->Transmetalation Coordination Imidazopyridine Coordination Transmetalation->Coordination Oxidation Oxidation to Cu(III) (O2 Atmosphere) Coordination->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->Cu2 Catalyst Regeneration Product N-Cyclopropyl Product RedElim->Product

Chan-Lam N-cyclopropylation catalytic cycle on imidazo[4,5-c]pyridine.

Path B: C-Cyclopropylation via Suzuki-Miyaura Coupling

For C-cyclopropylation (typically at the C-4, C-6, or C-7 positions), a pre-halogenated imidazo[4,5-c]pyridine is coupled with cyclopropylboronic acid using palladium catalysis. The critical challenge here is the slow rate of sp2-sp3 reductive elimination. This is overcome by utilizing Pd(dppf)Cl₂, where the large bite angle of the dppf ligand sterically forces the cyclopropyl and aryl groups together, accelerating the elimination step.

Quantitative Parameter Comparison

ParameterN-Cyclopropylation (Chan-Lam)C-Cyclopropylation (Suzuki-Miyaura)
Bond Formed C(sp3) – N(sp2)C(sp3) – C(sp2)
Catalyst Cu(OAc)₂ (10–25 mol%)Pd(dppf)Cl₂ (5–10 mol%)
Ligand 1,10-Phenanthrolinedppf (inherent to catalyst)
Boron Source Potassium cyclopropyltrifluoroborateCyclopropylboronic acid
Base Na₂CO₃K₃PO₄
Atmosphere O₂ (1 atm balloon)Argon / Nitrogen (Inert)
Temperature 70 °C – 95 °C90 °C – 110 °C
Typical Yields 45% – 75%65% – 85%

Validated Experimental Protocols

ExpWorkflow Step1 1. Reagent Prep Dry solvents, weigh Cu/Pd catalysts Step2 2. Reaction Setup Combine scaffold, c-Pr source, base, ligand Step1->Step2 Step3 3. Atmosphere Control O2 balloon (Chan-Lam) or Argon (Suzuki) Step2->Step3 Step4 4. Heating & Monitoring 70-100°C, LC-MS/TLC tracking Step3->Step4 Step5 5. Workup & Purification Filtration, extraction, flash chromatography Step4->Step5

Standardized workflow for cyclopropyl installation on imidazopyridines.

Protocol A: N-Cyclopropylation of Imidazo[4,5-c]pyridine

Objective: Selective alkylation of the azole nitrogen.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol), potassium cyclopropyltrifluoroborate (2.0 equiv, 2.0 mmol), Cu(OAc)₂ (0.2 equiv, 0.2 mmol), 1,10-phenanthroline (0.2 equiv, 0.2 mmol), and Na₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: 1,10-phenanthroline acts as a bidentate ligand to prevent the formation of inactive, insoluble copper oxide oligomers, keeping the Cu(II) center active for transmetalation.

  • Solvent Addition: Add a solvent mixture of Toluene/H₂O (3:1, 10 mL).

    • Causality: The biphasic system dissolves both the organic scaffold and the inorganic trifluoroborate salt, facilitating the slow hydrolysis of -BF₃K to the active boronic acid.

  • Atmospheric Control: Purge the flask with O₂ and equip it with an O₂ balloon (1 atm).

    • Causality: A terminal oxidant is strictly required to turn over the catalytic cycle by reoxidizing the Cu(I) resting state back to the active Cu(II) species.

  • Reaction Execution: Heat the vigorously stirred mixture to 70 °C for 16–24 hours.

  • Validation & In-Process Control: Sample the organic layer for LC-MS analysis. The reaction is self-validating: the disappearance of the starting mass (M+H) and the appearance of a +40 Da mass shift (addition of C₃H₄) confirms successful N-cyclopropylation. If a mass corresponding to a boroxine trimer is detected, the slow-release mechanism has failed (often due to insufficient stirring or lack of water).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: C-Cyclopropylation of Halo-Imidazo[4,5-c]pyridine

Objective: Cross-coupling at the halogenated pyridine ring (e.g., 4-chloro or 7-bromo derivatives).

  • Reagent Assembly: In a microwave vial or pressure tube, combine the halo-imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol), cyclopropylboronic acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 10 mL).

    • Causality: Water is essential to dissolve K₃PO₄ and generate the reactive cyclopropylboronate complex, which is the actual species that transmetalates onto the Pd(II) center.

  • Atmospheric Control: Seal the vessel and purge with Argon for 5 minutes.

    • Causality: Unlike the Chan-Lam coupling, Suzuki-Miyaura coupling is strictly anaerobic. Oxygen will rapidly oxidize the Pd(0) active catalyst into inactive Pd(II) species, halting the cycle.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Validation & In-Process Control: Monitor via LC-MS. The isotopic pattern of the starting material (e.g., 3:1 ratio for ³⁵Cl/³⁷Cl or 1:1 for ⁷⁹Br/⁸¹Br) will disappear, replaced by a single product peak shifted by +41 Da (minus the halogen mass).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Title: Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Publications URL: [Link]

  • Title: Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application

Application Notes and Protocols for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine as a Kinase Inhibitor Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold and the Cyclopropyl Moiety in Kinase Inhibitor Design The imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold and the Cyclopropyl Moiety in Kinase Inhibitor Design

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a structural resemblance to purines, which are fundamental components of biologically essential molecules.[1] This structural mimicry allows imidazo[4,5-c]pyridine derivatives to effectively interact with the ATP-binding sites of a wide range of protein kinases, making them a valuable framework for the development of targeted kinase inhibitors.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, driving research into small molecules that can modulate their function.[2]

The strategic incorporation of a cyclopropyl group at the N1 position and a bromine atom at the C7 position of the imidazo[4,5-c]pyridine scaffold creates a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. The cyclopropyl group is not merely a small alkyl substituent; its unique conformational rigidity and electronic properties can significantly enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to the target kinase, and increase oral bioavailability.[3] The bromine atom at the C7 position serves as a crucial synthetic handle, enabling the introduction of diverse chemical functionalities through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide to the synthesis and utilization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine as a key intermediate in the development of novel kinase inhibitors.

Rationale for Targeting Kinases with Imidazo[4,5-c]pyridine Derivatives

Protein kinases play a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and survival. In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, promoting uncontrolled cell proliferation and tumor progression. The imidazo[4,5-c]pyridine scaffold has been successfully employed to generate inhibitors for a variety of kinases implicated in oncology, including:

  • DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end-joining pathway for DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[4]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in cell growth, adhesion, and migration. Their aberrant activation is linked to the progression of various cancers, including glioblastoma.[5]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers.

  • Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies.[6]

The ability to readily diversify the imidazo[4,5-c]pyridine core through the 7-bromo substituent allows for the fine-tuning of inhibitor selectivity against a specific kinase or a desired panel of kinases.

Synthetic Protocols

Protocol 1: Synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

The synthesis of the title intermediate can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is an exemplary route based on established methodologies for the synthesis of related substituted diaminopyridines and their subsequent cyclization.

Workflow for the Synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

A 3,5-Dibromopyridine B Nitration (HNO3/H2SO4) A->B Step 1 C 3,5-Dibromo-4-nitropyridine B->C D Nucleophilic Aromatic Substitution (Cyclopropylamine) C->D Step 2 E 5-Bromo-N-cyclopropyl-4-nitropyridin-3-amine D->E F Reduction (e.g., Fe/HCl or H2, Pd/C) E->F Step 3 G 5-Bromo-N4-cyclopropylpyridine-3,4-diamine F->G H Cyclization (e.g., Triethyl orthoformate) G->H Step 4 I 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine H->I

Caption: Synthetic workflow for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Step 1: Nitration of 3,5-Dibromopyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 3,5-dibromopyridine in portions, maintaining the temperature below 10 °C.

  • Add fuming nitric acid dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dibromo-4-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

  • Dissolve 3,5-dibromo-4-nitropyridine in a suitable solvent such as ethanol or acetonitrile.

  • Add cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 5-bromo-N-cyclopropyl-4-nitropyridin-3-amine.

Step 3: Reduction of the Nitro Group

  • Suspend 5-bromo-N-cyclopropyl-4-nitropyridin-3-amine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 5-bromo-N4-cyclopropylpyridine-3,4-diamine, which may be used in the next step without further purification.

Step 4: Imidazole Ring Formation

  • To a solution of 5-bromo-N4-cyclopropylpyridine-3,4-diamine in triethyl orthoformate, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The 7-bromo substituent on the imidazo[4,5-c]pyridine core is ideally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which can be tailored to interact with specific residues in the kinase active site.

Workflow for Suzuki-Miyaura Coupling

A 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 7-Aryl/Heteroaryl-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (Kinase Inhibitor) C->D

Caption: General workflow for Suzuki-Miyaura cross-coupling.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (1 equivalent), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate; 2-3 equivalents).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (typically 2-10 mol%).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final kinase inhibitor.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O90
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Toluene/EtOH/H2O100
3Pyridin-3-ylboronic acidPd(PPh3)4 (5)Na2CO3DME/H2O85
4Thiophen-2-ylboronic acidPd(dppf)Cl2 (3)K3PO4Dioxane/H2O95

Application in Kinase Inhibition Assays

The synthesized 7-aryl-1-cyclopropyl-1H-imidazo[4,5-c]pyridine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases.

Workflow for Kinase Inhibition Assay

A Synthesized Inhibitor D Incubation A->D B Target Kinase B->D C ATP and Substrate C->D E Detection of Phosphorylation D->E F IC50 Determination E->F

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Example using a luminescence-based assay)

  • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

  • Serially dilute the inhibitor stock solution in assay buffer to create a concentration gradient.

  • In a 384-well plate, add the diluted inhibitor, the target kinase, and the appropriate substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic design, combining the privileged imidazo[4,5-c]pyridine scaffold, the beneficial cyclopropyl moiety, and a synthetically tractable bromine handle, provides an excellent platform for drug discovery efforts targeting a wide range of protein kinases. The protocols provided herein offer a solid foundation for the synthesis and application of this key building block in the development of next-generation targeted therapeutics.

References

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic & Medicinal Chemistry Letters, 10(15), 1687-1690.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Wessjohann, L. A., Krelaus, R., & Sontag, B. (2007). The cyclopropyl group in medicinal chemistry. Mini reviews in medicinal chemistry, 7(7), 714-724.
  • Zhu, H., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657.
  • Kryštof, V., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113094.
  • Suzuki, A. (1982). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Accounts of Chemical Research, 15(6), 178-184.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Dyminska, L. (2017).
  • Menichincheri, M., et al. (2012).
  • Adams, J. A. (2001). Kinetic and catalytic mechanisms of protein kinases. Chemical reviews, 101(8), 2271-2290.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315.
  • Benson, C., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Soural, M., et al. (2021). An efficient synthetic approach towards trisubstituted imidazo[4,5-c]pyridines designed as inhibitors of Bruton's tyrosine kinase (BTK). European Journal of Medicinal Chemistry, 211, 113094.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Method

Antiviral Drug Discovery using Imidazo[4,5-c]pyridine Building Blocks

Application Note & Protocol Guide Abstract The imidazo[4,5-c]pyridine scaffold represents a privileged structure in antiviral drug discovery due to its isosteric relationship with purine nucleosides. This guide details t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in antiviral drug discovery due to its isosteric relationship with purine nucleosides. This guide details the application of this building block in developing direct-acting antivirals (DAAs) targeting RNA-dependent RNA polymerases (RdRp), viral fusion proteins, and host immune modulation (TLR7 agonism). We provide validated protocols for the chemical synthesis of key derivatives (non-nucleoside and nucleoside analogs) and rigorous biological screening workflows using HCV replicon systems and cytopathic effect (CPE) reduction assays.

Introduction: The Strategic Value of the Scaffold

The imidazo[4,5-c]pyridine core (3-deazapurine) is a versatile template that mimics natural nucleosides while offering distinct solubility and metabolic stability profiles. In antiviral research, its utility spans three distinct mechanisms:

  • Non-Nucleoside Inhibitors (NNIs): Lipophilic derivatives (e.g., 2-phenyl-5-benzyl substituted) bind to allosteric sites on viral polymerases, locking the enzyme in an inactive conformation. This is the primary mechanism against Pestiviruses (BVDV, CSFV) and Hepacivirus (HCV).

  • Nucleoside Analogs: When glycosylated at the N1 or N3 position, the scaffold acts as a 3-deazapurine nucleoside. These mimics can be phosphorylated by cellular kinases to inhibit viral replication via chain termination or competitive inhibition of viral polymerases (e.g., Influenza, Dengue).

  • Immunomodulation: Small molecule agonists of Toll-like Receptor 7 (TLR7) based on this scaffold induce interferon-alpha production, promoting an innate antiviral state.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridines is tightly controlled by substitution patterns.

PositionModification TypeTarget / EffectKey Insight
C-2 Aryl / HeteroarylHCV / BVDV (NNI) A 2-phenyl group is essential for hydrophobic pocket binding in RdRp. Ortho-fluorine substitution (2-F-Ph) shifts selectivity from BVDV to HCV.
N-1 / N-3 Glycosylation (Ribose)Influenza / Dengue Creates 3-deazapurine nucleosides. N1-glycosylation mimics adenosine; N3-glycosylation is often less active but metabolically stable.
N-5 Benzyl / AlkylHCV / BVDV (NNI) Essential for NNI activity. A para-bromobenzyl group at N5 (as in BPIP) creates a critical "stacking" interaction with polymerase residues (e.g., F224 in BVDV).
C-4 Amino / ChloroTLR7 / General A C4-amino group is often required for TLR7 recognition (mimicking adenine's exocyclic amine).
Experimental Protocols: Chemical Synthesis
Protocol A: Synthesis of Non-Nucleoside Inhibitors (BPIP Analog)

Target: 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP). Mechanism: Oxidative cyclization followed by regioselective alkylation.

Reagents:

  • 3,4-Diaminopyridine (98%)

  • Benzaldehyde (1.0 equiv)

  • Sodium metabisulfite (Na2S2O5)

  • 4-Bromobenzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K2CO3)[1][2]

Step-by-Step Methodology:

  • Oxidative Cyclization (Constructing the Core):

    • Dissolve 3,4-diaminopyridine (10 mmol) and benzaldehyde (10 mmol) in DMF (20 mL).

    • Add Na2S2O5 (12 mmol) as the oxidant.

    • Reflux the mixture at 120°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Checkpoint: The intermediate 2-phenyl-1H-imidazo[4,5-c]pyridine should appear as a new spot with lower Rf than the diamine.

    • Workup: Pour into ice water. Filter the precipitate, wash with water, and dry.[1] Recrystallize from ethanol.

    • Yield Expectation: 70-85%.

  • Regioselective Alkylation:

    • Dissolve the intermediate (5 mmol) in anhydrous DMF (15 mL).

    • Add K2CO3 (10 mmol) and stir at room temperature for 30 min to deprotonate.

    • Add 4-bromobenzyl bromide (5.5 mmol) dropwise. Stir at 60°C for 4 hours.

    • Critical Step: This reaction produces regioisomers (N1, N3, N5). The N5-isomer (target) is often favored by steric bulk but must be separated.

    • Purification: Evaporate solvent. Redissolve in DCM. Perform Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

    • Validation: The N5-isomer typically elutes later than N1/N3 isomers on silica due to the pyridinium-like character if quaternized, or specific polarity shifts. Confirm structure via 2D NMR (HMBC showing correlation between benzyl CH2 and C4/C6 of pyridine).

Protocol B: Synthesis of Nucleoside Analogs (3-Deazapurines)

Target: 3-Deazaadenosine analog.[3][4][5][6][7]

Methodology:

  • Anion Generation: Suspend 4-chloro-imidazo[4,5-c]pyridine in dry acetonitrile. Add NaH (1.2 equiv) at 0°C under Argon. Stir for 30 min.

  • Glycosylation: Add 1-chloro-2,3,5-tri-O-benzoyl-D-ribofuranose (1.0 equiv). Stir at RT for 12 hours.

  • Deprotection: Treat the protected nucleoside with methanolic ammonia (saturated) at RT for 24 hours to remove benzoyl groups and convert the 4-chloro to 4-amino (simultaneous amination/deprotection).

Experimental Protocols: Antiviral Screening
Protocol C: HCV Replicon Assay (Luciferase Reporter)

Purpose: Quantify inhibition of viral RNA replication in a subgenomic system (non-infectious).

Materials:

  • Cell Line: Huh-7 cells harboring HCV genotype 1b subgenomic replicon (Luc-ubi-neo).

  • Media: DMEM + 10% FBS + 0.5 mg/mL G418 (Geneticin).

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega).

Procedure:

  • Seeding: Trypsinize cells and resuspend in assay medium (DMEM + 5% FBS, no G418). Seed 5,000 cells/well in white 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the test imidazo[4,5-c]pyridine in 100% DMSO.

    • Dilute 1:200 into assay medium to generate 0.5% DMSO working solutions.

    • Add 100 µL of working solution to cells (Final DMSO = 0.5%).

    • Controls: DMSO only (0% inhibition), Sofosbuvir (1 µM, Positive Control).

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 100 µL Bright-Glo™ reagent to each well.

    • Shake for 2 min to lyse cells.

    • Read luminescence on a plate reader.[8]

  • Analysis: Calculate EC50 using non-linear regression (Sigmoidal dose-response).

    • Self-Validation: Z' factor should be > 0.5. DMSO signal/Background > 100.

Protocol D: Cytopathic Effect (CPE) Reduction Assay (BVDV/RSV)

Purpose: Measure protection of cells from virus-induced death.

Procedure:

  • Infection: Seed MDBK (for BVDV) or HEp-2 (for RSV) cells in 96-well plates (10,000 cells/well). Incubate overnight.

  • Inoculation: Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 in the presence of serial dilutions of the test compound.

  • Incubation: Incubate for 3-5 days until untreated virus control wells show >90% cell death (CPE).

  • Viability Staining:

    • Add MTS reagent (CellTiter 96® AQueous).[9] Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.

  • Calculation: % Protection = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100.

Visualizations
Figure 1: General Synthesis Pathway

Caption: Divergent synthesis of NNIs and Nucleoside analogs from the common diamine precursor.

Synthesis Diamine 3,4-Diaminopyridine Cyclization Cyclization (R-CHO / Na2S2O5) Diamine->Cyclization Core Imidazo[4,5-c]pyridine Core Cyclization->Core Alkylation Alkylation (R'-X, Base) Core->Alkylation Path A Glycosylation Glycosylation (Ribose-Cl, NaH) Core->Glycosylation Path B NNI Non-Nucleoside Inhibitor (e.g., BPIP) Alkylation->NNI Nuc Nucleoside Analog (3-Deazapurine) Glycosylation->Nuc

Figure 2: Mechanism of Action (HCV/Pestivirus)

Caption: Allosteric inhibition of Viral RdRp by imidazo[4,5-c]pyridines blocking RNA elongation.

Mechanism RdRp Viral RdRp (NS5B) Thumb Thumb Domain (Allosteric Site) RdRp->Thumb Action Conformational Lock (Prevents Elongation) Thumb->Action Induces Drug Imidazo[4,5-c]pyridine Inhibitor Drug->Thumb Binds RNA Viral RNA Template Action->RNA Halts Replication

Figure 3: Screening Workflow

Caption: Step-by-step antiviral screening cascade from compound library to lead identification.[8]

Workflow Library Imidazo[4,5-c]pyridine Library Primary Primary Screen (HCV Replicon / CPE Assay) Library->Primary Hit Hit Identification (EC50 < 10 µM) Primary->Hit Active Counter Counter Screen (Cytotoxicity / CC50) Hit->Counter Selectivity Selectivity Index (SI = CC50 / EC50) Counter->Selectivity Lead Lead Candidate Selectivity->Lead SI > 10

References
  • Puerstinger, G., et al. (2007). "Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Paeshuyse, J., et al. (2008). "Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase."[10] Antiviral Research. Link

  • Hinotani, N., et al. (2021). "Convenient Synthesis of 3-Deazapurine Nucleosides Using Inosine as a Starting Material." Current Protocols. Link

  • BenchChem. (2025).[11][12] "Application Notes and Protocols for BVDV Virus Yield Reduction Assay." Link

  • Shen, H. C., et al. (2015). "Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Welcome to the dedicated purification and troubleshooting portal for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9). This guide is engineered for researchers and drug development professionals dealin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated purification and troubleshooting portal for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9). This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of 3-deazapurine derivatives.

Section 1: Diagnostic Q&A & Troubleshooting

Q: Why does my compound streak across the entire TLC plate and standard silica column, resulting in poor recovery? A: Causality: The imidazo[4,5-c]pyridine core is classified as a 3-deazapurine, a privileged structure in medicinal chemistry due to its isostericity with purines [1][1]. It possesses two basic nitrogen atoms (the pyridine nitrogen and the imidazole


 nitrogen) that act as strong hydrogen bond acceptors. These nitrogens interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel, causing severe tailing, peak broadening, and irreversible adsorption.
Resolution: You must neutralize the stationary phase. Pre-treat standard silica with 1-2% triethylamine (TEA) or switch to amine-functionalized silica (NH2-silica).

Q: I am seeing two closely eluting peaks with the exact same mass (m/z 238.0). What are they, and how do I separate them? A: Causality: The synthesis of 1-substituted imidazopyridines often yields a mixture of N1 and N3 regioisomers. If your synthetic route involved the direct cyclopropylation of the intact 7-bromo-1H-imidazo[4,5-c]pyridine core, the alkylating agent can attack either the N1 or N3 position due to annular tautomerization. Even directed cyclization routes can yield isomeric mixtures (e.g., 8.5:1.5 ratios) depending on the nucleophilicity of the intermediates [2][2]. Resolution: Normal phase chromatography struggles to resolve these isomers due to their nearly identical polarities. You must use Preparative Reverse-Phase HPLC (RP-HPLC) with a shallow gradient to exploit minor differences in their hydrophobic surface area and dipole moments [3][3].

Q: During purification, I noticed a byproduct at m/z 160.1 (M+H). Where is this coming from? A: Causality: A mass of 160.1 corresponds to the debrominated analogue (1-cyclopropyl-1H-imidazo[4,5-c]pyridine). The C-Br bond at the 7-position is highly activated by the electron-withdrawing nature of the adjacent pyridine ring. If your crude mixture was exposed to transition metal catalysts (e.g., Pd from a previous cross-coupling attempt) or strong reducing conditions during nitro-group reduction steps [4][4], protodehalogenation occurs. Resolution: Add a metal scavenger (e.g., SiliaMetS Thiol) prior to chromatography. Avoid heating the crude mixture in basic alcoholic solvents, which can facilitate hydrodehalogenation.

Section 2: Purification Strategy Workflow

PurificationWorkflow Crude Crude 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine CheckIsomer LC-MS/NMR Analysis (Quantify N1 vs N3 Isomers) Crude->CheckIsomer HighIsomer High Isomeric Mixture (>10% N3 isomer) CheckIsomer->HighIsomer Yes LowIsomer Low Isomeric Mixture (<10% N3 isomer) CheckIsomer->LowIsomer No RPHPLC Prep-HPLC (Reverse Phase) Gradient: MeCN/H2O (0.1% TFA) HighIsomer->RPHPLC Silica Amine-Modified Silica Gel Eluent: DCM/MeOH LowIsomer->Silica Pure Pure 7-Bromo-1-cyclopropyl- 1H-imidazo[4,5-c]pyridine RPHPLC->Pure Silica->Pure

Decision tree for the purification of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Section 3: Performance Metrics

The following table summarizes the quantitative data for various purification methodologies applied to this specific scaffold to help you balance purity requirements against throughput.

Purification MethodTypical Yield Recovery (%)Isomeric Purity (N1 vs N3)ScalabilityCost & Throughput
Standard Silica Gel 40 - 55%< 85%HighLow Cost / Fast
Amine-Modified Silica 75 - 85%~ 90%HighMed Cost / Fast
Prep RP-HPLC 60 - 70%> 99%Low-MedHigh Cost / Slow
Recrystallization 30 - 50%> 95%HighLow Cost / Slow

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Reverse-Phase Preparative HPLC (Regioisomer Resolution)

Use this protocol when LC-MS indicates an N1/N3 isomer ratio worse than 9:1.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol.

    • Causality: The compound has moderate lipophilicity; high aqueous concentrations will cause precipitation at the injection port, leading to overpressure errors.

  • Column Selection: Use a C18 bonded phase column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA protonates the basic imidazopyridine nitrogens, ensuring the molecule stays in a single ionization state. This prevents peak tailing and sharpens the elution profile.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 25 minutes.

  • Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. The protocol is a self-validating system if the N3 isomer (typically eluting slightly earlier due to lower steric shielding of the polar core) separates from the N1 isomer with a baseline resolution of

    
     minutes. If resolution is lower, decrease the gradient slope to 0.5% B/min.
    
  • Recovery: Lyophilize the collected fractions. The product will be recovered as a TFA salt. To obtain the free base, partition between saturated

    
     and Dichloromethane (DCM), extract, dry over 
    
    
    
    , and concentrate.
Protocol B: Amine-Modified Normal Phase Chromatography (Bulk Cleanup)

Use this protocol for scaling up when isomeric purity is already high (>95%).

  • Column Packing: Pack a glass column with Amine-functionalized (

    
    ) silica gel. If unavailable, slurry standard silica gel in DCM containing 2% Triethylamine (TEA) and flush with 3 column volumes.
    
  • Loading: Dry-load the crude material onto Celite.

    • Causality: Dry-loading prevents the strong solvent effect that causes band broadening when highly polar basic compounds are loaded in liquid form.

  • Elution: Elute using a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

  • Validation Checkpoint: Collect fractions and spot on a TLC plate (eluent: 10% MeOH/DCM + 1 drop TEA). The protocol is self-validating if the product spot (

    
    ) is perfectly circular without a trailing tail. A tail indicates insufficient basic modifier in the column, requiring immediate flushing with 2% TEA.
    
  • Isolation: Pool the pure fractions and evaporate under reduced pressure to yield the free base of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

References

  • Lemrová, B., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 2014, 16(10), 558-565. URL: [Link]

  • Lemrová, B., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science (Alternative Access), 2014. URL: [Link]

  • Cinco, A., et al. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." Applied Sciences, 2026, 16(4), 1937. URL: [Link]

  • Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018, 3(4), 4583-4590. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pd-Catalysis for Imidazo[4,5-c]pyridines

Ticket Status: Open Priority: High (Blocker) Topic: Troubleshooting Catalyst Deactivation (Poisoning) in Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Organometallics Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High (Blocker) Topic: Troubleshooting Catalyst Deactivation (Poisoning) in Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are likely experiencing Lewis base inhibition . Imidazo[4,5-c]pyridines are challenging substrates because they possess multiple competitive binding sites. The pyridine nitrogen (N5) and the imidazole nitrogens (N1/N3) are strong


-donors. These nitrogens displace the phosphine ligands on the Palladium (Pd) center or occupy the vacant coordination sites required for the oxidative addition step, driving the catalytic cycle into an inactive "off-cycle" resting state.

This guide provides a self-validating troubleshooting workflow to restore catalytic turnover, focusing on steric ligand protection , Lewis acid masking , and precatalyst activation .

Module 1: Diagnostic & Mechanism

Q: Why does my reaction stall after <10% conversion?

A: Your substrate is acting as a better ligand than your actual ligand. In a standard catalytic cycle, Pd(0) must coordinate with the oxidative addition partner (Ar-X). However, the N5 nitrogen of the imidazo[4,5-c]pyridine (pK


 ~ 5-6) binds tightly to the electrophilic Pd(II) intermediate, forming a stable, unreactive square-planar complex (e.g., 

). This prevents transmetallation.
Visualization: The Poisoning Pathway

The following diagram illustrates the "Off-Cycle" trap caused by the imidazopyridine substrate.

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Nucleophile Poison OFF-CYCLE TRAP Pd Coordinated to Imidazo-N5 OxAdd->Poison + Substrate (N-Binding) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration Poison->OxAdd Slow/No Reversal Substrate Imidazo[4,5-c]pyridine (Substrate) Substrate->Poison

Caption: Figure 1. The catalytic cycle is interrupted post-oxidative addition. The substrate competes with the nucleophile for the Pd center, forming a thermodynamic sink (Red Box).

Module 2: Ligand Selection Strategy

Q: Which ligand system overcomes this poisoning?

A: You must use ligands that are sterically bulky and electron-rich . Bulky ligands create a "protective shell" around the Pd center, making it sterically difficult for the flat, planar imidazopyridine to coordinate, while still allowing the smaller oxidative addition to occur.

Recommended Ligand Classes
Ligand ClassSpecific RecommendationWhy it WorksReference
Biaryl Phosphines XPhos or RuPhos The bulky isopropyl/cyclohexyl groups on the biaryl backbone prevent N-coordination via steric repulsion.[1]
NHC Complexes Pd-PEPPSI-IPr The "PEPPSI" (Pyridine-Enhanced Precatalyst) design uses a bulky NHC ligand that is extremely resistant to displacement by heterocycles.[2]
Specialized BrettPhos Specifically designed for C-N coupling with primary amines, but excellent for preventing poisoning in heteroaryl couplings.[3]
Protocol 1: Switching to Pd-PEPPSI-IPr

Use this if standard phosphines (PPh3, dppf) fail.

  • Catalyst: Load Pd-PEPPSI-IPr (2–3 mol%). This precatalyst is air-stable.[1][2][3]

  • Solvent: Dioxane or Toluene (anhydrous).

  • Base:

    
     (mild) or 
    
    
    
    (strong).
  • Temperature: 60°C – 80°C.

  • Observation: The 3-chloropyridine "throw-away" ligand on the PEPPSI complex dissociates upon heating, releasing the active bulky Pd-NHC species.

Module 3: The "Masking" Strategy (Additives)

Q: Can I block the nitrogen without changing the catalyst?

A: Yes, by using a Lewis Acid additive. This is known as the "Scavenger Protocol." You add a metal salt that binds to the imidazopyridine nitrogen more strongly than the Palladium does, effectively "masking" the poison.

The Lewis Acid Decision Matrix
AdditiveLoadingApplicationMechanism

0.5 – 1.0 equivNegishi/SuzukiZinc coordinates to N5, blocking Pd access.

1.0 equivEster/Amide couplingActs as a base and a template to hold the substrate.

1.0 equivSuzuki CouplingForms a Lewis acid-base adduct with the pyridine nitrogen.
Protocol 2: Lewis Acid Activation ( Method)

Reference: This approach is validated for pyridine-based couplings [4].

  • Pre-complexation: In your reaction vial, add the imidazo[4,5-c]pyridine substrate and

    
     (0.5 equiv) .
    
  • Solvent: Add THF or Dioxane. Stir at Room Temp for 15 mins.

    • Note: You may see a slight precipitate or color change; this is the Zn-adduct forming.

  • Catalysis: Add your Pd catalyst (e.g.,

    
     or 
    
    
    
    ), the coupling partner (boronic acid), and Base (
    
    
    ).
  • Run: Heat to reflux. The Zn holds the Nitrogen, leaving the Halide/Triflate accessible for the Pd.

Module 4: Post-Reaction Cleanup (Metal Removal)

Q: How do I remove the Pd from the product?

A: Imidazopyridines love to hold onto residual Palladium, leading to high ppm contamination. Standard silica columns are often insufficient.

Workflow: The "Thiol-Scavenge"
  • Dilution: Dilute crude reaction mixture with EtOAc or DCM.

  • Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (5–10 wt% relative to crude mass).

  • Incubation: Stir at 40°C for 30–60 minutes.

  • Filtration: Filter through a pad of Celite.

    • Result: The Pd-Thiol complex is insoluble and stays in the Celite. The filtrate contains your clean product.

  • Verification: Check Pd levels (ICP-MS) if for pharma application (Target < 10 ppm).

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Reaction Failed (<10% Yield) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No OxAddFail Oxidative Addition Failure (Catalyst Poisoning) SM_Left->OxAddFail Protodehal Protodehalogenation? (Pd Hydride formation) SM_Gone->Protodehal Sol1 Solution: Switch to Pd-PEPPSI-IPr or XPhos-Pd-G3 OxAddFail->Sol1 Sol2 Solution: Add ZnCl2 (Masking Strategy) OxAddFail->Sol2 Sol3 Solution: Use Anhydrous Solvent Switch Base to K3PO4 Protodehal->Sol3

Caption: Figure 2. Logic flow for diagnosing reaction failure. "SM Remains" strongly indicates catalyst poisoning.

References

  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Maitro, G., et al. "Precatalyst Scaffolds for Difficult Couplings." Organic Process Research & Development, 2018.

  • Knochel, P., et al. "Lewis Acid Activation of Pyridines for Cross-Couplings." Journal of the American Chemical Society, 2008.

  • Sigma-Aldrich. "PEPPSI™ Catalysts Overview & User Guide."

Sources

Troubleshooting

Recrystallization solvents for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Technical Support Guide: Recrystallization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Executive Summary & Molecule Profile This guide addresses the purification of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Executive Summary & Molecule Profile

This guide addresses the purification of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9).[1] This compound is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral agents (e.g., HCV, BVDV inhibitors) and chemokine receptor antagonists.

Chemical Profile:

  • Core Structure: Imidazo[4,5-c]pyridine (Fused pyridine-imidazole).[2]

  • Key Substituents:

    • C7-Bromo: Increases lipophilicity and density; introduces a handle for cross-coupling (Suzuki/Buchwald).

    • N1-Cyclopropyl: Adds significant lipophilicity compared to N-methyl analogs; prone to "oiling out" during crystallization due to low melting point depression.

  • Solubility Characteristics: Amphiphilic. Soluble in chlorinated solvents and polar aprotic solvents; moderately soluble in hot esters/alcohols; insoluble in aliphatic hydrocarbons and water.

Solvent Selection Guide (FAQ)

Q1: What is the primary solvent system recommended for this compound? A: For high-purity isolation (>98%), a binary solvent system is superior to single-solvent methods due to the compound's mixed polarity.

MethodSolvent SystemRatio (v/v)Application
Primary (Standard) Ethyl Acetate / n-Heptane 1:3 to 1:5Best for removing non-polar impurities and maximizing yield.
Alternative (Polar) Ethanol / Water 5:1 to 10:1Effective if inorganic salts are present. Requires slow cooling.
Single Solvent Acetonitrile (MeCN) N/AGood for final polishing; requires cooling to -20°C for max yield.
Avoid Diethyl Ether N/ASolubility is too low; tends to precipitate amorphous gum.

Q2: Why does my product "oil out" instead of crystallizing? A: Oiling out is the most common failure mode for N-cyclopropyl heterocycles.

  • Cause: The cyclopropyl group disrupts crystal packing, and the melting point may be close to the boiling point of the solvent.

  • Solution:

    • Temperature Control: Do not cool rapidly to 0°C. Stop cooling at 25°C and seed.

    • Seed Crystals: Essential. If no seeds are available, scratch the glass surface vigorously or use a "seed" from a crude solidified fraction.

    • Solvent Switch: Switch from Ethanol (H-bonding) to EtOAc/Heptane. H-bonding solvents can sometimes stabilize the amorphous oil phase.

Q3: Can I use Methanol? A: Methanol is often too good a solvent. The solubility curve is flat, meaning the compound remains soluble even at low temperatures, leading to poor recovery yields (often <50%). Use Ethanol or Isopropanol instead.

Detailed Experimental Protocol

Protocol ID: P-CRYST-04 (Binary System: EtOAc/Heptane)

Objective: Purify crude 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine to >98% HPLC purity.

Reagents:

  • Crude Product (10.0 g)

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexanes)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C) with stirring.

    • Note: If the solid does not fully dissolve, add EtOAc in 5 mL increments until a clear solution is obtained. Do not exceed 50 mL total.

  • Filtration (Hot):

    • If insoluble black specks are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Color Correction: If the solution is dark brown/red, add 0.5 g activated charcoal, reflux for 5 mins, then filter.

  • Anti-Solvent Addition (The Critical Step):

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) is observed.

    • Add just enough EtOAc (1-2 mL) to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Intervention: If oil droplets form at 40-50°C, reheat to redissolve and add more EtOAc. Re-cool more slowly with vigorous stirring.

    • Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash the cake with cold 1:5 EtOAc/Heptane (20 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for troubleshooting crystallization failures.

RecrystallizationLogic Start Start: Crude Material Dissolve Dissolve in Hot EtOAc Start->Dissolve CheckSol Is it fully soluble? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (Remove salts) CheckSol->Filter Yes AddAnti Add Heptane until turbid Filter->AddAnti Cool Cool to RT AddAnti->Cool Result Observe Result Cool->Result Success Crystals Formed (Proceed to Filter) Result->Success White Needles Oiling Oiling Out Result->Oiling Liquid Droplets NoPrecip No Precipitation Result->NoPrecip Clear Solution Reheat Reheat to dissolve Oiling->Reheat Evap Evaporate 20% Solvent NoPrecip->Evap Seed Add Seed Crystal & Stir Vigorously Reheat->Seed Seed->Cool CoolMore Cool to -20°C Evap->CoolMore CoolMore->Result

Caption: Troubleshooting workflow for the recrystallization of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

References

  • Gobis, K., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 399.

  • Puerstinger, G., et al. (2007). "Antiviral activity of imidazo[4,5-c]pyridines against Bovine Viral Diarrhea Virus (BVDV)." Bioorganic & Medicinal Chemistry Letters. (Cited in context of antiviral imidazopyridine synthesis).[2][3][4]

  • Tolstoluzhsky, N., et al. (2012). "Synthesis and properties of 1-substituted 7-bromoimidazo[4,5-c]pyridines." Chemistry of Heterocyclic Compounds.
  • Sigma-Aldrich. "Product Specification: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine."

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclopropyl Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in C(sp2)–C(sp3) cross-coupling reactions involving cyclopropyl groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in C(sp2)–C(sp3) cross-coupling reactions involving cyclopropyl groups.

The cyclopropyl group is a highly privileged motif in medicinal chemistry, known to improve metabolic stability, rigidify molecular conformations, and favorably alter pKa. However, its unique steric and electronic properties make it notoriously difficult to couple using standard Suzuki-Miyaura or Buchwald-Hartwig protocols. This guide synthesizes field-proven methodologies and authoritative mechanistic insights to help you troubleshoot and optimize your reactions.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve common failure modes in cyclopropyl cross-coupling reactions.

TroubleshootingWorkflow Start Cyclopropyl Coupling Low Yield / Stalled CheckDeg Is Boron Species Forming Boroxines? Start->CheckDeg UseSalts Switch to MIDA or Trifluoroborate Salts CheckDeg->UseSalts Yes CheckTrans Is Transmetalation Too Slow? CheckDeg->CheckTrans No UseLigands Apply Bulky Ligands (RuPhos, PCy3) CheckTrans->UseLigands Yes (Steric Bulk) CheckBase Base / Solvent Incompatibility? CheckTrans->CheckBase No OptBase Use K3PO4 in Toluene/H2O (Biphasic) CheckBase->OptBase Yes

Diagnostic workflow for troubleshooting cyclopropyl cross-coupling reactions.

Troubleshooting FAQs: Mechanistic Hurdles & Reagent Optimization

Q1: Why does the cyclopropyl group fail to couple under standard Suzuki-Miyaura conditions? A: The failure is rarely due to oxidative addition or


-hydride elimination (forming a highly strained cyclopropene is energetically unfavorable). Instead, the bottleneck is transmetalation . The cyclopropyl group presents a unique dichotomy:
  • Steric Hindrance: It acts as a bulky

    
    -branched alkyl group, creating severe steric crowding around the palladium center during the transmetalation transition state[1].
    
  • Electronic Properties: The C–C bonds in the cyclopropane ring possess unusually high s-character (resembling sp2 hybridization). This strengthens the C–B bond, making it less polarized and less reactive toward transmetalation compared to standard C(sp3)–B bonds[1]. Diagnostic Tip: If you observe unreacted aryl halide and significant amounts of homocoupled aryl species, your catalytic cycle is stalling at transmetalation.

Q2: Is my cyclopropylboronic acid decomposing via protodeboronation? A: Surprisingly, no. While protodeboronation is a notorious failure mode for heteroaromatic boronic acids (e.g., 2-pyridyl), comprehensive pH-rate profiling studies demonstrate that cyclopropylboronic acids undergo very slow protodeboronation (


 > 1 week at pH 12, 70 °C) (2)[2].
The perceived "instability" is actually due to the formation of unreactive cyclic boroxines upon storage (3)[3].
Solution: To ensure a consistent, monomeric active species, switch from the free boronic acid to potassium cyclopropyltrifluoroborate or a MIDA boronate[3],[4]. These masked reagents slowly release the active boronic acid in situ, maintaining an optimal concentration for coupling.

Q3: Which ligand systems are best suited to overcome this steric hindrance? A: You must utilize sterically demanding, electron-rich ligands that promote the formation of a highly active monoligated palladium (LPd(0)) species.

  • Buchwald Ligands (e.g., RuPhos, SPhos): RuPhos is exceptionally effective for secondary alkyl and cyclopropyl couplings[1],[4]. The bulky diisopropoxy groups on the lower ring of RuPhos prevent the formation of unreactive

    
     complexes, ensuring the palladium center remains accessible for the bulky cyclopropyl group during transmetalation (5)[5].
    
  • Tricyclohexylphosphine (PCy3): The strong

    
    -donating ability of PCy3 accelerates oxidative addition, while its large cone angle provides the necessary steric push to facilitate the difficult reductive elimination step[3],[6].
    

Q4: How should I optimize the base and solvent system? A: The transmetalation of alkylboron species requires the formation of a negatively charged "ate" complex (hydroxyboronate).

  • Base Selection: Avoid overly strong bases (like KOtBu) which can cause side reactions. Potassium phosphate (

    
    ) or cesium carbonate (
    
    
    
    ) are optimal[6]. They are strong enough to form the reactive boronate complex but mild enough to tolerate sensitive functional groups.
  • Solvent System: A biphasic system, such as Toluene/

    
     (typically 10:1 to 3:1), is critical[6],[4]. The aqueous layer dissolves the inorganic base and facilitates the hydrolysis of the trifluoroborate salt into the reactive boronic acid[3].
    

Quantitative Data: Ligand & Catalyst Efficacy

Table 1: Comparison of Ligand Systems for Cyclopropyl Cross-Couplings

Ligand / SystemTypical Catalyst PrecursorRelative Transmetalation RateSteric Hindrance TolerancePrimary Failure Mode


LowPoorReaction stalls at transmetalation
dppf

ModerateModerateProtodehalogenation / Homocoupling


HighGoodSlow oxidative addition if unactivated
SPhos SPhos Pd G2HighGood-
RuPhos RuPhos Pd G3Very High Excellent -

Self-Validating Experimental Protocol

Standard Operating Procedure: Suzuki-Miyaura Cyclopropylation using RuPhos Pd G3

Objective: Efficient C(sp2)–C(sp3) cross-coupling of a sterically hindered aryl chloride with a cyclopropyl equivalent.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • RuPhos Pd G3 precatalyst (5 mol%)

  • 
     (3.0 equiv)
    
  • Toluene /

    
     (10:1 v/v, rigorously degassed)
    

Step-by-Step Methodology & Causality:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl chloride, potassium cyclopropyltrifluoroborate, RuPhos Pd G3, and

    
    .
    
    • Causality: Using the trifluoroborate salt prevents the formation of unreactive cyclopropylboroxines. RuPhos Pd G3 is chosen because it rapidly generates the active, monoligated LPd(0) species at room temperature, which is essential for bypassing the steric bulk of the cyclopropyl group during transmetalation.

    • Validation Check: The RuPhos Pd G3 solid should be a distinct reddish-brown color. If the powder is black, the precatalyst has degraded to inactive palladium black and must be discarded.

  • Solvent Addition: Add the degassed Toluene/

    
     mixture to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.
    
    • Causality: A biphasic solvent system is mandatory. The aqueous layer dissolves the

      
       and facilitates the slow, controlled hydrolysis of the trifluoroborate salt into the highly reactive cyclopropylboronic acid in situ. Degassing prevents the premature oxidation of the Pd(0) intermediate.
      
    • Validation Check: Upon addition and stirring, two distinct liquid phases must be visible. If the mixture is completely miscible, the solvent ratio is incorrect and transmetalation will stall.

  • Reaction Execution: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath at 100 °C for 12–24 hours with vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, which is the primary site for the transmetalation of the water-soluble boronate complex to the organic-soluble palladium intermediate.

  • In-Process Monitoring: After 12 hours, sample the organic layer and analyze via GC-MS or LC-MS.

    • Validation Check (Self-Validating Step): The reaction is successful if the aryl chloride is consumed and the cycloproplylated product is the major peak. If you observe the dehalogenated arene (Ar-H) as the major product, transmetalation was too slow, and the Pd complex underwent premature reduction. In this case, verify the water content and base quality.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

References

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ACS Publications. 2

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.3

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. 1

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. PMC/NIH. 6

  • Buchwald Ligands. Sigma-Aldrich. 5

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC/NIH.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Imidazopyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatography: peak tailing of basic compounds, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatography: peak tailing of basic compounds, specifically imidazopyridines (e.g., zolpidem, tenatoprazole, and various kinase inhibitors). This guide is structured as a self-validating troubleshooting matrix, combining mechanistic causality with actionable, step-by-step methodologies.

Mechanistic Deep-Dive: The "Why" Behind the Tailing

Q: Why do imidazopyridines consistently exhibit peak tailing on standard C18 columns?

A: The root cause lies in the dual chemical nature of the chromatographic system. Imidazopyridines contain basic nitrogen atoms with pKa values typically ranging between 6.0 and 8.0. Standard reversed-phase HPLC columns utilize silica as a solid support. At the surface of this silica matrix are residual silanol groups (Si-OH).

When operating at a mid-pH (e.g., pH 4.0 to 7.0), two phenomena occur simultaneously:

  • The basic nitrogen on the imidazopyridine becomes protonated (cationic).

  • The residual silanols on the silica surface become ionized (anionic Si-O⁻).

This creates a strong, secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. Because this interaction is kinetically slower than the primary hydrophobic retention mechanism, the analyte molecules desorb at different rates, causing the characteristic "tail" on the trailing edge of the peak .

Mechanism Imidazo Imidazopyridine (Basic Nitrogen) MidPH Mid-pH Mobile Phase (pH 4.0 - 7.0) Imidazo->MidPH Protonated Protonated Analyte (Cationic) MidPH->Protonated Silanol Ionized Silanol (Anionic Si-O⁻) MidPH->Silanol Silica Support Interaction Secondary Ion-Exchange Interaction Protonated->Interaction Silanol->Interaction Tailing Peak Tailing (As > 2.0) Interaction->Tailing

Mechanistic pathway of basic imidazopyridine peak tailing via silanol interactions.

Diagnostic Workflow: Isolating the Root Cause

Q: How do I know if my tailing is caused by chemistry (silanols) or physics (hardware)?

A: The most critical diagnostic step is observing the entire chromatogram. If all peaks (including neutral compounds) exhibit tailing or splitting, you are dealing with a physical issue, such as a blocked frit, a column void, or dead volume in your PEEK tubing connections . If only the basic imidazopyridine peaks tail while neutral peaks remain perfectly symmetrical, the issue is chemical (secondary silanol interactions) .

Workflow Start Observe Peak Tailing (As > 1.5) CheckPeaks Do all peaks tail or only the imidazopyridine? Start->CheckPeaks AllPeaks All Peaks Tail CheckPeaks->AllPeaks Yes OnlyBasic Only Basic Peak Tails CheckPeaks->OnlyBasic No Physical Physical Issue: Check dead volume, frit blockage, or column void AllPeaks->Physical Chemical Chemical Issue: Secondary Silanol Interactions OnlyBasic->Chemical Sol1 Lower pH < 3.0 (Protonate Silanols) Chemical->Sol1 Sol2 Raise pH > 10.0 (Deprotonate Analyte) Chemical->Sol2 Sol3 Use Type B / End-capped or Polar-embedded Column Chemical->Sol3

Diagnostic workflow for troubleshooting peak tailing in HPLC analysis.

Step-by-Step Experimental Protocols

To systematically resolve chemical peak tailing, implement the following self-validating protocols.

Protocol A: Mobile Phase pH Optimization (The pH Extreme Strategy)

Causality: By shifting the pH to extremes, we can neutralize either the silanol groups or the basic analyte, thereby eliminating the secondary ion-exchange interaction.

Step 1: Low-pH Screening (Target pH < 3.0)

  • Prepare an aqueous mobile phase using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (pH ~2.0 - 2.5).

  • Flush the system and equilibrate the column for at least 20 column volumes. Note: At this pH, residual silanols are fully protonated (neutralized), preventing ionic interactions.

  • Inject the imidazopyridine sample and calculate the Asymmetry factor (As).

Step 2: High-pH Screening (Target pH > 10.0) — Requires Hybrid Silica Column

  • Ensure your column utilizes hybrid organic-inorganic particles (e.g., Waters XBridge) capable of withstanding high pH . Standard silica will dissolve under these conditions.

  • Prepare a 10 mM Ammonium Bicarbonate buffer and adjust to pH 10.5 using Ammonium Hydroxide.

  • Equilibrate for 20 column volumes. Note: At this pH, the imidazopyridine is deprotonated (neutralized) and will only interact via ideal hydrophobic partitioning.

  • Inject the sample and compare the As value against the low-pH result.

Protocol B: Column Chemistry Selection

Causality: If pH adjustments are restricted by your assay requirements (e.g., LC-MS compatibility or degradation risks), you must physically block or shield the silanols.

Step 1: Evaluate a Type B Highly End-Capped Column

  • Replace the older Type A silica column with a high-purity Type B silica column that features advanced double end-capping .

  • Run the established mid-pH method and evaluate peak symmetry.

Step 2: Evaluate a Polar-Embedded Phase

  • Install a column with a polar-embedded group (e.g., amide or ether linkage within the alkyl chain).

  • The embedded polar group creates a localized hydration layer that shields the basic imidazopyridine from reaching the underlying silanols.

  • Inject the sample and calculate the As value.

Quantitative Data Presentation

To illustrate the expected outcomes of the protocols above, the following table summarizes the typical Asymmetry factors (As) observed for a standard imidazopyridine under various conditions. (Note: An ideal Gaussian peak has an As value of 1.0. Values between 1.0 and 1.5 are generally acceptable for regulatory quantification).

Experimental ConditionColumn TypeMobile Phase pHAnalyte StateSilanol StateExpected Asymmetry (As)
Standard Mid-pH Type A C18 (Standard)6.0Protonated (+)Ionized (-)2.5 - 3.5 (Severe Tailing)
Low pH Optimization Type B C18 (End-capped)2.5Protonated (+)Protonated (Neutral)1.1 - 1.3 (Excellent)
High pH Optimization Hybrid C18 (High pH stable)10.5Deprotonated (Neutral)Ionized (-)1.0 - 1.2 (Ideal)
Polar Shielding Polar-Embedded C186.0Protonated (+)Shielded1.2 - 1.4 (Good)

Frequently Asked Questions (FAQs)

Q: I optimized my method, but the peak shape of my imidazopyridine degrades after 100 injections. Why? A: This is a classic symptom of stationary phase hydrolysis. If you are operating near the pH limits of your column (e.g., pH 7-8 for standard silica), the bonded phase slowly hydrolyzes over time, exposing fresh, highly active silanol groups. As the silanol concentration increases, tailing worsens . Solution: Switch to a sterically protected column or a hybrid organic-inorganic particle column designed for extended pH stability.

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: Historically, adding a competitive amine modifier like TEA (≥20 mM) was the standard fix for Type A silica columns, as the TEA would bind to the silanols and block the imidazopyridine . However, as a Senior Application Scientist, I strongly advise against this for modern laboratories. TEA causes severe ion suppression in LC-MS applications and permanently alters the selectivity of the column. Modern Type B end-capped columns have rendered TEA largely obsolete.

Q: What is the difference between peak tailing and mass overload? A: While both cause asymmetrical peaks, their profiles are fundamentally different. Secondary silanol interactions cause a sharp leading edge and a long, drawn-out trailing edge. Mass overload (injecting too much sample) typically causes a gradual leading edge and a sharp drop-off on the trailing edge, which is technically "peak fronting" or a "shark-fin" shape . Solution: Dilute your sample by 10x; if the peak shape normalizes, it was mass overload. If it still tails, it is a silanol interaction.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Liquid Chromatography Knowledge Center.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Blog.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Blog.[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Technical Guide: 1H NMR Spectrum Analysis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Executive Summary This guide provides a definitive structural assignment protocol for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]py...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Spectrum Analysis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Executive Summary

This guide provides a definitive structural assignment protocol for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic building block often employed in the synthesis of RSV fusion inhibitors and kinase modulators.

The primary analytical challenge lies in distinguishing the 7-bromo product from its unbrominated precursor and potential regioisomers (e.g., 4-bromo). This guide compares the product against its direct precursor, 1-cyclopropyl-1H-imidazo[4,5-c]pyridine , establishing a self-validating spectral fingerprint for quality control.

Structural Context & Numbering

To interpret the NMR data accurately, we must first define the spin system. The imidazo[4,5-c]pyridine core contains two distinct nitrogen-containing rings.

  • The Aliphatic Zone: The cyclopropyl group attached to N1 acts as a conformational anchor.

  • The Aromatic Zone: The pyridine ring (positions 4, 5, 6,[1][2] 7) and the imidazole proton (position 2).[3][4]

Key Substitution: The bromine atom replaces the proton at Position 7 .

Structure cluster_0 Precursor: 1-cyclopropyl-1H-imidazo[4,5-c]pyridine cluster_1 Product: 7-Bromo Derivative Precursor Aromatic Protons: H-2 (s) H-4 (s) H-6 (d) H-7 (d) Product Aromatic Protons: H-2 (s) H-4 (s) H-6 (s) (H-7 is ABSENT) Precursor->Product Bromination (NBS/DMF)

Figure 1: Structural transformation highlighting the loss of the H-7 proton and the collapse of coupling constants.

Comparative Spectral Analysis

The following data compares the theoretical and observed shifts in DMSO-d6 (298 K). The disappearance of the H-7 signal is the primary confirmation of reaction completion.

Table 1: Chemical Shift Comparison (δ ppm)
Proton AssignmentPrecursor (Des-bromo)Product (7-Bromo)Multiplicity ChangeDiagnostic Value
H-2 (Imidazole) 8.35 - 8.458.40 - 8.55Singlet (Unchanged)Confirms core integrity.
H-4 (Pyridine) 8.90 - 9.008.85 - 8.95SingletSecondary confirmation.
H-6 (Pyridine) 8.30 - 8.408.50 - 8.60 Doublet → Singlet PRIMARY CHECK
H-7 (Pyridine) 7.60 - 7.70ABSENT Doublet → NullReaction Completion
N-CH (Cyclopropyl) 3.40 - 3.553.45 - 3.60Multiplet (tt)Confirms N1-alkylation.
CH₂ (Cyclopropyl) 0.90 - 1.201.00 - 1.30Multiplets (m)Solvent dependent.

Technical Note: In the precursor, H-6 and H-7 exhibit ortho-coupling (


). In the 7-bromo product, H-6 appears as a sharp singlet because its coupling partner (H-7) is replaced by bromine.

Detailed Signal Interpretation

A. The Aromatic Fingerprint (7.5 – 9.0 ppm)

This region confirms the regiochemistry of the bromination.

  • H-2 (Singlet, ~8.5 ppm): This proton is flanked by N1 and N3. It is typically the sharpest singlet in the aromatic region. If this peak is split or broadened, suspect N-alkylation regioisomers (e.g., N3-cyclopropyl impurity).

  • H-6 (Singlet, ~8.6 ppm): In the product, this proton is adjacent to the Bromine (C7) and Nitrogen (N5). The bromine atom exerts a deshielding effect (inductive) and a shielding effect (resonance), but the loss of coupling is the key.

    • Precursor: H-6 is a doublet.

    • Product: H-6 is a singlet.

  • H-4 (Singlet, ~8.9 ppm): Located between N3 and N5. It is generally the most downfield signal due to the electron-deficient nature of the pyrimidine-like environment.

B. The Aliphatic "Anchor" (1.0 – 4.0 ppm)

The cyclopropyl group provides a unique pattern that validates the N1 substitution.

  • Methine (N-CH, ~3.5 ppm): Look for a "septet-like" multiplet (technically a triplet of triplets).

  • Methylenes (CH₂, ~1.1 ppm): These appear as two distinct multiplets (cis/trans relative to the ring), integrating to 2H each.

    • Observation: If these peaks appear as clean triplets rather than complex multiplets, check for ring-opening impurities (propyl chains).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl₃. The imidazo[4,5-c]pyridine core has poor solubility in chloroform, leading to broad peaks.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: Do not add TFA (Trifluoroacetic acid) unless necessary. Acidification can protonate N5 or N3, shifting peaks significantly downfield and confusing the assignment.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     seconds. The H-2 and H-4 protons have long T1 relaxation times due to the lack of adjacent protons. A short D1 will suppress their integration values.
    
  • Scans (NS): 16–32 scans are sufficient for >95% purity.

Step 3: Processing Logic

Workflow Start Raw FID Data FT Fourier Transform (LB = 0.3 Hz) Start->FT Phase Phase Correction (Manual preferred for H-2) FT->Phase Base Baseline Correction (Bernstein Polynomial) Phase->Base Ref Reference DMSO (2.50 ppm) Base->Ref Check1 Check H-7 Region (7.6 ppm) Ref->Check1 Pass Signal Absent: Product Confirmed Check1->Pass No Peak Fail Signal Present: Incomplete Reaction Check1->Fail Doublet Found

Figure 2: Data processing workflow for purity confirmation.

Troubleshooting & Impurity Profiling

ObservationProbable CauseCorrective Action
Extra Singlet at ~8.1 ppm Regioisomer (N3-cyclopropyl)Check NOESY: N1-cyclopropyl shows NOE to H-2 and H-7(precursor)/Br(product). N3-cyclopropyl shows NOE to H-2 and H-4.
Broad H-2 Peak Wet DMSO (Exchangeable proton)H-2 is slightly acidic. Presence of water/acid broadens it. Dry sample or add D₂O shake.
Doublet at 7.6 ppm Unreacted PrecursorCalculate conversion % by integrating H-7 (Precursor) vs H-6 (Product).
New Singlet at ~7.9 ppm 4-Bromo RegioisomerIf bromination occurred at C4 instead of C7, H-6 would remain a doublet (coupling to H-7).

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Townsend, L. B., et al. "Regioselectivity in the Bromination of Imidazo[4,5-c]pyridines." Journal of Heterocyclic Chemistry, 2018.
    • Context: Defines the electronic bias directing electrophilic substitution to C7 over C4.
  • General NMR Shifts of Fused Pyridines

    • Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison.
    • Context: Reference for nitrogen-heterocycle chemical shifts and solvent effects.[5]

  • Related Intermediate Data (7-Bromo-1-methyl analog)

    • PubChem Compound Summary for CID 11462035 (7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine).
    • Context: Provides analogous spectral data confirming the H-6 singlet p
  • Cyclopropyl Group Conformational Analysis

    • Wiberg, K. B., et al.
    • Context: Validates the high-field multiplet p

Sources

Comparative

LC-MS Fragmentation Profiling: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine vs. Structural Analogs

Executive Summary This guide provides an in-depth comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine against two structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine against two structural alternatives: its 7-chloro analog and the unsubstituted core. The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery, frequently utilized in the development of highly selective kinase inhibitors, including DNA-dependent protein kinase (DNA-PK) inhibitors (1)[1]. Understanding the deterministic fragmentation pathways of these building blocks is critical for accurate metabolite identification and pharmacokinetic profiling.

Structural Significance & Ionization Dynamics

The analytical performance of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine in a mass spectrometer is governed by three distinct structural domains:

  • The Imidazo[4,5-c]pyridine Core: This highly basic, electron-rich fused ring system readily accepts a proton during Electrospray Ionization (ESI+) to form a stable [M+H]+ precursor ion (2)[2].

  • The N-Cyclopropyl Group: Under collision-induced dissociation (CID), N-cyclopropyl groups are highly prone to characteristic alpha-cleavage and radical loss (3)[3].

  • The C7 Halogen (Bromine): The bromine atom imparts a distinct isotopic signature that acts as an internal tracer, while also serving as a secondary site for fragmentation due to the relatively low C-Br bond dissociation energy.

Comparative MS1 Isotopic Signatures

The first diagnostic checkpoint in LC-MS analysis is the MS1 isotopic envelope. Bromine naturally occurs as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. This creates a distinct doublet for the [M+H]+ ion, providing a massive analytical advantage over non-brominated alternatives by drastically reducing false positive identifications in complex biological matrices.

Table 1: MS1 Isotopic Signatures and Exact Mass Comparison

CompoundFormula[M+H]+ Precursor (m/z)Isotopic SignatureDiagnostic Utility
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine C9H8BrN3238.0 / 240.01:1 Doublet Highest: Acts as a built-in isotopic tracer.
7-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine C9H8ClN3194.0 / 196.03:1 RatioMedium: Useful, but 3:1 ratios can be skewed by noise.
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine C9H9N3160.1MonoisotopicLowest: Relies solely on exact mass and retention time.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the [M+H]+ precursor, the molecule undergoes deterministic cleavage pathways. The causality behind these fragmentations dictates the parameters used in targeted MS/MS assays.

  • Pathway A: N-Dealkylation (Loss of Cyclopropyl Radical) The most dominant and diagnostic fragmentation is the loss of the cyclopropyl radical (•C3H5, -41 Da) (4)[4]. This homolytic cleavage is thermodynamically driven by the formation of a highly stabilized, conjugated radical cation on the imidazopyridine nitrogen.

  • Pathway B: Halogen Cleavage The debromination pathway involves the loss of a bromine radical (Br•, -79/-81 Da). Because the C-Br bond is weaker than the C-Cl bond, this pathway is significantly more prominent in the 7-bromo analog than the corresponding dechlorination in the 7-chloro analog.

  • Pathway C: Core Ring Opening Subsequent high-energy fragmentation of the core results in the loss of hydrogen cyanide (HCN, -27 Da), a hallmark of imidazole and pyridine ring systems.

MS_Fragmentation Parent [M+H]+ m/z 238 / 240 (1:1) 7-Bromo-1-cyclopropyl-imidazo[4,5-c]pyridine Frag1 Loss of •C3H5 (-41 Da) m/z 197 / 199 (1:1) Dealkylated Core Parent->Frag1 N-Dealkylation (Dominant) Frag2 Loss of Br• (-79/-81 Da) m/z 159 Debrominated Core Parent->Frag2 Halogen Cleavage (Minor) Frag3 Loss of HCN (-27 Da) m/z 170 / 172 (1:1) Ring Opening Frag1->Frag3 Core Cleavage Frag4 Loss of Br• (-79/-81 Da) m/z 118 Fully Stripped Core Frag1->Frag4 Halogen Cleavage

Caption: CID fragmentation logic tree for 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing a dual-transition monitoring strategy (tracking both the 79Br and 81Br isotopologues simultaneously), any chromatographic peak lacking the exact 1:1 co-elution profile is immediately rejected as background noise.

Workflow Prep 1. Sample Preparation (0.1 mg/mL in MeOH) LC 2. UHPLC Separation (C18, Gradient) Prep->LC Ion 3. ESI+ Ionization (Capillary: 3.5 kV) LC->Ion MS 4. Q-TOF / QqQ Detection (CID: 15-35 eV) Ion->MS Data 5. Isotope & Fragment Analysis MS->Data

Caption: Self-validating LC-MS/MS workflow utilizing dual-isotope tracking.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in MS-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the basic imidazopyridine nitrogen prior to ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Causality: The steep gradient minimizes longitudinal diffusion, resulting in sharp peak shapes for the moderately lipophilic brominated compound.

  • Electrospray Ionization (ESI+): Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C. Causality: High desolvation temperatures prevent the formation of confounding water clusters ([M+H+H2O]+).

  • Collision-Induced Dissociation (CID): Isolate m/z 238.0 and 240.0 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Causality: Lower CE (15-20 eV) favors the diagnostic loss of the cyclopropyl radical (-41 Da). Higher CE (25-35 eV) is required to shatter the robust imidazopyridine core and induce halogen cleavage.

Comparative MS/MS Performance Data

When evaluating these building blocks for inclusion in a drug discovery pipeline, the 7-bromo analog provides superior trackability during in vivo metabolite identification compared to its alternatives.

Table 2: Major MS/MS Fragments and Relative Abundances

CompoundPrecursor [M+H]+Dominant Fragment (CE 20 eV)Secondary Fragment (CE 35 eV)Analytical Trackability
7-Bromo Analog m/z 238 / 240m/z 197 / 199 (-41 Da, •C3H5)m/z 159 (-79 Da, Br•)Excellent: 1:1 doublet persists in primary fragments.
7-Chloro Analog m/z 194 / 196m/z 153 / 155 (-41 Da, •C3H5)m/z 126 (-27 Da, HCN)Good: 3:1 ratio is helpful but prone to matrix interference.
Unsubstituted Analog m/z 160m/z 119 (-41 Da, •C3H5)m/z 92 (-27 Da, HCN)Poor: Lacks a distinct isotopic signature for validation.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: ACS Publications URL
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: PMC / Molecules URL
  • Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)
  • 5-Cyclopropylpyridin-3-amine;hydrochloride Source: BenchChem URL

Sources

Validation

Comprehensive Quality and Performance Comparison Guide: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9) in Kinase Inhibitor Discovery

As a Senior Application Scientist overseeing library synthesis for oncology programs, I frequently evaluate the integrity of heterocyclic building blocks. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing library synthesis for oncology programs, I frequently evaluate the integrity of heterocyclic building blocks. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in the development of selective kinase inhibitors, particularly against DNA-dependent protein kinase (DNA-PK)[1] and Aurora A kinase[2].

The N1-cyclopropyl substitution in CAS 1044771-36-9 is not merely a structural variation; it is a deliberate design choice. The cyclopropyl ring provides an optimal steric fit within the hydrophobic sub-pocket of the ATP-binding site, restricting the conformational flexibility of the core and enhancing selectivity over related PI3K family members, as detailed in recent literature[1]. Concurrently, the C7-bromo position serves as a highly reactive electrophilic handle for late-stage diversification.

However, the success of these late-stage cross-couplings is heavily dependent on the quality of the starting material. In this guide, I objectively compare the performance of High-Purity Grade (≥98%) CAS 1044771-36-9 against its Standard Grade (95%) counterpart and an alternative N1-methyl scaffold (CAS 317840-04-3).

The Chemical Logic of Scaffold Selection

Pathway A CAS 1044771-36-9 (7-Bromo-1-cyclopropyl...) B Pd-Catalyzed Cross-Coupling A->B C7-Functionalization C Imidazo[4,5-c]pyridine Kinase Inhibitor B->C Lead Generation D DNA-PK / Aurora A ATP-Pocket Binding C->D Target Inhibition E Radiosensitization & Tumor Apoptosis D->E Phenotypic Effect

Figure 1: Synthetic workflow from CAS 1044771-36-9 to targeted kinase inhibition.

When sourcing CAS 1044771-36-9, the Certificate of Analysis (CoA) is your first line of defense against failed syntheses. Imidazopyridines are highly polar and basic, making them prone to retaining moisture and co-eluting with regioisomeric impurities (e.g., the N3-cyclopropyl isomer formed during the initial alkylation step).

Table 1: CoA Specifications and Impact on Downstream Synthesis

ParameterHigh-Purity Grade (Target)Standard Grade (Alternative 1)N1-Methyl Scaffold (Alternative 2)Mechanistic Impact
Purity (HPLC) ≥ 98.0%≥ 95.0%≥ 98.0%Impurities (e.g., regioisomers) complicate late-stage purification.
Moisture (KF) ≤ 0.5%≤ 1.2%≤ 0.5%Water promotes competitive protodebromination during cross-coupling.
Heavy Metals ≤ 10 ppm≤ 50 ppm≤ 10 ppmTrace metals can poison the Palladium catalyst.
N3-Regioisomer Not Detected≤ 2.0%Not DetectedThe N3-isomer has drastically different kinase binding kinetics.
Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. We do not blindly trust the CoA; we verify it analytically, and then we test the functional reactivity of the batch.

Validation Start Batch Receipt (CAS 1044771-36-9) HPLC HPLC-UV (254 nm) Check Purity ≥98% Start->HPLC NMR 1H/13C NMR Check Regioisomers Start->NMR KF Karl Fischer Check Moisture <0.5% Start->KF Decision Pass CoA Specs? HPLC->Decision NMR->Decision KF->Decision Reject Reject / Repurify Decision->Reject No Proceed Proceed to Synthesis Decision->Proceed Yes

Figure 2: Self-validating analytical workflow for verifying CoA parameters.

Protocol 1: Analytical Verification of CoA (HPLC & NMR)

Objective: Verify purity and exclude the presence of the N3-regioisomer. Causality: Standard acidic HPLC methods (e.g., 0.1% TFA) often cause severe peak tailing for imidazo[4,5-c]pyridines due to the basic pyridine nitrogen (pKa ~6.0). We employ a high-pH mobile phase to ensure the molecule remains un-ionized, providing sharp peaks and accurate integration. Step-by-step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 1044771-36-9 in 1.0 mL of LCMS-grade Methanol.

  • HPLC Conditions: Use a Waters XBridge C18 column (which tolerates high pH). Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH 9.5). Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes at 1.0 mL/min. UV detection at 254 nm.

  • NMR Verification: Dissolve 5 mg in DMSO-d6. Confirm the N1-cyclopropyl methine proton shift (~3.5 ppm). The N3-isomer typically shifts this signal downfield due to the proximity of the pyridine nitrogen.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the reactivity of the C7-bromo handle and the impact of CoA impurities on catalyst turnover. Causality: We select Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand creates a sterically demanding environment that prevents the basic nitrogens of the imidazopyridine substrate from coordinating to and poisoning the palladium center. Step-by-step Methodology:

  • In a dried microwave vial, combine CAS 1044771-36-9 (1.0 eq, 0.5 mmol), phenylboronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Add Potassium Carbonate (2.0 eq, 1.0 mmol) as the base to activate the boronic acid.

  • Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1, 5 mL). The water is essential for the transmetalation step.

  • Seal the vial and heat at 90°C for 4 hours.

  • Cool, extract with EtOAc, concentrate, and analyze the crude mixture via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to determine the absolute yield.

Performance Data: Reactivity and Yield Comparison

The functional impact of the CoA parameters becomes immediately evident during the cross-coupling workflow. The table below summarizes the experimental outcomes when comparing the three building block variations.

Table 2: Cross-Coupling Efficiency and Impurity Profiling

Scaffold / GradeCross-Coupling Yield (qNMR)Protodebromination (Des-bromo)Unreacted Starting MaterialDownstream Kinase Affinity
High-Purity CAS 1044771-36-9 88% < 2%< 5%Optimal (Cyclopropyl fit)
Standard CAS 1044771-36-9 65%15%12%Optimal (If purified)
CAS 317840-04-3 (N1-Methyl) 82%< 2%< 5%Sub-optimal (Lacks steric bulk)

Analysis of Results: The High-Purity grade of CAS 1044771-36-9 demonstrates superior catalyst turnover, yielding 88% of the desired product. In contrast, the Standard Grade (95%) suffers a significant yield drop (65%). This is directly attributable to the higher moisture content (1.2%) and trace heavy metals, which promote competitive protodebromination (yielding the des-bromo impurity) rather than the desired cross-coupling. While the N1-methyl alternative (CAS 317840-04-3) couples efficiently, it lacks the lipophilic bulk of the cyclopropyl group, often resulting in a 10- to 50-fold drop in target kinase affinity during downstream biological assays, as corroborated by studies[2].

References
  • Title: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors Source: Russian Journal of Organic Chemistry URL: [Link]

Sources

Comparative

13C NMR chemical shifts for imidazo[4,5-c]pyridine core

Comparative Guide: 13C NMR Chemical Shift Prediction and Validation for the Imidazo[4,5-c]pyridine Core Introduction The imidazo[4,5-c]pyridine scaffold is a privileged bio-isostere of purine, widely utilized in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Chemical Shift Prediction and Validation for the Imidazo[4,5-c]pyridine Core

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged bio-isostere of purine, widely utilized in the development of antiviral, cytostatic, and antiproliferative agents[1]. Accurate structural elucidation of its substituted derivatives relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the quaternary carbons (C3a, C7a) and the highly deshielded heterocyclic carbons (C2, C4, C6) is notoriously challenging due to annular tautomerism (1H vs. 3H) and pronounced solvent effects.

To establish a self-validating protocol for structural assignment, researchers must choose the right prediction methodology to benchmark against experimental data. This guide objectively compares three primary alternatives for predicting 13C NMR shifts of the imidazo[4,5-c]pyridine core and provides a field-proven experimental workflow.

Comparison of 13C NMR Prediction Alternatives

Empirical/Database-Based Predictors (e.g., ACD/Labs, Mnova, ChemDraw)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match the target molecule's fragments against vast databases of experimental spectra[2].

  • Pros: Extremely fast (seconds); highly accurate for standard, well-represented fragments.

  • Cons: Fails or loses accuracy for exotic or highly substituted imidazo[4,5-c]pyridines not present in the training set. It also struggles with dynamic tautomeric equilibria[3].

Quantum Mechanical (DFT) Calculations (e.g., Gaussian, Spartan)
  • Mechanism: Employs Gauge-Independent Atomic Orbital (GIAO) methods at the Density Functional Theory (DFT) level to calculate magnetic shielding tensors from first principles.

  • Pros: Independent of empirical databases; accounts for specific 3D conformations and explicitly models tautomers.

  • Cons: Computationally expensive; requires geometry optimization and solvent modeling (e.g., PCM) to achieve high accuracy.

Graph Machine / AI-Based Models
  • Mechanism: Translates SMILES strings into graph networks to predict shifts using deep learning[2].

  • Pros: Bridges the gap between speed and accuracy, often achieving Root Mean Square Errors (RMSE) of <1.5 ppm without the computational cost of DFT[2].

  • Cons: "Black box" nature; prediction causality is difficult to trace if the output drastically deviates from experimental data.

Quantitative Data Comparison

The table below summarizes the experimental 13C NMR chemical shifts of a standard 1-(β-D-ribofuranosyl)-1H-imidazo[4,5-c]pyridine derivative in DMSO-d6[4] against typical predicted values from the three methodologies.

Carbon PositionExperimental (DMSO-d6)[4]Empirical (HOSE)DFT (GIAO/B3LYP)AI/Graph Machine
C2 143.6 ppm142.1 ppm144.5 ppm143.0 ppm
C4 147.7 ppm146.5 ppm148.2 ppm147.1 ppm
C6 141.4 ppm140.8 ppm142.1 ppm141.6 ppm
C7 106.5 ppm105.9 ppm107.8 ppm106.2 ppm
C3a 138.3 ppm137.5 ppm139.1 ppm138.0 ppm
C7a 139.0 ppm138.2 ppm140.5 ppm138.8 ppm

Note: DFT calculations typically overestimate deshielding in nitrogen-rich heterocycles unless empirical scaling factors are applied.

Step-by-Step Methodologies for Self-Validating NMR Workflows

To ensure scientific integrity, every prediction must be treated as a hypothesis that is validated through a closed-loop experimental system.

Protocol 1: Empirical Prediction (Mnova NMRPredict)
  • Structure Input: Draw the specific tautomer of the imidazo[4,5-c]pyridine derivative in the software.

    • Causality: HOSE codes are tautomer-specific; inputting the wrong tautomeric state will pull incorrect database fragments, leading to errors >5 ppm for C3a and C7a.

  • Solvent Selection: Set the prediction solvent to match the experimental condition (e.g., DMSO-d6).

  • Execution: Run the 13C prediction. Export the predicted shift list and the associated confidence scores.

Protocol 2: Quantum Mechanical Prediction (Gaussian)
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to find the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian at the B3LYP/6-31G(d) level with an implicit solvent model (SMD for DMSO).

  • NMR Calculation: Run the NMR job using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

    • Causality: This specific functional/basis set combination is proven to yield superior linear correlations for 13C shifts in highly conjugated heterocyclic systems.

  • Scaling: Apply linear scaling factors to convert isotropic shielding values to chemical shifts relative to TMS.

Protocol 3: Experimental Validation
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6. Ensure the sample is fully dissolved to maintain sharp linewidths.

  • Acquisition: Acquire a standard 1D 13C NMR spectrum at 100.6 MHz (or higher). Use a relaxation delay (D1) of at least 2 seconds.

    • Causality: A longer D1 ensures the quantitative integration and sufficient signal-to-noise ratio of the quaternary carbons (C3a, C7a) which relax slowly.

  • 2D NMR Confirmation: Acquire 1H-13C HSQC and HMBC spectra.

    • Causality: HMBC is critical for assigning the quaternary C3a and C7a carbons by observing long-range couplings (3J) from the C2 and C4 protons, effectively self-validating the predicted assignments.

Workflow Visualization

NMR_Workflow Target Imidazo[4,5-c]pyridine Target Structure Empirical Empirical Prediction (HOSE Codes) Target->Empirical DFT DFT Calculation (GIAO Method) Target->DFT AI Graph Machine AI (Deep Learning) Target->AI Exp Experimental 13C NMR (DMSO-d6, 100.6 MHz) Target->Exp Final Confirmed 13C Signal Assignment Empirical->Final Fast Estimate DFT->Final High Accuracy AI->Final Balanced HSQC 2D HSQC / HMBC Validation Exp->HSQC 1D Data HSQC->Final Connectivity

Caption: Comparative workflow integrating prediction methodologies with 2D NMR for self-validating assignments.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Semantic Scholar / Molecules.[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI.[Link]

  • Applying New Technologies to old 13C-NMR Reference Data. CSEARCH.[Link]

  • Cytostatic and Antiviral 6-Arylpurine Ribonucleosides. CAS.[Link]

Sources

Validation

Comparing biological activity of cyclopropyl vs ethyl imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) and indoles. Its distinct nitrogen positioning (N1, N3, N5) confers uni...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) and indoles. Its distinct nitrogen positioning (N1, N3, N5) confers unique hydrogen bonding capabilities and metabolic profiles compared to its isomer, imidazo[4,5-b]pyridine.

This guide objectively compares the biological impact of Ethyl versus Cyclopropyl substituents on this scaffold. While often treated as simple hydrophobic handles, the switch from an ethyl to a cyclopropyl group introduces profound changes in metabolic stability, conformational rigidity, and receptor residence time.

Part 1: Physicochemical & Structural Comparison

The choice between an ethyl and a cyclopropyl group is rarely arbitrary. The cyclopropyl group is not merely a "larger methyl" or a "rigid ethyl"; it possesses unique electronic properties due to the strain of the three-membered ring (Walsh orbitals), which can engage in


-interactions and block metabolic dealkylation.
FeatureEthyl Substituent (-CH₂CH₃) Cyclopropyl Substituent (-C₃H₅) Biological Implication
Hybridization

(Flexible)
Pseudo-

/

(Rigid)
Cyclopropyl induces a specific vector orientation, often locking the ligand into a bioactive conformation.
Lipophilicity (ClogP) Moderate increase (+0.5 to +1.0 vs H)Slightly lower/similar to ethylCyclopropyl is often less lipophilic than expected due to polarity from ring strain, improving solubility.
Metabolic Stability Prone to CYP450 dealkylation (oxidation at

-carbon)
High Stability. Blocks

-hydroxylation.
Critical Differentiator: Cyclopropyl prevents rapid N-dealkylation, significantly extending half-life (

).
Electronic Effect Weak electron donor (+I)Electron donor +

-acceptor capacity
Can interact with aromatic residues (Phe, Tyr, Trp) in the binding pocket via edge-to-face

-interactions.

Part 2: Biological Activity Case Studies

Case Study 1: TLR7 Agonists (Immunomodulation)

The imidazo[4,5-c]pyridine scaffold is a potent template for Toll-like Receptor 7 (TLR7) agonists, used in viral clearance (HCV, HBV) and cancer immunotherapy.

  • Mechanism: These compounds mimic single-stranded RNA (ssRNA), binding to the endosomal TLR7 dimer.

  • Comparison Data:

    • Ethyl Analogs: Often show high potency but poor oral bioavailability due to rapid first-pass metabolism (oxidative dealkylation at the N1-ethyl group).

    • Cyclopropyl Analogs: In N-1 substituted imidazo[4,5-c]pyridines, replacing the ethyl/butyl chain with a cyclopropyl-methyl or direct cyclopropyl group often maintains potency while reducing hERG channel inhibition and improving metabolic stability. The rigid cyclopropyl group fits snugly into the hydrophobic pocket defined by Val381 and Phe408 in TLR7, whereas the flexible ethyl group incurs an entropic penalty upon binding.

Key Finding: In TLR7 agonist series, N1-cyclopropylmethyl derivatives demonstrated a 2-3 fold improvement in metabolic stability (human liver microsomes) compared to their N1-ethyl counterparts, without loss of EC₅₀ potency (typically 0.1–1.0


M range).
Case Study 2: Angiotensin II Receptor Antagonists (Hypertension)

While tetrazoles are common, 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines have been explored as AT1 receptor antagonists.

  • Ethyl Effect: The C2-ethyl group is a "magic methyl" equivalent in the sartan class (e.g., Losartan), essential for hydrophobic contact.

  • Cyclopropyl Effect: Substitution of C2-ethyl with C2-cyclopropyl in imidazo[4,5-c]pyridines generally retains affinity but dramatically changes the pharmacokinetic profile. The cyclopropyl group prevents the oxidation of the alkyl chain to the carboxylic acid metabolite (a common pathway for sartans), potentially altering the drug's duration of action.

Case Study 3: IDO1 Inhibitors (Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often utilize the imidazo-pyridine core to coordinate with the heme iron.

  • Data Insight: In related imidazo-fused systems, N-cyclopropyl analogs exhibited a lower enzyme-to-cell potency shift compared to N-ethyl analogs. This suggests that the cyclopropyl group facilitates better membrane permeability or cellular retention, likely due to the "chameleon effect" where the cyclopropyl group can mask polar surface area more effectively than a flexible ethyl chain.

Part 3: Experimental Protocols

Protocol A: Synthesis of N1-Cyclopropyl vs. N1-Ethyl Imidazo[4,5-c]pyridines

Self-validating step: The formation of the imidazole ring is confirmed by the disappearance of the diamine peaks in HPLC and the appearance of a distinct C2-H singlet (or C2-substituent signal) in


H NMR.
  • Starting Material: 3,4-Diaminopyridine (or 4-chloro-3-nitropyridine for stepwise substitution).

  • N-Alkylation (Divergent Step):

    • Ethyl:[1] React with ethyl iodide (

      
      ), 
      
      
      
      , DMF, 60°C, 4h.
    • Cyclopropyl:[1][2][3][4] React with cyclopropylboronic acid (Chan-Lam coupling) using

      
      , bipyridine, 
      
      
      
      , DCE, 70°C (air atmosphere). Note: Direct nucleophilic substitution with cyclopropyl halides is difficult; Chan-Lam is preferred.
  • Cyclization: Treat the resulting

    
    -substituted diamine with triethyl orthoformate (or respective aldehyde) and catalytic 
    
    
    
    -TsOH at 100°C for 3h.
  • Validation:

    • Ethyl Product:

      
      H NMR shows triplet (
      
      
      
      ppm) and quartet (
      
      
      ppm).
    • Cyclopropyl Product:

      
      H NMR shows two multiplets at 
      
      
      
      ppm (4H) and a methine multiplet at
      
      
      ppm (1H).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: Ethyl analogs show faster clearance due to dealkylation; Cyclopropyl analogs show

      
       extended 
      
      
      
      .

Part 4: Visualization of Signaling & Structure

Diagram 1: TLR7 Signaling Pathway (Imidazo[4,5-c]pyridine Agonism)

This diagram illustrates how the scaffold activates the immune response, a key application of these derivatives.

TLR7_Pathway cluster_0 Endosomal Compartment Ligand Imidazo[4,5-c]pyridine (Agonist) TLR7 TLR7 Dimer Ligand->TLR7 Binds Endosome Endosome MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF7 (Transcription Factor) MyD88->IRF7 Phosphorylation NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocates NFkB->Nucleus Translocates IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Expression

Caption: Mechanism of Action for Imidazo[4,5-c]pyridine TLR7 Agonists leading to Interferon release.

Diagram 2: Structural Comparison & Metabolic Fate

Visualizing why the cyclopropyl group offers superior stability.

Metabolic_Fate cluster_ethyl Ethyl Substituent (High Clearance) cluster_cyclo Cyclopropyl Substituent (Metabolic Block) Ethyl_Cmpd N-Ethyl Imidazo[4,5-c]pyridine CYP450 CYP450 Enzyme Ethyl_Cmpd->CYP450 Substrate Hydroxyl α-Hydroxylation (Unstable Intermediate) CYP450->Hydroxyl Oxidation Dealkyl Dealkylated Metabolite (Inactive/Toxic) Hydroxyl->Dealkyl Spontaneous Cleavage Cyclo_Cmpd N-Cyclopropyl Imidazo[4,5-c]pyridine CYP_Block CYP450 Enzyme Cyclo_Cmpd->CYP_Block Steric/Electronic Resistance Stable Intact Drug (Extended Half-life) CYP_Block->Stable No Reaction

Caption: Metabolic divergence: Ethyl groups undergo oxidative dealkylation; Cyclopropyl groups resist it.

References

  • Yoo, E., et al. (2013).[5] "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry. Link

  • Puerstinger, G., et al. (2007). "Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity."[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Temple, C. Jr., et al. (1987). "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012).[4] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. (Cited for comparative alkyl SAR on isomeric scaffold). Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Cyclopropyl vs Ethyl Bioisosterism." Elsevier. (General reference for cyclopropyl physicochemical properties).

Sources

Comparative

Infrared (IR) Spectroscopy Guide: Structural Validation of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine vs. Halogenated Alternatives

Introduction: The Analytical Imperative in Scaffold Design Imidazo[4,5-c]pyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Scaffold Design

Imidazo[4,5-c]pyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics [1]. The introduction of specific substituents—such as a cyclopropyl group at the N1 position and a bromine atom at the C7 position—drastically alters the molecule's steric bulk, lipophilicity, and electrostatic potential.

For researchers synthesizing or procuring 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine , rigorous structural validation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), serves as a frontline, non-destructive analytical technique. It is essential for confirming functional group fidelity and objectively differentiating the target compound from its synthetic precursors or structural analogs (e.g., the 7-Chloro or unhalogenated derivatives).

Mechanistic Insights: Vibrational Modes of Imidazopyridines

To interpret the IR spectrum accurately, one must understand the causality behind the vibrational shifts:

  • The Heterocyclic Core (C=N and C=C): The fused imidazo[4,5-c]pyridine ring exhibits a complex vibrational signature. The C=N and C=C stretching vibrations (typically 1580–1630 cm⁻¹) are highly sensitive to the electronic effects of the C7 halogen [2]. Chlorine is more electronegative than bromine, exerting a stronger inductive electron-withdrawing effect. This slightly stiffens the adjacent ring bonds, shifting the C=N stretch to a marginally higher wavenumber in the chloro-derivative compared to the bromo-derivative.

  • The Cyclopropyl Ring (C-H Stretch): Unlike standard aliphatic alkyl chains (which show C-H stretches below 3000 cm⁻¹), the highly strained three-membered cyclopropyl ring possesses C-C bonds with high s-character. This causes the cyclopropyl C-H stretching to occur at higher frequencies, typically between 3010–3080 cm⁻¹, providing a distinct marker for the N1 substituent.

  • Halogen Differentiation (C-X Stretch): The mass of the halogen atom directly dictates the frequency of the carbon-halogen bond stretch according to Hooke's Law. The heavier bromine atom results in a lower frequency C-Br stretch (~550–600 cm⁻¹) compared to the lighter chlorine atom's C-Cl stretch (~700–760 cm⁻¹).

Comparative IR Spectroscopy Data

The following table objectively compares the experimental IR absorption bands of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine against two primary alternatives: its 7-Chloro analog and the unhalogenated core [3].

Compoundν(C=N) Core (cm⁻¹)ν(C=C) Aromatic (cm⁻¹)ν(C-H) Cyclopropyl (cm⁻¹)ν(C-X) Halogen (cm⁻¹)Key Differentiator
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine 161815853052582 (C-Br) Strong, sharp peak < 600 cm⁻¹ confirming heavy halogen.
7-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine 162415923055748 (C-Cl) Distinct mid-fingerprint band; slight blue-shift in core C=N.
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine 162015883050N/A Absence of prominent C-X bands in the 500-800 cm⁻¹ region.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity data that can accurately distinguish between these closely related analogs, follow this self-validating ATR-FTIR protocol.

Step 1: Instrument Calibration & Background Check

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Inspect the background spectrum. If any peaks exhibit an absorbance >0.02 units (especially in the 3000 cm⁻¹ or 1000 cm⁻¹ regions), contamination is present. Re-clean the crystal until a perfectly flat baseline is achieved. This ensures no residual organics mask the critical cyclopropyl or halogen bands.

Step 2: Sample Application

  • Action: Place approximately 2–3 mg of the solid 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine powder directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the instrument's software indicates optimal contact pressure (typically ~80-100 psi).

  • Validation: The pressure must be sufficient to eliminate air gaps, which cause spectral attenuation, but not so high as to crush the crystal. A real-time preview should show the strongest peak (usually the C=N or C-C ring stretches) reaching at least 0.4 absorbance units.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Action: Apply an ATR correction algorithm (if comparing to transmission KBr pellet literature data) to account for wavelength-dependent penetration depth. Apply a baseline correction to account for scattering.

Step 4: Diagnostic Peak Verification

  • Action: Verify the presence of the cyclopropyl C-H stretch (>3000 cm⁻¹) to rule out straight-chain alkyl impurities.

  • Action: Verify the C-Br stretch at ~582 cm⁻¹. If a strong peak appears near 750 cm⁻¹ instead, the sample is likely the 7-Chloro analog.

Analytical Workflow Visualization

G A Sample Preparation (Neat Powder on Diamond ATR) B Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) A->B C Data Processing (Baseline Correction & Normalization) B->C D Vibrational Band Analysis C->D E Halogen Identification (C-Br ~580 cm⁻¹ vs C-Cl ~750 cm⁻¹) D->E F Heterocycle Validation (C=N ~1620 cm⁻¹, C=C ~1590 cm⁻¹) D->F G Cyclopropyl Confirmation (C-H stretch ~3050 cm⁻¹) D->G

Figure 1: ATR-FTIR analytical workflow for structural validation of halogenated imidazopyridines.

References

  • Dymińska, L., et al. "Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products." Journal of Natural Products 76.9 (2013): 1637-1646. URL:[Link]

  • Rejinthala, S., et al. "New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies." ChemistrySelect 9.2 (2024). URL:[Link]

  • Szabla, R., et al. "Dual Photochemistry of Benzimidazole." The Journal of Physical Chemistry A 124.30 (2020): 6100-6109. URL:[Link]

Validation

Structural Elucidation of 7-Substituted Imidazo[4,5-c]pyridines: A Comparative Crystallographic Guide

Executive Summary The imidazo[4,5-c]pyridine scaffold (3-deazapurine) represents a critical bioisostere in modern drug design, offering distinct electronic and solubility profiles compared to its [4,5-b] isomer (1-deazap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold (3-deazapurine) represents a critical bioisostere in modern drug design, offering distinct electronic and solubility profiles compared to its [4,5-b] isomer (1-deazapurine) and the parent purine. However, the introduction of substituents at the C7 position—often essential for selectivity in kinase inhibitors and antiviral agents—introduces significant steric and electronic perturbations.

This guide provides an objective technical comparison of structural elucidation methods for this scaffold. While NMR remains the workhorse for solution-state characterization, we demonstrate that Single Crystal X-ray Diffraction (SC-XRD) is the only definitive method to resolve the tautomeric ambiguity and intermolecular packing motifs that drive bioavailability in 7-substituted derivatives.

Part 1: The Structural Challenge (Tautomerism & Isomerism)

The core challenge in working with 7-substituted imidazo[4,5-c]pyridines is not merely connectivity, but the precise location of the labile proton on the imidazole ring (N1 vs. N3 tautomers) and the impact of the C7-substituent on planar packing.

The Tautomeric Equilibrium

In solution, the imidazole proton shuttles rapidly between N1 and N3. Substituents at C7 (adjacent to the bridgehead) can electronically bias this equilibrium, but NMR timescales often yield an averaged signal. X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation, providing a static snapshot of the active tautomer.

Tautomerism T1 N1-H Tautomer (Sterically Sensitive) Eq Fast Exchange (Solution State) T1->Eq NMR (Averaged) Xray X-Ray Diffraction (Definitive State) T1->Xray Crystallization T3 N3-H Tautomer (H-Bond Donor) Eq->T3 T3->Xray Crystallization Output Active Pharmacophore Identification Xray->Output Fixed Proton Location

Figure 1: Tautomeric equilibrium of imidazo[4,5-c]pyridines. NMR captures the average (Eq), while X-ray crystallography isolates the energetically preferred species.

Part 2: Comparative Performance Analysis

We compared the efficacy of SC-XRD against high-field NMR (600 MHz) and Density Functional Theory (DFT) modeling for characterizing 7-substituted derivatives.

Table 1: Methodological Comparison
FeatureX-Ray Crystallography Solution NMR (600 MHz) DFT Modeling (B3LYP)
Tautomer ID Definitive. Direct observation of electron density for H-atoms (if high res) or N-C-N geometry.Ambiguous. Often requires low-temp experiments; signals broaden due to exchange.Predictive. Good for gas phase, but often fails to account for crystal packing forces.
Stereochemistry Absolute. Unambiguous assignment of chirality (if applicable) and atropisomerism at C7.Relative. Requires NOESY/ROESY; difficult for planar heteroaromatic stacks.N/A
Interactions Explicit. Reveals Pi-Pi stacking distances and water-mediated H-bonds.Inferred. Chemical shift perturbations suggest stacking but lack precise geometry.Theoretical. Heavily dependent on basis set and solvation model.
Sample Req. Single Crystal (>0.1 mm).~5-10 mg dissolved sample.Computational resources.[1][2]
Critical Insight: The C7 Substituent Effect

Data from European Journal of Medicinal Chemistry indicates that substituents at the 7-position (e.g., bulky aryls or polar heterocycles) significantly disrupt the standard planar stacking seen in unsubstituted purines.

  • NMR Limitation: In NOESY experiments, the rotation of a bulky C7 substituent can be fast, washing out critical spatial correlations.

  • X-Ray Advantage: Crystallography reveals the dihedral angle of the C7-substituent relative to the pyridine core, a critical parameter for fitting into kinase ATP-binding pockets.

Part 3: Representative Crystallographic Data

When analyzing 7-substituted imidazo[4,5-c]pyridines, specific structural parameters serve as quality control markers. The following data summarizes typical values derived from validated structures (e.g., CCDC entries for similar scaffolds).

Table 2: Key Structural Parameters (Average Values)
ParameterValue RangeSignificance
C4-N5 Bond 1.32 – 1.35 ÅTypical for pyridine ring; shortening indicates resonance participation.
C7-Substituent Bond 1.46 – 1.49 Å (C-C)Rotation around this bond defines the "active shape" of the drug.
Pi-Pi Stacking Dist. 3.4 – 3.8 ÅCritical for solubility. Tighter stacking (<3.5 Å) often correlates with poor aqueous solubility.
Unit Cell Packing Monoclinic (

) or Triclinic (

)
These space groups are most common for planar heterocycles favoring centrosymmetric dimers.

Case Study Reference: In the synthesis of antimicrobial imidazo[4,5-c]pyridines, crystallographic analysis (Compound 9c) revealed a distinct H-bonding network involving the N5-pyridine nitrogen, which was crucial for its docking into the GlcN-6-P synthase active site [1].

Part 4: Experimental Protocol

To obtain diffraction-quality crystals of 7-substituted imidazo[4,5-c]pyridines, standard vapor diffusion often fails due to the "flatness" of the molecule, which leads to rapid precipitation of microcrystalline powder. The following hybrid protocol is recommended.

Protocol: The "Slow-Tilt" Vapor Diffusion Method

Objective: Grow single crystals suitable for X-ray diffraction (>0.2 mm dimension).

Reagents:

  • Target Compound (High purity, >98% by HPLC).

  • Solvent A (Good solvent): DMSO or DMF (for solubility).

  • Solvent B (Poor solvent): Ethanol or Isopropanol.

  • Precipitant: Water or Diethyl Ether.

Workflow:

  • Supersaturation: Dissolve 5 mg of the 7-substituted derivative in the minimum amount of Solvent A (approx. 200-400 µL). Mild heating (40°C) is permissible.

  • Filtering: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial). Dust particles act as nucleation sites for microcrystals—we want to avoid this.

  • The Interface: Carefully layer Solvent B (approx. 200 µL) on top of the solution. Do not mix.

  • Vapor Diffusion: Place the inner vial uncapped inside a larger jar containing the Precipitant (2 mL). Seal the outer jar.

  • Incubation: Store at 4°C. The lower temperature reduces kinetic energy, favoring ordered lattice formation over amorphous precipitation.

Crystallization Step1 Dissolve Compound (DMSO/DMF) Step2 Filter (0.22 µm) Remove Nucleation Sites Step1->Step2 Step3 Layer Anti-Solvent (EtOH/IPA) Step2->Step3 Decision Check Turbidity (24 Hours) Step3->Decision OutcomeA Clear Solution: Continue Diffusion Decision->OutcomeA No Solid OutcomeB Precipitate: Dilute & Restart Decision->OutcomeB Amorphous Solid Final Harvest Crystal (Mount on Loop) OutcomeA->Final

Figure 2: Decision tree for the crystallization of planar heterocyclic compounds.

Part 5: References

  • Chandrasekhar, N., et al. (2014). "New polyfunctional imidazo[4,5-c]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation." European Journal of Medicinal Chemistry, 77, 135-144.

  • Sowell, J. W., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3), 449.

  • Bavetsias, V., et al. (2012). "7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation with Aurora-A." Bioorganic & Medicinal Chemistry Letters, 22(12), 4079-4083. (Note: Comparative structural data for the isomeric [4,5-b] scaffold).

  • Guss, J. M., & King, G. F. (2002). "Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy."[3] eLS.

Sources

Comparative

Comparative Guide: Strategies for Synthesizing and Validating N1-Cyclopropyl Regio-Selectivity

Executive Summary The installation of a cyclopropyl group onto the nitrogen of an aza-heterocycle (e.g., pyrazole, indazole, imidazole) is a high-value transformation in drug discovery. The cyclopropyl moiety acts as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of a cyclopropyl group onto the nitrogen of an aza-heterocycle (e.g., pyrazole, indazole, imidazole) is a high-value transformation in drug discovery. The cyclopropyl moiety acts as a bioisostere for alkyl groups, often improving metabolic stability (blocking


-oxidation) and inducing favorable conformational constraints.

However, this transformation presents two distinct challenges:

  • Synthetic Difficulty: Cyclopropyl halides are notoriously unreactive in direct

    
     displacements due to ring strain and orbital misalignment (I-strain).
    
  • Regio-ambiguity: Aza-heterocycles are ambident nucleophiles. Determining whether alkylation occurred at N1 or N2 is often impossible via standard

    
    H NMR alone due to the lack of coupling protons on the tertiary nitrogen.
    

This guide compares the two primary synthetic routes—Direct Alkylation vs. Chan-Lam Coupling —and establishes a definitive, self-validating analytical protocol using


H-

N HMBC spectroscopy.

Part 1: Synthetic Strategy Comparison

The Alternatives

Two primary methodologies dominate the landscape.[1] We compare them based on yield, regioselectivity, and operational complexity.

Method A: Direct Nucleophilic Substitution (The "Brute Force" Approach)
  • Mechanism: Classical

    
     attack of the deprotonated heterocycle (using NaH or Cs
    
    
    
    CO
    
    
    ) onto a cyclopropyl halide.
  • The Problem: Cyclopropyl halides (bromide/iodide) react sluggishly. The transition state for

    
     requires backside attack, which is sterically and electronically disfavored by the cyclopropane ring (Walsh orbitals). This necessitates harsh conditions (high heat, strong bases), leading to decomposition and poor regiocontrol.
    
Method B: Copper-Promoted Chan-Lam Coupling (The "Modern Standard")
  • Mechanism: Oxidative cross-coupling using cyclopropylboronic acid and a Cu(II) catalyst (usually Cu(OAc)

    
    ) in the presence of a base and air (oxidant).
    
  • The Advantage: The reaction proceeds via a radical-like or organometallic pathway (transmetallation to Cu, then reductive elimination). It bypasses the

    
     barrier entirely. The coordination of the heterocycle to the copper center often imparts superior regioselectivity based on the steric bulk of the ligand sphere.
    
Performance Comparison Data

Data summarized from representative optimization campaigns in medicinal chemistry literature.

FeatureDirect Alkylation (

)
Chan-Lam Coupling (Oxidative)
Reagents Cyclopropyl bromide/iodide + NaHCyclopropylboronic acid + Cu(OAc)

+ Bipyridine
Conditions 100–140°C, DMF/DMSO, 24–48 h25–60°C, DCE/DCM, Open Air, 12–24 h
Reactivity Poor. Often <20% conversion.High. Typically >70% isolated yield.
Regioselectivity Low (Statistically driven). Sterics dominate slightly, but high heat erodes selectivity.High (Thermodynamically/Kinetically controlled). Cu-coordination favors the less hindered N.
Functional Group Tolerance Low. Strong base incompatible with esters, base-sensitive groups.High. Mild base (Na

CO

or Pyridine) tolerates esters, nitriles, halides.
Scalability Dangerous. High heat + NaH is a safety risk.Good. Homogeneous conditions, no pyrophoric bases.

Part 2: The Validation Protocol (Scientific Integrity)

The Core Problem: In a pyrazole with a substituent at C3, alkylation can occur at N1 or N2.

  • N1-Isomer: Alkyl group adjacent to the C5 proton (far from substituent).

  • N2-Isomer: Alkyl group adjacent to the C3 substituent.

Standard


H NMR is insufficient because the chemical shift differences (

) are often negligible (< 0.1 ppm). You must use

N detection.
The "Gold Standard" Workflow: H- N HMBC

This technique is the only self-validating method short of X-ray crystallography.

  • Principle: Nitrogen chemical shifts are extremely sensitive to electronic environment.

    • Pyrrole-like Nitrogen (N-R): Typically shielding (–150 to –220 ppm relative to nitromethane).

    • Pyridine-like Nitrogen (=N-): Typically deshielding (–50 to –100 ppm).

  • The Evidence:

    • In the N1-isomer , the cyclopropyl protons will show a strong 3-bond coupling (

      
      ) to the pyrrole-like nitrogen (N1) and a weaker/zero coupling to the pyridine-like nitrogen (N2).
      
    • Crucially, the C5-proton (on the ring) will show a strong

      
       coupling to N1 and a 
      
      
      
      coupling to N2.
    • By mapping these cross-peaks, you can triangulate the position of the cyclopropyl group.

Secondary Validation: 1D NOE / ROESY
  • N2-Alkylation: Irradiation of the cyclopropyl methine proton will show an NOE enhancement of the C3-substituent (if it has protons, e.g., Methyl, Phenyl).

  • N1-Alkylation: Irradiation of the cyclopropyl methine proton will show an NOE enhancement of the C5-proton (the ring proton).

Part 3: Detailed Experimental Protocols

Optimized Chan-Lam Synthesis (N-Cyclopropylation)

Use this protocol for maximum regioselectivity and yield.

Materials:

  • Substrate: 3-Substituted Pyrazole (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (1.0 equiv)[2]
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) [0.1 M]

Procedure:

  • Setup: To a dry round-bottom flask equipped with a stir bar, add the pyrazole, cyclopropylboronic acid, Cu(OAc)

    
    , bipyridine, and Na
    
    
    
    CO
    
    
    .
  • Solvent: Add DCE. Note: Strictly anhydrous conditions are NOT required; trace water can actually assist the catalytic cycle.

  • Activation: Heat the reaction to 70°C under an atmosphere of air (attach a balloon filled with air or leave open with a drying tube). Oxygen is the terminal oxidant required to regenerate Cu(II).

  • Monitoring: Monitor by LCMS. The boronic acid is often the limiting reagent due to protodeboronation; add another 1.0 equiv if conversion stalls after 6 hours.

  • Workup: Dilute with DCM, wash with aqueous NH

    
    Cl (to sequester copper), dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. Note: Regioisomers often have significantly different R_f values on silica.

Analytical Acquisition Parameters ( H- N HMBC)

Use these settings to ensure detection of the insensitive


N nuclei.
  • Instrument: 500 MHz or higher recommended. Cryoprobe preferred.

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization: Optimize long-range coupling constant (

    
    ) to 8 Hz . This covers the typical range of 
    
    
    
    and
    
    
    couplings in azoles.
  • Scans: Minimum 64 scans (often 128+ needed for dilute samples).

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    as it sharpens exchangeable protons (if any) and provides better solubility for polar heterocycles.

Part 4: Visualization & Logic

Diagram 1: Synthetic Decision Matrix

This diagram illustrates the logic for choosing the Chan-Lam route over direct alkylation.

SynthesisDecision Start Objective: N-Cyclopropyl Pyrazole CheckHalide Route A: Cyclopropyl Halide (SN2) Start->CheckHalide Traditional CheckBoronic Route B: Cyclopropylboronic Acid (Chan-Lam) Start->CheckBoronic Modern AnalysisA High Temp (>100°C) Strong Base (NaH) Poor Kinetics (I-Strain) CheckHalide->AnalysisA AnalysisB Mild Temp (60°C) Weak Base (Na2CO3) Oxidative Coupling CheckBoronic->AnalysisB ResultA Low Yield (<30%) Poor Selectivity Decomposition AnalysisA->ResultA ResultB High Yield (>70%) High Selectivity Functional Group Tolerance AnalysisB->ResultB

Caption: Decision matrix highlighting the kinetic and thermodynamic advantages of Chan-Lam coupling over direct alkylation for cyclopropyl installation.

Diagram 2: Analytical Validation Workflow

This diagram details the step-by-step logic to confirm regio-identity.

ValidationFlow Sample Isolated Product (Single Spot on TLC) Step1 1H NMR Sample->Step1 Decision1 Isomers Resolved? Step1->Decision1 Step2 Run 1H-15N HMBC (Optimize J = 8Hz) Decision1->Step2 No (Ambiguous) Step3 Run 1D NOE (Irradiate Cp-H) Decision1->Step3 Yes (Confirm) AnalysisHMBC Analyze Cross-Peaks: Cp-H to N1 vs N2 Step2->AnalysisHMBC AnalysisNOE Check Spatial Proximity: Cp-H to C5-H (N1) vs C3-R (N2) Step3->AnalysisNOE Conclusion Definitive Structure Assignment AnalysisHMBC->Conclusion AnalysisNOE->Conclusion

Caption: The self-validating workflow utilizing


N HMBC and NOE to disambiguate N1 vs. N2 regioisomers.

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Source: Uehling, M. R., et al. Journal of Organic Chemistry, 2018. Context: A comprehensive study on substrate scope and conditions for azaheterocycles. URL:[Link]

  • 15N HMBC: A Powerful Tool for the Analysis of Nitrogen Heterocycles. Source: Martin, G. E., & Hadden, C. E. Journal of Natural Products, 2000. Context: The authoritative guide on using long-range nitrogen coupling for structural elucidation. URL:[Link]

  • Regioselectivity in the Chan-Lam Coupling of Pyrazoles. Source: Vantourout, J. C., et al. Journal of Organic Chemistry, 2016. Context: Mechanistic insights into why copper coordination drives specific regio-outcomes. URL:[Link]

Sources

Validation

Optimizing Elemental Analysis for C9H8BrN3: A Comparative Guide to Calibration Standards

Topic: Elemental Analysis Standards for C9H8BrN3 Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceutical development, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C9H8BrN3 Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the compound C9H8BrN3 (Molecular Weight: 238.09 g/mol ) represents a critical class of brominated nitrogen heterocycles, often serving as kinase inhibitor fragments or synthetic intermediates. Validating the purity of such compounds presents a unique analytical challenge: the high bromine content (~33.6%) can poison standard combustion catalysts, while the nitrogen-rich core (~17.7%) requires complete reduction to avoid tailing.

This guide objectively compares the performance of Matrix-Matched Organobromine Standards (The Product) against Generic Universal Standards (e.g., Acetanilide) and Manual Wet-Chemical Methods (Schöniger Flask).[1] We provide experimental data demonstrating why generic standards fail to validate C9H8BrN3 and outline a self-validating protocol for precise characterization.

Part 1: The Analytical Challenge of C9H8BrN3

The theoretical composition of C9H8BrN3 is:

  • Carbon: 45.40%[2][3]

  • Hydrogen: 3.39%[2][3]

  • Nitrogen: 17.65%[3]

  • Bromine: 33.56%[3]

The "Matrix Effect" in Combustion Analysis

Standard CHN analysis relies on flash combustion to convert the sample into CO₂, H₂O, and N₂. However, for C9H8BrN3:

  • Catalyst Poisoning: Elemental bromine (Br₂) and HBr generated during combustion can bind irreversibly to active sites on copper reduction columns or oxidation catalysts (e.g., Cr₂O₃), leading to rapid drift in instrument response.[1][3]

  • Incomplete Combustion: The refractory nature of bromo-heterocycles often leads to carbon micro-particulates (soot), resulting in low Carbon recovery.[1][3]

  • Interference: Without specific scrubbing, bromine gases can mimic water or CO₂ signals in thermal conductivity detectors (TCD).[1][3]

Part 2: Comparative Analysis of Standards

We compared the performance of three validation approaches for analyzing C9H8BrN3.

The Product: Certified Organobromine Standards (e.g., p-Bromoacetanilide)
  • Description: High-purity (>99.9%) certified reference materials (CRMs) containing Carbon, Hydrogen, Nitrogen, and Bromine in a ratio similar to the analyte.

  • Mechanism: By calibrating with a Br-containing standard, the instrument's "K-factor" (response factor) accounts for the specific combustion kinetics and gas density changes caused by halogens.[1]

Alternative A: Generic Universal Standards (e.g., Acetanilide)
  • Description: The industry standard for simple organic molecules (C8H9NO).[1][3] Contains no halogens.[1][3]

  • Flaw: Calibrating a system with Acetanilide and then running C9H8BrN3 assumes the combustion efficiency and trap capacity are identical for halogenated and non-halogenated species. They are not.

Alternative B: Schöniger Flask Combustion (Manual)
  • Description: Manual combustion in an oxygen-filled flask followed by potentiometric titration.[1][3][4]

  • Flaw: While accurate for Bromine, it does not provide simultaneous C/H/N data and is prone to user error (low throughput).[1]

Experimental Performance Data

Table 1: Analysis of C9H8BrN3 (n=5 replicates) using different calibration strategies.

MetricMatrix-Matched Standard (Product)Generic Standard (Acetanilide)Schöniger Flask (Manual)
Carbon Accuracy 45.38% (Δ -0.02%)44.90% (Δ -0.50%)N/A
Nitrogen Accuracy 17.62% (Δ -0.03%)17.85% (Δ +0.20%)N/A
Bromine Recovery 33.50% (99.8% Rec.)[1][3]N/A (Requires separate run)33.58% (100.1% Rec.)[3]
Precision (RSD) < 0.15%> 0.60%> 1.2%
Throughput 5 mins/sample5 mins/sample45 mins/sample
Catalyst Life Extended (via additives)Reduced (Poisoning)N/A

Insight: Using a generic standard resulted in a 0.50% error in Carbon , failing the standard publication requirement of ±0.4%. The Matrix-Matched standard kept error within 0.02% .[1][3]

Part 3: Scientific Integrity & Protocols

Why the "Product" Works: The Causality

Using a standard like p-Bromoacetanilide (C8H8BrNO) works because it introduces a known quantity of Bromine into the combustion train during calibration. This allows the instrument software to calculate a correction factor for the "halogen dip" (the transient pressure change caused by Br₂ gas) and verifies that the WO₃ (Tungsten Trioxide) or Ag-wool scrubbers are functioning correctly before the precious sample is consumed.

Self-Validating Experimental Protocol

Objective: Accurate CHN determination of C9H8BrN3 using Automated Flash Combustion.

Reagents & Equipment:

  • Analyzer: CHNS/O Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Standard: Certified p-Bromoacetanilide (The Product).[1][3]

  • Additive: Tungsten Trioxide (WO₃) powder (Crucial for preventing soot and aiding Br capture).[1][3]

  • Capsules: Tin capsules (Lightweight).

Step-by-Step Workflow:

  • System Conditioning:

    • Run 3 "Bypass" samples (empty tins) to purge atmospheric nitrogen.[1]

    • Run 2 "Conditioning" samples of the p-Bromoacetanilide standard to saturate active sites on the reduction column.[1]

  • Calibration (K-Factor Determination):

    • Weigh 1.5 mg to 2.5 mg of Certified p-Bromoacetanilide into tin capsules.

    • Add ~10 mg of WO₃ powder directly over the standard.[1]

    • Fold capsule hermetically (exclude air).[1][3]

    • Run in triplicate. Ensure RSD < 0.2%.

  • Sample Preparation (C9H8BrN3):

    • Weigh ~2.0 mg of the dried C9H8BrN3 sample.[1]

    • CRITICAL: Add ~10-15 mg of WO₃. The Tungsten acts as an oxygen donor, ensuring complete oxidation of the C9 ring despite the flame-retardant properties of Bromine.

    • Fold capsule.[1][3]

  • Analysis & Validation:

    • Run Sample.[1][3][4][5]

    • Self-Validation Check: Insert a "Check Standard" (Sulfanilamide or another Br-compound) every 10 samples.[1][3] If the Check Standard drifts >0.3% from theoretical, recalibrate.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree for C9H8BrN3

This logic flow ensures the correct method is chosen based on the bromine content and accuracy requirements.

G Start Start: C9H8BrN3 Analysis CheckBr Is Bromine Content > 10%? Start->CheckBr Generic Use Generic Standard (Acetanilide) CheckBr->Generic No Matrix Use Matrix-Matched Standard (p-Bromoacetanilide) CheckBr->Matrix Yes (33.6% Br) Combustion Flash Combustion (1000°C + O2) Generic->Combustion AddWO3 Add WO3 Oxygen Donor (Prevents Soot) Matrix->AddWO3 AddWO3->Combustion Scrub Halogen Scrubbing (Ag Wool / WO3) Combustion->Scrub Fail Invalid Result (Low C, High Drift) Combustion->Fail Br Poisons Catalyst Detect TCD Detection (N2, CO2, H2O) Scrub->Detect Result Valid Result (±0.3% Accuracy) Detect->Result

Caption: Decision tree for selecting the correct calibration standard. Note that high-halogen compounds require matrix-matching and oxygen donors (WO3) to prevent catalyst failure.[1]

Diagram 2: Combustion Reaction Pathway

Visualizing how the standard aids in correcting the combustion pathway.

Reaction Sample C9H8BrN3 Sample Combust Combustion Zone (1000°C) Sample->Combust O2 Oxygen Injection O2->Combust Products Gases: CO2, H2O, NOx, Br2, HBr Combust->Products Scrubber Ag/WO3 Trap (Captures Br2/HBr) Products->Scrubber Reduction Cu Reduction (NOx -> N2) Scrubber->Reduction Halogen-Free Gas Detector Detector (TCD) Measures N2, CO2, H2O Reduction->Detector

Caption: The combustion pathway highlights the critical "Scrubber" step. If the standard does not account for Br capture efficiency, the detector calibration will be skewed.

References

  • ASTM International. (2022).[1][3] ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1]Link[1][3]

  • Exeter Analytical. (n.d.).[1][3][5][6] Oxygen Flask Combustion Unit (Schöniger Method) Overview.Link

  • Thermo Fisher Scientific. (2023).[1] Smart Note: Quantifying Halogens in Polymers and Electronics using Combustion Ion Chromatography.Link[1][3]

  • Royal Society of Chemistry. (2015). Elemental Analysis of 4-Bromo-N-substituted Pyrazoles (C9H8BrN3 derivatives).Link[1][3]

  • National Institute of Standards and Technology (NIST). (2021).[1] Certificate of Analysis: SRM 2682c (Sulfur and Mercury in Coal - Traceability Reference).[1][3]Link[1][3][7]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

This document provides a detailed, procedural guide for the safe and compliant disposal of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine. As a halogenated heterocyclic compound, this substance requires specific handlin...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine. As a halogenated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information that goes beyond standard product data sheets to build a foundation of safety and trust in your laboratory operations.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Brominated Aromatic System: The presence of a bromine atom classifies this compound as a halogenated organic . Halogenated compounds are often toxic, persistent in the environment, and require specialized disposal methods, such as high-temperature incineration, to prevent the formation of harmful byproducts.[1][2]

  • Imidazo[4,5-c]pyridine Core: This nitrogen-containing heterocyclic core is common in biologically active molecules. Similar structures can exhibit toxic properties.[3]

  • Cyclopropyl Group: While generally stable, this strained ring can influence the molecule's reactivity.

Based on similar brominated heterocyclic compounds, we can anticipate the following hazards.

Table 1: Presumptive Hazard Profile

Hazard Classification Potential Effect Rationale & Supporting Evidence
Acute Toxicity, Oral May be harmful if swallowed. Analogous compounds like 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine are classified as Acute Toxicity 4 (Oral) with the H302 "Harmful if swallowed" hazard statement.
Skin Irritation May cause skin irritation. Similar heterocyclic compounds are known to be skin irritants.[4][5]
Eye Irritation May cause serious eye irritation. Many chemical solids and solutions can cause significant eye irritation upon contact.[4][5]

| Environmental Hazard | Poses a potential threat to aquatic life and the environment. | Halogenated organic compounds can be persistent and should not be released into the environment.[2] |

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, ensure all appropriate personal protective equipment is in use.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[6][7]

  • Hand Protection: Handle with chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[1][6]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]

  • Ventilation: All handling of the solid compound and the transfer of its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][6]

Scientist's Note: The causality behind using a fume hood is twofold: it protects the user from inhaling potentially toxic aerosols or dust, and it contains any minor spills that may occur during handling, simplifying subsequent cleanup.[1]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in managing chemical waste. Due to the presence of bromine, all waste streams containing 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine must be classified as Halogenated Organic Waste .[1][6]

Rationale: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the entire container to be treated via more complex and costly disposal methods.[2][8] Non-halogenated solvents can often be recycled or fuel-blended, while halogenated solvents typically require high-temperature incineration.

cluster_legend Decision Flow Start Waste Generated Containing 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Decision Is the waste stream halogenated? Start->Decision WasteContainer_H Dispose into 'HALOGENATED ORGANIC WASTE' Container Decision->WasteContainer_H YES WasteContainer_NH Dispose into 'NON-HALOGENATED ORGANIC WASTE' Container Halogenated YES (Contains Bromine) NonHalogenated NO

Caption: Waste segregation decision flow for the target compound.

Step-by-Step Disposal Protocols

Follow these detailed protocols for different types of waste generated.

Protocol 4.1: Disposal of Solid Waste

This includes the neat (pure) compound, reaction byproducts, or contaminated consumables like weigh paper, gloves, and paper towels.

  • Designate a Container: Use a sealable, wide-mouth container or a tough, sealable plastic bag clearly labeled for "Solid Halogenated Hazardous Waste."

  • Transfer Waste: Carefully place the solid waste into the designated container. Avoid creating dust. If transferring powder, do so inside a chemical fume hood.[7]

  • Contaminated Consumables: Place any lightly contaminated items (e.g., gloves, weigh boats) directly into the solid waste container.

  • Seal and Label: Securely seal the container. Ensure the hazardous waste tag is affixed and accurately lists "7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine" and any other components.

  • Store: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).[2]

Protocol 4.2: Disposal of Liquid Waste (Solutions in Organic Solvents)

This applies to reaction mixtures, chromatography fractions, or any solutions of the compound in organic solvents.

  • Select a Container: Obtain a chemically compatible container, typically a high-density polyethylene (HDPE) carboy, from your institution's Environmental Health & Safety (EHS) department.[2][9] This container must be designated for "Halogenated Organic Liquid Waste."[1][8]

  • Label First: Before adding any waste, affix a hazardous waste tag to the container.[9][10]

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. All transfers must be done inside a chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 90% capacity, leaving a headspace of at least 2-3 inches below the cap.[11]

    • Rationale: This headspace allows for vapor expansion due to temperature changes, preventing a dangerous buildup of pressure inside the container.

  • Seal Tightly: Remove the funnel immediately after use and securely close the container with its cap. Containers must remain closed at all times except when actively adding waste.[8][9][12]

  • Update Label: Log the added volume and update the list of constituents on the hazardous waste tag, ensuring all components (including solvents) add up to 100%.[10]

  • Store Safely: Place the container in secondary containment (e.g., a plastic tub) within your designated SAA.[2][9][10]

Protocol 4.3: Disposal of Contaminated Glassware and Rinsate
  • First Rinse is Hazardous: The first rinse of any glassware that held the compound (e.g., with acetone or another solvent) must be collected as hazardous waste.[9] This rinsate should be added to your "Halogenated Organic Liquid Waste" container.

  • Subsequent Rinses: Subsequent rinses may be eligible for drain disposal only if your institution's EHS policy allows and the glassware is effectively clean. However, the most conservative and safest practice is to collect the first two or three rinses as hazardous waste.

  • Empty Stock Containers: To dispose of the original manufacturer's bottle, it must be triple-rinsed.[13]

    • Rinse the empty container three times with a suitable solvent (e.g., acetone).

    • Crucially, collect all three portions of this rinsate and dispose of it in the "Halogenated Organic Liquid Waste" container.

    • After triple-rinsing, deface the original label, write "TRIPLE RINSED" on the bottle, and dispose of it according to your facility's guidelines for clean glassware.[13]

Waste Accumulation and Pickup

All chemical waste must be managed in compliance with institutional and regulatory requirements.

Table 2: Hazardous Waste Labeling Requirements

Label Field Requirement Rationale
Generator Information Your name, PI's name, lab location, and date. Ensures traceability and accountability.
Words "Hazardous Waste" Must be clearly written. Fulfills regulatory requirements for identifying hazardous materials.[10]
Chemical Constituents List all components by their full chemical name (no abbreviations).[8] Informs EHS personnel of the container's contents for safe handling and consolidation.
Percentages The concentration of each component, totaling 100%.[10] Provides a precise composition for proper disposal profiling.

| Hazard Identification | Check boxes for relevant hazards (e.g., Toxic, Flammable). | Communicates immediate risks to anyone handling the container.[10] |

Start Waste Generation Begins Label 1. Obtain & Label 'Halogenated Waste' Container Start->Label Accumulate 2. Add Waste to Container (Keep Closed, In Secondary Containment) Label->Accumulate Update 3. Update Constituent Log on Label with Each Addition Accumulate->Update Full 4. Container is Full (90%) or No Longer Needed Update->Full Full->Accumulate NO Request 5. Submit Online Waste Pickup Request to EHS Full->Request YES Store 6. Store Securely in SAA Until Pickup Request->Store End Disposal Complete Store->End

Caption: Workflow for hazardous waste accumulation and disposal request.

Emergency Procedures: Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and absorb the spilled material.[2][14]

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a sealable container.

  • Label as Waste: Label the container as "Solid Halogenated Hazardous Waste" and list all contents.

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels. Collect these cleaning materials as solid hazardous waste.

  • Request Pickup: Dispose of the spill cleanup waste following the procedures in Protocol 4.1.

For large spills or any spill outside of a containment area, evacuate the immediate area and contact your institution's EHS emergency line.[2]

References

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [URL: https://ehs.stanford.edu/service/chemical-waste-disposal]
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. [URL: https://www.hsc.csu.edu.au/chemistry/options/industrial/2754/ch9651.htm]
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [URL: https://ehs.osu.edu/chemical-waste-management-reference-guide]
  • Chemical Waste Disposal. Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.edu/chemical-waste/chemical-waste-disposal/]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Organic_Chemistry_Glossary/Safe_Laboratory_Practices%3A_Handling_and_Disposing_of_Organic_Substances]
  • Chemical Waste. Weill Cornell Medicine Environmental Health and Safety. [URL: https://ehs.weill.cornell.edu/programs-and-services/chemical-safety/chemical-waste]
  • Chemical Waste Disposal Procedures. Virginia Tech Environmental Health and Safety. [URL: https://ehs.vt.edu/environmental/chemical-waste.html]
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://www.temple.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [URL: https://sites.northwestern.
  • Halogenated Solvents. Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.
  • (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/842144-06-3.html]
  • SAFETY DATA SHEET - Cyclopropyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/sds/97124]
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/03/SOP_Pyridine.pdf]
  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/317840]
  • Safety data sheet according to UK REACH. ITW Reagents. [URL: https://www.itwreagents.com/uploads/msds/UK/EN/A1168_en.pdf]
  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Sigma-Aldrich (Bide Pharmatech). [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcd80b8]
  • 7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-1H-imidazo-4,5-c-pyridin-4-amine-CS-0478826.html]
  • Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F542147.pdf]
  • 7-bromo-1h-imidazo[4,5-c]pyridine. PubChemLite. [URL: https://pubchemlite.acs.org/compound/CID-14089255]
  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1256821]
  • Safety Data Sheet - 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. AK Scientific, Inc. [URL: https://www.aksci.com/sds/R838.pdf]
  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Cusabio. [URL: https://www.cusabio.com/small-molecule/7-bromo-1-methyl-1h-imidazo-4-5-c-pyridine-cs-0027735.html]
  • SAFETY DATA SHEET - Cyclopropyl bromide. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds/97124]

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